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Core Science & Biosynthesis

Foundational

The COPO Platform: A Technical Guide to FAIR Data in the Life Sciences

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the core functionalities of the Collaborative Open Plant Omics (COPO) platform, a pivotal tool in the life sciences f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of the Collaborative Open Plant Omics (COPO) platform, a pivotal tool in the life sciences for ensuring research data is Findable, Accessible, Interoperable, and Reusable (FAIR). As a metadata and data brokering platform, COPO streamlines the often complex and burdensome process of submitting research data to public repositories, thereby fostering a culture of open and reproducible science.[1][2][3][4][5] This guide will delve into the technical underpinnings of COPO, provide detailed protocols for its use, and illustrate its key workflows.

Core Concepts and Architecture

COPO acts as an intermediary between researchers and public data archives, such as the European Nucleotide Archive (ENA).[1][2][6] Its primary role is to facilitate the creation of rich, standardized metadata, which is essential for the discovery and reuse of valuable scientific data. The platform is built on an open-source framework, with its codebase publicly available on GitHub, encouraging community contributions and transparency.[1][3][4]

The platform is designed to be adaptable to the specific needs of different research communities.[4] While its origins are in the plant sciences, COPO's flexible architecture allows it to be customized for various domains of life science research.[3][4] It supports a range of community-sanctioned metadata standards, including Darwin Core and MIxS (Minimum Information about any (x) Sequence), which are crucial for ensuring data interoperability.[2][6]

COPO's technical infrastructure is designed for scalability and robustness. It utilizes modern deployment tools like Docker, which allows for consistent and straightforward installation and version control across different computing environments.[6] The platform is primarily a Python application, leveraging the Django framework.[2]

Data Presentation: Standardized Metadata for Omics Studies

A core function of COPO is to guide researchers in creating comprehensive and standardized metadata for their experimental samples. This metadata provides the necessary context for others to understand and reuse the data. The following table represents a typical set of metadata fields that a researcher might complete within the COPO platform for a plant genomics study. The values provided are for illustrative purposes.

Metadata FieldExample ValueDescription
Sample ID PLNT_EXP_001A unique identifier for the sample within the study.
Organism Arabidopsis thalianaThe scientific name of the organism from which the sample was derived.
Collection Date 2024-10-26The date on which the sample was collected.
Geographic Location Norwich, UKThe location where the sample was collected.
Latitude 52.6287The latitude of the collection site.
Longitude 1.292The longitude of the collection site.
Tissue LeafThe specific tissue or part of the organism that was sampled.
Growth Protocol Grown in a controlled environment chamber at 22°C with a 16/8 hour light/dark cycle.A description of the conditions under which the organism was grown.
Treatment Drought stressAny experimental treatment applied to the organism.
Sequencing Method Illumina NovaSeq 6000The technology used to sequence the sample.
Library Preparation TruSeq DNA NanoThe kit or method used to prepare the sequencing library.
Data File Name PLNT_EXP_001_R1.fastq.gzThe name of the raw sequencing data file.
Data File Checksum md5:d41d8cd98f00b204e9800998ecf8427eA checksum to ensure data integrity.

Experimental Protocols: A Standard Operating Procedure for Data Submission via COPO

The following section outlines a detailed, generalized protocol for preparing and submitting data to a public repository using the COPO platform. This standard operating procedure (SOP) is designed to guide researchers through the key steps of the process.

User Registration and Profile Creation
  • Navigate to the COPO website: Access the COPO platform through its main portal.

  • User Authentication: Register and log in using a secure ORCID (Open Researcher and Contributor ID). This allows for the linking of submitted data to the researcher's scholarly record.

  • Create a Profile: Within COPO, create a new profile for the research project. This profile will contain general information about the study and will be associated with all data and metadata submitted under that project.

Metadata Manifest Preparation
  • Download a Template: COPO provides standardized metadata templates, often in the form of spreadsheets. Download the appropriate template for the data type and research community.

  • Populate the Manifest: Carefully fill in the metadata for each sample in the downloaded manifest. Refer to the data presentation table above for examples of required fields. It is crucial to use standardized terminology and ontologies where specified to ensure interoperability.

  • Data Validation: The COPO platform includes a validation tool to check the manifest for completeness and adherence to community standards. Upload the completed manifest to the platform and address any errors or warnings that are flagged.

Data File Upload
  • File Naming Conventions: Ensure that all data files are named according to the conventions specified in the metadata manifest.

  • Secure Data Transfer: Upload the raw data files to the COPO platform. COPO provides a secure environment for data transfer.

Brokering and Submission
  • Initiate Submission: Once the metadata is validated and the data files are uploaded, initiate the submission process within the COPO interface.

  • Select a Repository: Choose the target public repository for the data (e.g., European Nucleotide Archive).

  • COPO Brokering: COPO will then "broker" the submission. This involves formatting the metadata and data according to the specific requirements of the chosen repository and managing the transfer process.

  • Accession Number Retrieval: Upon successful submission, the public repository will issue unique accession numbers for the data. COPO will automatically retrieve and store these accession numbers, linking them to the corresponding samples in the user's profile. These accession numbers can then be cited in publications.[5]

Visualization of the COPO Data Submission Workflow

The following diagram illustrates the logical flow of data and metadata from the researcher to a public repository, facilitated by the COPO platform.

COPO_Workflow cluster_researcher Researcher's Domain cluster_copo COPO Platform cluster_public Public Domain researcher Researcher metadata_manifest Metadata Manifest researcher->metadata_manifest 2. Populate Metadata copo_ui COPO Web UI researcher->copo_ui 1. Login & Create Profile data_files Raw Data Files data_files->copo_ui 6. Upload Data Files metadata_manifest->copo_ui copo_ui->researcher 11. Display Accessions validator Metadata Validator copo_ui->validator 4. Validate broker Data & Metadata Broker copo_ui->broker 7. Initiate Submission validator->copo_ui 5. Feedback to User broker->copo_ui 10. Store Accessions public_repo Public Repository (e.g., ENA) broker->public_repo 8. Submit Data & Metadata public_repo->broker 9. Return Accession Numbers accession Accession Numbers

Caption: The COPO data and metadata submission workflow.

Conclusion

The COPO platform represents a significant advancement in the management and dissemination of life science data.[6] By simplifying the process of creating standardized metadata and submitting data to public repositories, COPO empowers researchers to make their work more findable, accessible, interoperable, and reusable.[2][3][4][5] This adherence to the FAIR principles is not only beneficial for individual researchers, who gain greater visibility and credit for their work, but also for the broader scientific community, which benefits from the availability of high-quality, well-described data that can be readily integrated into new and innovative research endeavors. As the volume and complexity of life science data continue to grow, platforms like COPO will be increasingly vital for unlocking the full potential of scientific research and accelerating discovery.

References

Exploratory

The COPO Platform: A Technical Guide to FAIR Data in Life Sciences and Drug Development

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals Introduction In the era of data-intensive life sciences and precision medicine, the ability to effectively manage, share, and reuse v...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the era of data-intensive life sciences and precision medicine, the ability to effectively manage, share, and reuse vast and complex datasets is paramount. The FAIR (Findable, Accessible, Interoperable, and Reusable) data principles provide a crucial framework for maximizing the value of research data. The Collaborative Open Plant Omics (COPO) platform is a powerful open-source tool designed to facilitate the annotation, management, and submission of research data in accordance with FAIR principles. This technical guide provides a comprehensive overview of the COPO platform, its core functionalities, technical architecture, and its potential applications in the drug development pipeline.

The Role of COPO in Enforcing FAIR Principles

COPO acts as a data brokering platform, simplifying the complex process of submitting data to public repositories.[1] It provides a user-friendly interface for researchers to describe their data using community-accepted standards and ontologies, thereby enhancing its findability, accessibility, interoperability, and reusability.[2] By guiding researchers through the metadata creation process, COPO ensures that datasets are well-documented and readily understandable by both humans and machines.[3]

Quantitative Data Overview

The COPO platform has demonstrated significant adoption within the life sciences community. The following table summarizes key usage statistics, providing a snapshot of the platform's impact.

MetricValue (as of late 2024)
Samples Brokered80,827[4]
User Profiles909[4]
Registered Users811[4]
File Uploads48,806[4]

COPO's Technical Architecture

The COPO platform is built on a robust and scalable technical architecture, leveraging modern technologies to ensure reliability and performance. The platform is deployed using a Docker Swarm, which provides container orchestration for high availability and load balancing.[5]

cluster_user User Interface cluster_copo COPO Platform (Docker Swarm) cluster_external External Services Web Browser Web Browser Nginx Nginx Web Browser->Nginx HTTPS Django Web App Django Web App Nginx->Django Web App Celery Workers Celery Workers Django Web App->Celery Workers MongoDB MongoDB Django Web App->MongoDB PostgreSQL PostgreSQL Django Web App->PostgreSQL Public Repositories (ENA, BioSamples) Public Repositories (ENA, BioSamples) Django Web App->Public Repositories (ENA, BioSamples) API Calls Ontology Services Ontology Services Django Web App->Ontology Services API Calls Redis Redis Celery Workers->Redis

A high-level overview of the COPO platform's technical architecture.

Experimental Protocol: Submitting Genomic Data to the European Nucleotide Archive (ENA)

The following protocol outlines the detailed steps for preparing and submitting genomic data to the ENA via the COPO platform. This workflow is representative of the process for various omics data types.

1. User Authentication and Profile Creation:

  • The user logs into the COPO platform.

  • A new "Profile" is created to represent the research project or study. This profile will house all associated data and metadata.

2. Metadata Manifest Preparation:

  • The user downloads a standardized metadata manifest template (typically an Excel file) from COPO. These templates are tailored to specific data types and repositories, such as the ENA.

  • The user populates the manifest with detailed information about the samples, experimental procedures, and data files. This includes mandatory fields and optional descriptors that enhance the data's reusability. The use of controlled vocabularies and ontology terms is highly encouraged at this stage.

3. Data and Metadata Upload:

  • The completed metadata manifest is uploaded to the COPO platform.

  • The associated data files (e.g., FASTQ files for sequencing reads) are uploaded to a designated secure staging area.

4. Metadata Validation:

  • COPO's validation engine automatically checks the uploaded manifest for compliance with the target repository's schema and community standards.

  • The validation process identifies errors such as missing mandatory fields, incorrect data formats, or inconsistencies.

  • The user is presented with a clear report of any validation errors, which must be corrected and the manifest re-uploaded.

5. Data Brokering and Submission:

  • Once the metadata is successfully validated, the user initiates the submission process.

  • COPO then acts as a broker, programmatically submitting the data and metadata to the designated public repository (e.g., ENA). This involves packaging the information into the repository's required format (e.g., XML for ENA).

6. Accession Retrieval:

  • Upon successful submission, the public repository assigns unique accession numbers to the study, samples, and data files.

  • COPO retrieves these accession numbers and associates them with the user's profile, providing a persistent and citable record of the submission.

cluster_user Researcher cluster_copo COPO Platform cluster_ena ENA Repository Login Login Create Profile Create Profile Login->Create Profile Prepare Manifest Prepare Manifest Create Profile->Prepare Manifest Upload Data & Manifest Upload Data & Manifest Prepare Manifest->Upload Data & Manifest Validate Metadata Validate Metadata Upload Data & Manifest->Validate Metadata Review Validation Review Validation Review Validation->Prepare Manifest Initiate Submission Initiate Submission Broker Data to ENA Broker Data to ENA Initiate Submission->Broker Data to ENA Validate Metadata->Review Validation Errors Validate Metadata->Initiate Submission Success Receive & Process Data Receive & Process Data Broker Data to ENA->Receive & Process Data Retrieve Accessions Retrieve Accessions Retrieve Accessions->Login View in Profile Assign Accessions Assign Accessions Receive & Process Data->Assign Accessions Assign Accessions->Retrieve Accessions

A detailed workflow for submitting genomic data to ENA via the COPO platform.

Potential Applications in Drug Development

While direct case studies of COPO's use in drug development are not yet widely published, its capabilities in managing complex, large-scale biological data make it a highly relevant platform for this domain. The principles of FAIR data are increasingly recognized as critical for accelerating drug discovery and development.[6]

Pharmacogenomics and Biomarker Discovery: The discovery and validation of biomarkers are central to modern drug development. This process generates vast amounts of genomic, transcriptomic, and proteomic data. COPO can be instrumental in managing this data by:

  • Standardizing Metadata: Ensuring that data from different studies and platforms are described consistently, which is crucial for meta-analysis and biomarker validation.

  • Facilitating Collaboration: Providing a centralized platform for research consortia to share and harmonize data, accelerating the identification of novel drug targets and patient stratification biomarkers.

Preclinical Research: In preclinical studies, a wide array of data is generated from in vitro and in vivo experiments. COPO can help to:

  • Improve Data Traceability: By linking experimental data to detailed metadata about the experimental conditions, animal models, and reagents used, COPO can enhance the reproducibility of preclinical research.

  • Streamline Data Submission: Facilitating the submission of preclinical data to public repositories, thereby increasing transparency and enabling data reuse for in silico modeling and other secondary research purposes.

Clinical Trial Data Management: Although clinical trial data is subject to strict regulatory and privacy constraints, the management of associated metadata is a prime area where FAIR principles and platforms like COPO can add significant value. While COPO is not designed to handle personally identifiable patient data, it could be adapted to manage anonymized or aggregated clinical trial data and metadata, thereby:

  • Enhancing Data Findability: Making it easier for researchers to discover relevant clinical trials and associated datasets for secondary analysis.

  • Promoting Data Interoperability: By using standardized metadata schemas, COPO could help in integrating data from different clinical trials, which is essential for evidence synthesis and regulatory submissions.

The Metadata Validation Process in COPO

A key feature of the COPO platform is its rigorous metadata validation process. This ensures that the data submitted to public repositories is of high quality and adheres to community standards.

User Uploads Manifest User Uploads Manifest COPO Parser COPO Parser User Uploads Manifest->COPO Parser Schema Validation Schema Validation COPO Parser->Schema Validation Ontology Term Validation Ontology Term Validation Schema Validation->Ontology Term Validation Pass Validation Failure Validation Failure Schema Validation->Validation Failure Fail Repository-Specific Rules Repository-Specific Rules Ontology Term Validation->Repository-Specific Rules Pass Ontology Term Validation->Validation Failure Fail Validation Success Validation Success Repository-Specific Rules->Validation Success Pass Repository-Specific Rules->Validation Failure Fail Error Report to User Error Report to User Validation Failure->Error Report to User Error Report to User->User Uploads Manifest User Corrects & Re-uploads

The metadata validation workflow within the COPO platform.

Conclusion

The COPO platform provides a vital infrastructure for researchers in the life sciences to adhere to the FAIR data principles. Its user-friendly interface, robust technical architecture, and focus on community standards make it an invaluable tool for managing and sharing complex research data. While its direct application in the drug development industry is still emerging, the potential for COPO to enhance data management in pharmacogenomics, preclinical research, and clinical trials is substantial. By embracing platforms like COPO, the scientific community can move towards a more open, collaborative, and efficient research ecosystem, ultimately accelerating the pace of discovery and innovation in medicine.

References

Exploratory

The COPO Platform: A Technical Guide to Facilitating Open Science and Data Sharing

For Researchers, Scientists, and Drug Development Professionals In the modern scientific landscape, the principles of open science are paramount to accelerating discovery and enhancing the reproducibility of research. Ce...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the modern scientific landscape, the principles of open science are paramount to accelerating discovery and enhancing the reproducibility of research. Central to this paradigm is the effective management and sharing of data. The Collaborative Open Plant Omics (COPO) platform emerges as a pivotal tool in this domain, acting as a sophisticated data brokering system that simplifies the process of publishing research data in accordance with FAIR (Findable, Accessible, Interoperable, and Reusable) data principles.[1][2][3] This technical guide provides an in-depth overview of COPO's core functionalities, its role in promoting open science, and a detailed look at the methodologies it supports for data deposition.

COPO is a web-based platform that empowers researchers to describe their research assets—ranging from raw sequencing data to publications and images—using community-approved metadata standards and vocabularies.[1][4] By providing user-friendly interfaces and guided workflows, COPO mitigates the often complex and burdensome task of preparing data for submission to public archives, such as the European Nucleotide Archive (ENA). This not only ensures that data is well-documented and discoverable but also facilitates its long-term preservation and accessibility to the global scientific community.

Quantitative Impact of COPO on Open Science

The adoption and utility of the COPO platform are reflected in its usage statistics. The following table summarizes key metrics that highlight the platform's contribution to the growing repository of open scientific data.

MetricValue
Samples Deposited80,827
User Profiles909
Registered Users811
File Uploads48,806

Data sourced from the official COPO website and is subject to change.

Core Functionalities and Technical Architecture

COPO's architecture is designed to provide a seamless and intuitive experience for researchers, abstracting away much of the technical complexity involved in data submission to public repositories.

Key Features:

  • Metadata Annotation: COPO provides wizards and templates that guide users through the process of annotating their data with rich metadata, adhering to community-defined standards.

  • FAIR Data Principles: The platform is built around the FAIR data principles, ensuring that submitted data is findable through persistent identifiers, accessible through public repositories, interoperable through the use of standardized vocabularies, and reusable with detailed metadata.

  • Data Brokering: COPO acts as an intermediary between the researcher and public archives. It handles the validation of metadata and the transfer of data to the appropriate repository.

  • Persistent Identifiers: Upon successful submission, COPO tracks and provides users with the accession numbers and other persistent identifiers for their datasets, which are crucial for citing data in publications.

  • Support for Diverse Data Types: COPO supports a wide range of omics data types, including genomics, transcriptomics, and metagenomics, as well as other research objects like images and documents.[1]

The logical relationship between the core components of the COPO platform is illustrated in the following diagram.

COPO_Logical_Model cluster_user Researcher cluster_copo COPO Platform cluster_repo Public Repositories researcher Researcher copo_profile COPO Profile (Project Information) researcher->copo_profile Creates/Manages copo_submission Submission Wizard researcher->copo_submission copo_samples Sample Manifests (Metadata) copo_profile->copo_samples Associated with copo_data Data Files (e.g., FASTQ, BAM) copo_samples->copo_data Describes copo_submission->copo_profile Uses copo_submission->copo_samples Uses copo_submission->copo_data Uses public_repo Public Archives (e.g., ENA, BioSamples) copo_submission->public_repo Brokers Submission public_repo->researcher Provides Accessions

Logical relationships between key entities within the COPO platform.

Experimental Protocols: A Representative Use Case

To illustrate the practical application of COPO in a research context, this section provides a detailed, representative methodology for a genomics study, based on the submission guidelines for projects such as the Darwin Tree of Life. This protocol outlines the steps from sample collection to data deposition via COPO.

Objective: To sequence the genome of a novel plant species, document the experimental process with rich metadata, and deposit the raw data and associated metadata into the European Nucleotide Archive (ENA) to ensure open access and reusability.

Methodology:

  • Sample Collection and Preparation:

    • A leaf sample is collected from the target plant species in the field.

    • Detailed information about the collection event is recorded, including GPS coordinates, date, time, and any relevant environmental conditions.

    • The sample is immediately stored in a sterile container and transported to the laboratory on dry ice.

    • In the lab, the sample is processed for high-molecular-weight DNA extraction using a modified CTAB protocol.

    • The quality and quantity of the extracted DNA are assessed using a Qubit fluorometer and TapeStation.

  • Library Preparation and Sequencing:

    • A long-read sequencing library is prepared using the Oxford Nanopore Ligation Sequencing Kit.

    • The library is sequenced on a GridION platform to generate raw nanopore sequencing data in FAST5 format.

    • Basecalling is performed using Guppy to convert the raw signal data into FASTQ format.

  • Data Submission via COPO:

    • The researcher logs into the COPO platform and creates a new profile for the sequencing project. This profile includes a project title, description, and links to any relevant publications or funding sources.

    • A sample manifest is downloaded from COPO. This is a standardized spreadsheet template that guides the researcher in providing detailed metadata about the sample.

    • The manifest is completed with information such as the species name, tissue type, collection details, DNA extraction protocol, and sequencing library preparation method.

    • The completed manifest and the raw FASTQ files are uploaded to the COPO platform.

    • The COPO submission wizard is used to associate the data files with the corresponding sample metadata.

    • COPO validates the metadata against the required standards and prompts the user to correct any errors or omissions.

    • Once validated, the submission is brokered to the European Nucleotide Archive. COPO handles the transfer of the data files and the submission of the metadata to ENA and the associated BioSamples database.

    • Upon successful deposition, COPO retrieves and displays the ENA project, sample, and run accession numbers, which can then be cited in the research publication.

The following diagram illustrates the high-level workflow for submitting data to a public repository using COPO.

COPO_Submission_Workflow start Start create_profile 1. Create Project Profile in COPO start->create_profile download_manifest 2. Download Sample Manifest Template create_profile->download_manifest complete_manifest 3. Complete Manifest with Metadata download_manifest->complete_manifest upload_data 4. Upload Data Files and Manifest complete_manifest->upload_data validate_submission 5. COPO Validates Metadata upload_data->validate_submission broker_submission 6. COPO Brokers Submission to Public Repository validate_submission->broker_submission receive_accessions 7. Receive Public Accession Numbers broker_submission->receive_accessions end End receive_accessions->end

A high-level overview of the data submission workflow using the COPO platform.

Conclusion

The COPO platform represents a significant advancement in the infrastructure supporting open science. By simplifying and standardizing the process of data deposition, COPO empowers researchers to more easily share their findings in a manner that is consistent with the FAIR data principles. For researchers, scientists, and drug development professionals, leveraging platforms like COPO is not just a matter of compliance with funder and publisher mandates, but a commitment to enhancing the transparency, reproducibility, and overall impact of their work. As the volume and complexity of scientific data continue to grow, the role of data brokering systems like COPO will become increasingly critical in fostering a collaborative and data-driven research ecosystem.

References

Foundational

COPO: A Technical Guide to Genomics Data Management for Researchers and Drug Development Professionals

Introduction In the era of big data, the life sciences are generating vast and complex datasets at an unprecedented rate. For this data to be truly valuable, it must be Findable, Accessible, Interoperable, and Reusable (...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the era of big data, the life sciences are generating vast and complex datasets at an unprecedented rate. For this data to be truly valuable, it must be Findable, Accessible, Interoperable, and Reusable (FAIR).[1][2][3][4] The Collaborative Open Omics (COPO) platform is a powerful open-source data brokering tool designed to address this challenge by simplifying the management and publication of genomics and other life sciences data in accordance with FAIR principles.[1][2][3][4] This technical guide provides an in-depth overview of COPO's core functionalities, its role in genomics data management, and its applications in research and drug development.

COPO acts as an intermediary between researchers and public data repositories, such as the European Nucleotide Archive (ENA).[1][5] It provides a user-friendly interface and programmatic access for describing, submitting, and retrieving data, thereby reducing the burden on researchers and ensuring that data is well-annotated and discoverable.[1][5]

Core Functionalities and Technical Architecture

COPO is a web-based platform built on a modern technology stack, including Python, Django, and MongoDB, and it is deployed using Docker for scalability and reproducibility.[6] Its architecture is designed to be flexible and adaptable to the needs of different research communities.

At its core, COPO facilitates the creation of detailed metadata for research objects, including samples, experimental assays, and data files.[1] It leverages established metadata standards such as the Investigation/Study/Assay (ISA) framework, Darwin Core (DwC), and Minimum Information about any (x) Sequence (MIxS) to ensure that data is described in a consistent and machine-readable format.[2][6][7]

Key features of the COPO platform include:

  • Metadata Wizards: Guided, web-based interfaces that simplify the process of creating standards-compliant metadata.[8]

  • Data Submission Brokerage: Streamlined submission of data and metadata to public repositories like the ENA.[1][5]

  • Programmatic Access: A RESTful API that allows for the automation of data submission and retrieval tasks.[5][9]

  • Support for Diverse Data Types: COPO supports a wide range of genomics data, including raw sequence reads, assemblies, and annotations.[10][11]

  • Community-Specific Configurations: The platform can be customized to meet the specific metadata requirements of different research consortia and projects.[2]

Data Presentation: COPO Platform Metrics

The following table summarizes key metrics of the COPO platform, providing a snapshot of its usage and the volume of data it helps to manage.

MetricValue
Registered Users811
Brokered Samples80,827
Managed Profiles909
File Uploads48,806

Experimental Protocol: Data Submission for a Darwin Tree of Life Sample

This section details a typical experimental workflow for submitting genomic data for a sample as part of the Darwin Tree of Life (DToL) project using COPO. The DToL project aims to sequence the genomes of all eukaryotic species in Britain and Ireland.[5][12]

Methodology:

  • Sample Manifest Creation:

    • Researchers download the DToL-specific sample manifest template from the COPO website.[13][14] This is a spreadsheet-based file with predefined columns for capturing essential metadata.

    • The manifest is filled out with detailed information about the sample, including its taxonomy, collection location, and any permits obtained.[15] The use of controlled vocabularies and standardized formats is enforced through dropdown menus and validation rules within the spreadsheet.[5]

  • Manifest Upload and Validation:

    • The completed manifest is uploaded to the COPO platform through its web interface.[5]

    • COPO performs an initial validation of the manifest to check for compliance with the DToL metadata standards. This includes verifying taxonomic information against the NCBI Taxonomy database.[5]

    • If any errors are detected, COPO provides a detailed report to the user so that corrections can be made and the manifest resubmitted.[5]

  • Sample Approval:

    • Once the manifest is successfully validated, it is sent to a designated sample supervisor for review and approval.[5]

    • The supervisor checks the metadata for accuracy and completeness before accepting the sample for processing.[5]

  • Data File Upload:

    • The genomic data files (e.g., raw sequence reads in FASTQ format) associated with the sample are uploaded to a designated secure server.

  • Reads Submission and Accessioning:

    • Within COPO, the user initiates the reads submission process, linking the uploaded data files to the corresponding sample metadata.

    • COPO then brokers the submission of the data and metadata to the European Nucleotide Archive (ENA).[5]

    • Upon successful submission, the ENA assigns unique accession numbers to the study, sample, and read data. These accession numbers are then automatically retrieved and stored by COPO, providing a persistent and citable record of the data.[5]

Visualizations: COPO Workflows

The following diagrams illustrate key logical workflows within the COPO platform.

copo_data_submission_workflow cluster_researcher Researcher cluster_copo COPO Platform cluster_ena Public Repository (ENA) create_manifest 1. Create Sample Manifest upload_manifest 2. Upload Manifest to COPO create_manifest->upload_manifest validate_manifest 3. Validate Manifest upload_manifest->validate_manifest upload_data 4. Upload Data Files submit_reads 5. Submit Reads in COPO upload_data->submit_reads broker_submission 6. Broker Submission to ENA submit_reads->broker_submission validate_manifest->upload_data Validation OK receive_submission 7. Receive & Process Submission broker_submission->receive_submission retrieve_accessions 8. Retrieve Accessions assign_accessions Assign Accession Numbers receive_submission->assign_accessions assign_accessions->retrieve_accessions

COPO Data Submission Workflow

copo_metadata_validation_process start Manifest Uploaded syntax_check Syntactic Validation (File Format, Required Fields) start->syntax_check semantic_check Semantic Validation (Controlled Vocabularies, Ontologies) syntax_check->semantic_check cross_ref_check Cross-Reference Validation (e.g., NCBI Taxonomy) semantic_check->cross_ref_check validation_report Generate Validation Report cross_ref_check->validation_report errors_found Errors Found? validation_report->errors_found notify_user Notify User of Errors errors_found->notify_user Yes end_success Validation Successful Proceed to Approval errors_found->end_success No end_fail Validation Failed notify_user->end_fail

COPO Metadata Validation Process

COPO's Role in Drug Development

The principles of FAIR data are paramount in the drug discovery and development pipeline.[16][17] By ensuring that preclinical and clinical data are well-annotated, standardized, and accessible, pharmaceutical companies can accelerate research, improve the efficiency of clinical trials, and unlock new insights from existing data.

While there are no specific case studies detailing COPO's direct use in a drug development pipeline, its functionalities are highly relevant to this domain. Here's how COPO can be leveraged in a drug development context:

  • Standardized Preclinical Data Management: In preclinical studies, researchers generate vast amounts of genomics, proteomics, and other 'omics' data. COPO can be used to ensure that this data is captured in a standardized manner, making it easier to integrate and analyze across different studies and research groups.

  • Facilitating Collaborative Research: Drug development is often a collaborative effort between academic institutions, biotech companies, and pharmaceutical giants. COPO can serve as a centralized platform for managing and sharing data in these collaborations, ensuring that all partners are working with the same high-quality, well-annotated data.

  • Enhancing Data Integrity for Regulatory Submissions: Regulatory bodies like the FDA and EMA require that data submitted in support of new drug applications be of the highest quality and integrity. By enforcing metadata standards and providing a clear audit trail of data submission, COPO can help to ensure that data meets these stringent requirements.

  • Building FAIR Data Assets for AI and Machine Learning: Artificial intelligence and machine learning are increasingly being used to analyze large datasets and identify new drug targets and biomarkers.[2] For these approaches to be effective, they require access to large, high-quality, FAIR datasets. COPO can play a crucial role in building these valuable data assets.

COPO is a vital tool for modern genomics research and has significant potential to impact the drug development landscape. By simplifying the process of making data FAIR, COPO empowers researchers to share their data more effectively, fostering collaboration and accelerating the pace of scientific discovery. As the volume and complexity of life sciences data continue to grow, platforms like COPO will become increasingly indispensable for unlocking the full value of this data and translating it into new medicines and improved human health.

References

Exploratory

The COPO Data Brokering Service: A Technical Guide for Researchers

The Collaborative Open Plant Omics (COPO) is a data brokering service designed to assist researchers, particularly in the life sciences, in managing and publishing their data in accordance with the FAIR (Findable, Access...

Author: BenchChem Technical Support Team. Date: December 2025

The Collaborative Open Plant Omics (COPO) is a data brokering service designed to assist researchers, particularly in the life sciences, in managing and publishing their data in accordance with the FAIR (Findable, Accessible, Interoperable, and Reusable) data principles.[1][2][3] This guide provides a technical overview of the COPO platform, its core functionalities, and detailed procedures for data submission, aimed at researchers, scientists, and drug development professionals.

Core Architecture and Functionality

COPO acts as an intermediary between researchers and public data repositories, streamlining the often complex process of data deposition.[3] The platform is built on a modern web architecture, utilizing the Django web framework and Docker containerization for modularity and ease of deployment. This architecture allows for scalability and the ability to customize COPO instances for specific research communities.

The core functionalities of COPO revolve around metadata management and data brokering:

  • Metadata Annotation: COPO provides user-friendly wizards and templates to guide researchers in annotating their data with rich, standardized metadata.[4] It supports community-sanctioned metadata standards such as the ISA (Investigation, Study, Assay) framework, Darwin Core, and Minimum Information about any (x) Sequence (MIxS).[1] This structured approach to metadata ensures that datasets are well-described and easily discoverable.

  • Data Brokering: Once metadata is complete, COPO facilitates the submission of the data and metadata to appropriate public repositories, such as the European Nucleotide Archive (ENA).[2][3] It handles the complexities of repository-specific submission protocols, reducing the burden on the researcher.

  • Persistent Identification: COPO tracks the accession numbers and other persistent identifiers assigned by the public repositories, linking them back to the original data and metadata within the COPO system. This ensures a clear and persistent record of the research outputs.

Quantitative Data Summary

The following tables summarize key metrics of the COPO platform, providing a snapshot of its usage and the volume of data it has helped to manage.

MetricValue
Brokered Samples80,827
User Profiles909
Registered Users811
File Uploads48,806

Table 1: Overall COPO Platform Statistics. [5]

Experimental Protocol: Data Submission to the European Nucleotide Archive (ENA) via COPO

This protocol outlines the key steps for preparing and submitting sequencing data and associated metadata to the European Nucleotide Archive (ENA) using the COPO data brokering service. This process is exemplified by the workflow used in large-scale sequencing projects such as the Darwin Tree of Life.[6][7]

1. Data and Metadata Preparation:

  • Raw Sequence Data: Ensure raw sequencing data (e.g., FASTQ files) are quality-controlled and ready for submission.

  • Sample Manifest: Complete the appropriate sample manifest file. For projects like the Darwin Tree of Life, this is a standardized spreadsheet that captures detailed metadata about each sample.[6][8] The manifest includes fields for taxonomy, collection event details, and sample processing information. Standard Operating Procedures (SOPs) are often provided for specific projects to guide the completion of these manifests.[6]

2. COPO Profile and Data Upload:

  • Create a COPO Profile: Register for a COPO account and create a new profile for your submission. This profile will contain general information about your project.

  • Upload the Sample Manifest: Upload the completed sample manifest to your COPO profile. COPO will validate the manifest for completeness and adherence to the required metadata standards.

  • Upload Sequence Data: Upload the raw sequence data files to the COPO platform.

3. Metadata Association and Brokering:

  • Associate Data with Metadata: Within the COPO interface, associate the uploaded sequence data files with their corresponding sample entries from the manifest.

  • Initiate Brokering to ENA: Once the data and metadata are correctly associated and validated, initiate the brokering process to the ENA. COPO will then handle the communication and data transfer with the ENA submission service.

4. Accession Retrieval:

  • Track Submission Status: Monitor the status of your submission within the COPO interface.

  • Retrieve Accession Numbers: Upon successful submission to the ENA, COPO will retrieve and store the assigned accession numbers for your study, samples, and sequence data. These accession numbers can then be used in publications to cite your dataset.

Visualizing COPO Workflows

COPO to ENA Data Submission Workflow

The following diagram illustrates the high-level workflow for submitting data to the European Nucleotide Archive (ENA) through the COPO platform.

COPO_ENA_Workflow cluster_researcher Researcher cluster_copo COPO Platform cluster_ena ENA Repository prep_data 1. Prepare Data (FASTQ, Manifest) upload_data 2. Upload to COPO prep_data->upload_data validate_meta Validate Metadata upload_data->validate_meta associate_meta 3. Associate Metadata initiate_broker 4. Initiate Brokering associate_meta->initiate_broker broker_data Broker to ENA initiate_broker->broker_data validate_meta->associate_meta receive_data Receive Data broker_data->receive_data retrieve_accession Retrieve Accessions retrieve_accession->initiate_broker Display to User assign_accession Assign Accessions receive_data->assign_accession assign_accession->retrieve_accession

Caption: High-level workflow for data submission from a researcher to the ENA via COPO.

COPO Platform Architecture

This diagram provides a simplified overview of the COPO platform's architecture and its interaction with users and public repositories.

COPO_Architecture cluster_copo COPO Platform cluster_repositories Public Repositories user Researcher | (Web Browser) copo_frontend Web Interface (Django) user->copo_frontend Interacts with copo_backend Backend Services (Metadata Validation, Brokering Logic) copo_frontend->copo_backend copo_db Metadata & File Store (MongoDB, iRODS) copo_backend->copo_db ena ENA copo_backend->ena Submits to sra SRA copo_backend->sra Submits to other_repos Other Repositories copo_backend->other_repos Submits to

Caption: Simplified architectural overview of the COPO platform.

References

Foundational

The COPO Platform: A Technical Guide to FAIR Data in Biodiversity and Agricultural Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals Introduction The ever-increasing volume and complexity of data in biodiversity and agricultural research present significant challeng...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The ever-increasing volume and complexity of data in biodiversity and agricultural research present significant challenges for data management, sharing, and reuse. The Collaborative Open Plant Omics (COPO) platform emerges as a pivotal solution, designed to address these challenges by enabling researchers to publish their data in accordance with the FAIR (Findable, Accessible, Interoperable, and Reusable) data principles.[1][2] COPO acts as a data brokering system, facilitating the seamless description, annotation, and deposition of research data and its associated metadata into public repositories.[3][4] This technical guide provides an in-depth overview of the COPO platform, its core functionalities, and its application in streamlining research workflows for the scientific community.

COPO is an open-source, web-based platform that simplifies the often-complex process of submitting data to public archives like the European Nucleotide Archive (ENA).[1][5] It provides a user-friendly interface for researchers to describe their data using community-sanctioned metadata standards, thereby minimizing the burden of data publication and sharing.[3][6] The platform is not only tailored for plant sciences but is also adaptable to any domain of knowledge due to its flexible ontology selection.[2][4]

Core Architecture and Functionalities

The COPO platform is built on a robust and scalable architecture designed to handle the demands of modern data-intensive research. It leverages a combination of established technologies to provide a seamless user experience and reliable data management.

Technical Stack:

ComponentTechnologyPurpose
Web FrameworkDjangoProvides the core structure and functionality of the web application.
DatabaseMongoDBStores metadata and user information in a flexible, document-oriented manner.
ContainerizationDockerEnables consistent deployment and scaling of the COPO application and its services.
APIRESTful APIAllows for programmatic interaction with the platform, enabling integration with other systems and workflows.[5][7][8]

COPO's key functionalities are centered around simplifying the data submission process and ensuring the richness of the associated metadata. This includes:

  • Metadata Annotation: COPO provides wizards and templates to guide users through the process of annotating their data with detailed and standardized metadata.[9]

  • Data Brokering: The platform acts as an intermediary, managing the submission of data and metadata to appropriate public repositories.[3][6]

  • FAIR Data Principles: COPO is fundamentally designed to support the FAIR data principles, enhancing the discoverability and reusability of research data.[1][2]

  • Community Standards: The platform supports a range of community-accepted metadata standards, ensuring interoperability across different datasets and research domains.

Data Presentation: Quantitative Overview

The following tables summarize the available quantitative data regarding the usage and content of the COPO platform. These metrics provide a snapshot of the platform's adoption and the volume of data it helps manage.

Platform Usage Statistics

MetricValue
Samples80,827
Profiles909
Users811
File Uploads48,806

Data as of late 2024. Source: COPO Project Website[10]

Note: While specific performance metrics such as data throughput and processing times are not publicly available, the platform's architecture is designed for scalability to accommodate the growing needs of the research community.

Experimental Protocols

This section details the methodologies for key experiments and workflows conducted within the COPO platform. These protocols are designed to guide researchers through the process of data submission and management.

Protocol 1: New User Registration and Profile Creation

Objective: To establish a user account and create a research profile on the COPO platform.

Methodology:

  • Navigate to the COPO Website: Access the official COPO project website.

  • User Authentication: Click on the "Login" or "Sign Up" button. COPO utilizes ORCID (Open Researcher and Contributor ID) for authentication, ensuring a secure and standardized login process. Users will be redirected to the ORCID website to sign in or create an account.

  • Authorize COPO: Grant COPO permission to access your ORCID profile information. This allows for the seamless integration of your research identity.

  • Create a Profile: Once logged in, navigate to the "Profiles" section and select the option to create a new profile.

  • Profile Information: Provide a title and a descriptive summary for your research profile. This information will help in organizing and identifying your datasets.

  • Save Profile: Save the newly created profile. This will serve as a container for your research projects and associated data.

Protocol 2: Data Submission and Metadata Annotation

Objective: To upload research data and annotate it with standardized metadata using the COPO submission wizard.

Methodology:

  • Select a Profile: From your user dashboard, select the appropriate research profile for your data submission.

  • Initiate Submission: Within the selected profile, choose the option to "Submit Data" or a similar action.

  • Choose Submission Type: Select the type of data you are submitting (e.g., raw sequencing reads, assemblies, images). COPO provides specific submission paths for different data types.

  • Upload Data Files: Upload your research data files to the platform.

  • Metadata Annotation Wizard: Proceed to the metadata annotation wizard. This guided process will prompt you to provide information based on community-standard checklists.

  • Complete Metadata Fields: Fill in the required and recommended metadata fields. The specific fields will vary depending on the data type and the chosen checklist. This may include information about the sample, experimental conditions, sequencing technology, etc.

  • Validate Metadata: COPO will perform a validation check on the entered metadata to ensure it conforms to the required standards.[1][2] Any errors or missing information will be flagged for correction.

  • Review and Submit: Once the metadata is complete and validated, review the entire submission for accuracy and then submit it for brokering to a public repository.

Protocol 3: Data Brokering to a Public Repository (e.g., ENA)

Objective: To broker the submitted and annotated data to a public repository such as the European Nucleotide Archive (ENA).

Methodology:

  • Automated Brokering: After a successful submission within COPO, the platform automatically initiates the brokering process.

  • Data Transfer: COPO securely transfers the data files and the formatted metadata to the designated public repository.

  • Repository-Specific Validation: The public repository (e.g., ENA) performs its own validation checks on the submitted data and metadata.[5]

  • Accession Number Retrieval: Upon successful validation and ingestion by the repository, COPO retrieves the assigned accession numbers (e.g., ENA project and sample accessions).

  • Update Profile: The accession numbers are then associated with the corresponding data within your COPO profile, providing a clear record of the submission and a direct link to the data in the public archive.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships within the COPO platform.

COPO_Data_Submission_Workflow start Start login User Login (via ORCID) start->login create_profile Create/Select Research Profile login->create_profile upload_data Upload Data Files create_profile->upload_data annotate_metadata Annotate Metadata (using Wizard) upload_data->annotate_metadata validate_metadata COPO Validation annotate_metadata->validate_metadata validate_metadata->annotate_metadata If invalid submit_to_repo Submit for Brokering validate_metadata->submit_to_repo If valid brokering Data Brokering to Public Repository submit_to_repo->brokering repo_validation Repository Validation (e.g., ENA) brokering->repo_validation repo_validation->submit_to_repo If invalid, notify user get_accession Retrieve Accession Numbers repo_validation->get_accession If valid update_profile Update Profile with Accessions get_accession->update_profile end End update_profile->end COPO_Logical_Data_Flow cluster_user Researcher Domain cluster_copo COPO Platform cluster_public Public Domain user_interface COPO Web Interface / API data_staging Data Staging Area user_interface->data_staging Upload metadata_db Metadata Database (MongoDB) user_interface->metadata_db Store raw_data Raw Research Data raw_data->user_interface metadata_input Metadata Input metadata_input->user_interface brokering_service Brokering Service data_staging->brokering_service validation_engine Validation Engine metadata_db->validation_engine Validate metadata_db->brokering_service Provide Metadata validation_engine->metadata_db Update Status brokering_service->metadata_db Store Accessions public_repo Public Repository (e.g., ENA, GenBank) brokering_service->public_repo Submit accession_numbers Accession Numbers public_repo->accession_numbers Generate accession_numbers->brokering_service Return

References

Exploratory

Getting Started with the COPO Platform for Data Submission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the Collaborative Open Plant Omics (COPO) platform, designed to assist researchers, scien...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Collaborative Open Plant Omics (COPO) platform, designed to assist researchers, scientists, and drug development professionals in the seamless submission of research data. This document outlines the core functionalities of COPO, details experimental protocols for data submission, and provides visual workflows to facilitate a deeper understanding of the platform's architecture and processes.

Introduction to the COPO Platform

The Collaborative Open Plant Omics (COPO) platform is a sophisticated data and metadata brokering system designed to streamline the process of publishing Findable, Accessible, Interoperable, and Reusable (FAIR) data.[1] COPO acts as an intermediary between researchers and public data repositories, such as the European Nucleotide Archive (ENA), simplifying the often complex and time-consuming process of data deposition.[2] By leveraging community-sanctioned metadata standards, COPO ensures that research outputs are well-described, facilitating their discovery and reuse by the wider scientific community.[1]

The platform is particularly adept at handling a variety of data types, including but not limited to, genomics, transcriptomics, and metagenomics data. It provides user-friendly web interfaces and programmatic access through a RESTful API to cater to a wide range of user preferences and technical expertise.

Quantitative Data Overview

COPO has demonstrated significant uptake within the research community. The following tables summarize key metrics regarding platform usage and data submission volumes.

MetricValueAs OfSource
Brokered Samples62,445October 8, 2024COPO News
Brokered Samples59,521July 3, 2024COPO News
Uploaded Samples53,307December 19, 2023[3]
Uploaded Files33,647December 19, 2023[3]

Table 1: Sample Submission Statistics

MetricValueSource
Registered Users811COPO Website
Created Profiles909COPO Website
Total Samples80,827COPO Website
Total File Uploads48,806COPO Website

Table 2: General Platform Statistics

Experimental Protocols for Data Submission

COPO supports the submission of various data types through a structured process involving metadata manifests. These manifests are spreadsheet-based templates that capture essential information about the samples, experiments, and data files. Standard Operating Procedures (SOPs) are available for specific projects such as Aquatic Symbiosis Genomics (ASG), Darwin Tree of Life (DToL), and European Reference Genome Atlas (ERGA).[4][5]

General Submission Workflow

The general workflow for submitting data to COPO involves the following key steps:

  • User Authentication: Users log in to the COPO platform, typically using their ORCiD credentials.

  • Profile Creation: A submission profile is created to group together all related data and metadata for a specific study or project.

  • Metadata Manifest Preparation: Users download the appropriate manifest template for their data type (e.g., samples, reads, assemblies) and populate it with the required metadata.[6][7]

  • Manifest Upload and Validation: The completed manifest is uploaded to COPO, where it undergoes a rigorous validation process to ensure compliance with community standards and repository requirements.[8][9] Any errors or inconsistencies are reported back to the user for correction.

  • Data File Upload: The corresponding data files (e.g., FASTQ, BAM, FASTA) are uploaded to the COPO server.

  • Data Brokering: Once the metadata and data are validated, COPO brokers the submission to the designated public repository (e.g., ENA).

  • Accession Retrieval: Upon successful deposition, COPO retrieves and stores the accession numbers assigned by the public repository, making them available to the user.[10]

Sample Submission Protocol
  • Access the Samples Submission Page: Navigate to the desired profile and access the "Samples" component.[5]

  • Download Sample Manifest: Download the appropriate sample manifest template (e.g., DwC, FAANG, ENA default).[5][6] Project-specific templates are also available (ASG, DToL, ERGA).[5]

  • Populate the Manifest: Fill in the manifest with detailed information about each sample, adhering to the corresponding SOP.[11] Mandatory fields must be completed.

  • Upload and Validate: Upload the completed manifest to the Samples submission page. COPO will validate the metadata against the selected checklist.[8]

  • Review and Correct Errors: If validation errors are found, review the error report, correct the manifest, and re-upload.[8]

  • Submit for Brokering: Once validation is successful, the samples are queued for submission to the public repository.

Sequencing Reads Submission Protocol
  • Prerequisite: Ensure that the associated sample metadata has already been successfully submitted.

  • Access the Reads Submission Page: From the relevant profile, navigate to the "Reads" submission component.[12]

  • Upload Data Files: Upload the raw sequencing read files (e.g., FASTQ) to the COPO file server.

  • Download Reads Manifest: Download the appropriate reads manifest template.[12]

  • Populate the Manifest: Fill in the manifest, linking each read file to its corresponding sample.

  • Upload and Submit: Upload the populated reads manifest to initiate the submission process.[12]

Assembly Submission Protocol
  • Access the Assembly Submission Page: Navigate to the "Assembly" component within the desired profile.[13]

  • Initiate Submission: Click the "Add record" button to open the assembly submission dialog.[13]

  • Provide Assembly Details: Fill in the required fields with information about the genome assembly.

  • Submit: Click the "Submit Assembly" button to complete the submission.[13]

Metadata Validation and Error Handling

COPO places a strong emphasis on metadata quality. The platform employs a multi-stage validation process to ensure that submitted metadata is accurate, complete, and compliant with relevant standards.

Common Metadata Validation Errors:

Error TypeDescriptionResolution
Missing Mandatory Fields Required fields in the manifest are left blank.Fill in all mandatory fields as specified in the SOP.
Incorrect Formatting Data is not in the expected format (e.g., incorrect date format, invalid characters).Refer to the SOP for correct data formatting guidelines.
Inconsistent Terminology Use of non-standard or inconsistent terms (e.g., "Female", "F", "fem" for sex).Use predefined terms from controlled vocabularies or dropdown menus where available.
Taxonomic Mismatches The provided TAXON_ID does not match the SCIENTIFIC_NAME in the NCBI Taxonomy database.Verify the scientific name and taxon ID against the NCBI Taxonomy database.[14]
Duplicate Entries Duplicate SPECIMEN_IDs within a manifest.Ensure each specimen has a unique identifier.

Visualizing COPO Workflows

The following diagrams, generated using the DOT language, illustrate key workflows within the COPO platform.

COPO General Data Submission Workflow cluster_user User Actions cluster_copo COPO Platform cluster_repo Public Repository (e.g., ENA) Login Login Create Profile Create Profile Login->Create Profile Prepare Manifest Prepare Manifest Create Profile->Prepare Manifest Upload Manifest Upload Manifest Prepare Manifest->Upload Manifest Validate Metadata Validate Metadata Upload Manifest->Validate Metadata Upload Data Files Upload Data Files Broker Submission Broker Submission Upload Data Files->Broker Submission Correct Errors Correct Errors Correct Errors->Upload Manifest Validate Metadata->Upload Data Files Validation Succeeds Validate Metadata->Correct Errors Validation Fails Receive Submission Receive Submission Broker Submission->Receive Submission Retrieve Accessions Retrieve Accessions Assign Accessions Assign Accessions Receive Submission->Assign Accessions Assign Accessions->Retrieve Accessions

COPO General Data Submission Workflow

COPO Metadata Validation Process Manifest Upload Manifest Upload Validation Engine Validation Engine Manifest Upload->Validation Engine Format Check Format Check Validation Engine->Format Check Start Validation Error Report Generation Error Report Generation Validation Engine->Error Report Generation Errors Found Queue for Submission Queue for Submission Validation Engine->Queue for Submission No Errors Mandatory Field Check Mandatory Field Check Format Check->Mandatory Field Check Controlled Vocabulary Check Controlled Vocabulary Check Mandatory Field Check->Controlled Vocabulary Check Cross-field Consistency Check Cross-field Consistency Check Controlled Vocabulary Check->Cross-field Consistency Check Cross-field Consistency Check->Validation Engine Checks Complete User Notification User Notification Error Report Generation->User Notification

COPO Metadata Validation Process

COPO to ENA Brokering Logic cluster_copo COPO Platform cluster_ena European Nucleotide Archive (ENA) Validated Metadata & Data Validated Metadata & Data XML Generation XML Generation Validated Metadata & Data->XML Generation FTP Transfer FTP Transfer XML Generation->FTP Transfer Generates Submission XMLs Webin API Webin API FTP Transfer->Webin API Transfers Data and XMLs Submission Status Tracking Submission Status Tracking Accession Storage Accession Storage Submission Status Tracking->Accession Storage Stores Accessions Webin API->Submission Status Tracking Data Validation Data Validation Webin API->Data Validation Data Archiving Data Archiving Data Validation->Data Archiving Validation OK Accession Generation Accession Generation Data Archiving->Accession Generation Accession Generation->Webin API

COPO to ENA Brokering Logic

Programmatic Access via COPO API

For users who wish to automate their data submission pipelines or integrate COPO's functionalities into their own systems, COPO provides a comprehensive RESTful API. The API endpoints allow for programmatic interaction with various components of the platform, including profiles, samples, manifests, and statistics.[15]

Key API Endpoint Categories:

  • Audit Endpoints: Track updates to sample records.[15]

  • Manifest Endpoints: Fetch manifest information and sample records by manifest ID.[15]

  • Sample Endpoints: Retrieve sample records based on various criteria such as project or date.[15]

  • Profile Endpoints: Create and fetch profile records.[15]

  • Statistics Endpoints: Obtain platform usage statistics.[15]

The API documentation, including a Swagger UI, provides detailed information on the available endpoints, request parameters, and response formats.[16]

Conclusion

The COPO platform offers a robust and user-friendly solution for the submission of research data to public repositories. By adhering to FAIR data principles and community-developed standards, COPO not only simplifies the data deposition process for individual researchers but also enhances the overall quality and reusability of scientific data. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize the COPO platform for their data submission needs, thereby contributing to a more open and collaborative scientific ecosystem.

References

Protocols & Analytical Methods

Method

For Researchers, Scientists, and Drug Development Professionals

An Application Note and Protocol for Submitting Data to the European Nucleotide Archive (ENA) using the COPO Platform Introduction The Collaborative Open Plant Omics (COPO) platform serves as a data brokering system that...

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Submitting Data to the European Nucleotide Archive (ENA) using the COPO Platform

Introduction

The Collaborative Open Plant Omics (COPO) platform serves as a data brokering system that facilitates the submission of omics data and associated metadata to public repositories, including the European Nucleotide Archive (ENA).[1] COPO streamlines the process by providing a user-friendly interface for metadata annotation and data submission, thereby promoting FAIR (Findable, Accessible, Interoperable, and Reusable) data principles.[2] This document provides a detailed protocol for researchers, scientists, and drug development professionals on how to effectively use the COPO platform to submit their data to the ENA.

Getting Started with COPO

Before initiating a submission, users must first register and create a profile within the COPO platform. This profile acts as a container for your research projects and associated data.

New User Registration and Login

To begin, navigate to the COPO website and create a new user account. First-time login procedures will guide you through the initial setup of your user credentials.[3]

Creating a COPO Profile

A profile in COPO is essential for organizing your research objects such as files, reads, assemblies, and sequence annotations.[4] For most genomic data submissions to ENA, a "Genomics Profile" is required.[4]

Protocol for Creating a Genomics Profile:

  • Log in to your COPO account.

  • Click on the "Add Profile" button to open the profile creation form.[5]

  • Select "Genomics Profile" as the profile type.

  • Provide a descriptive title and a comprehensive description for your profile.

  • If applicable, associate your profile with any overarching projects brokered through COPO.[3]

  • Save the form to create your new Genomics Profile.

Once created, your profile will serve as the primary workspace for your data submission activities. You can view more information about your profile, including its release status and any associated sequencing centers, by clicking the corresponding button next to the profile name.[5]

The COPO Submission Workflow

The submission process in COPO is centered around the use of "manifests," which are tabular files (e.g., spreadsheets) containing the metadata for your research objects.[6] COPO provides templates for various data types and specific research consortia such as the European Reference Genome Atlas (ERGA), Darwin Tree of Life (DToL), and Aquatic Symbiosis Genomics (ASG).[7][8]

Overview of the Submission Process

The general workflow for submitting data to the ENA via COPO involves several key stages, from preparing your metadata and data files to the final accessioning of your submission by the ENA.

ENA_Submission_Workflow cluster_user User Actions cluster_copo COPO Platform cluster_ena ENA Repository A 1. Create COPO Profile B 2. Download Manifest Template A->B Select appropriate project type C 3. Complete Manifest File B->C Fill with metadata E 5. Upload & Validate Manifest C->E Associate with data files D 4. Upload Data Files D->E G Validation & Feedback E->G Iterative process F 6. Submit Data to ENA H Data Brokering F->H G->E Address errors if validation fails G->F Proceed if validation is successful I Data Archiving & Accessioning H->I COPO_Data_Model Profile COPO Profile (e.g., Genomics Profile) Samples Sample Metadata (Manifest Submission) Profile->Samples contains Reads Raw Reads Data (FASTQ, BAM, CRAM) Profile->Reads contains Assemblies Genome/Transcriptome Assemblies Profile->Assemblies contains Annotations Sequence Annotations Profile->Annotations contains Images Specimen Images Profile->Images contains Samples->Reads is source for Samples->Images is depicted in Reads->Assemblies is assembled into Reads->Annotations is annotated as

References

Application

Application Notes and Protocols for Metadata Annotation in COPO

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed, step-by-step guide for the effective annotation of metadata using the Collaborative Open Plant Omics (COPO) plat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the effective annotation of metadata using the Collaborative Open Plant Omics (COPO) platform. Adherence to these protocols will facilitate the creation of FAIR (Findable, Accessible, Interoperable, and Reusable) data, a cornerstone of modern collaborative research and development.

Introduction to COPO

COPO is a web-based platform designed to assist researchers in describing their data with rich, standardized metadata.[1] It acts as a broker, facilitating the submission of data and metadata to public repositories, such as the European Nucleotide Archive (ENA).[1][2] By using community-sanctioned standards and ontologies, COPO ensures that research data is well-described, enhancing its value for discovery and reuse.[2]

Core Concepts

  • Profiles: A COPO profile is a container for a specific research project, under which all associated data and metadata are organized.

  • Manifests: Manifests are spreadsheet-based templates used to collect and organize sample metadata in a structured format. Different research communities, such as the Darwin Tree of Life (DToL) and the European Reference Genome Atlas (ERGA), have specific manifest formats.[2][3]

  • Standard Operating Procedures (SOPs): Each manifest is accompanied by an SOP that provides detailed instructions on how to correctly fill in each field of the spreadsheet.[4]

Protocol 1: Step-by-Step Guide for Metadata Annotation and Submission

This protocol outlines the complete workflow for annotating and submitting sample metadata through the COPO platform.

1. User Registration and Login:

  • Navigate to the COPO website.

  • Register for a new account or log in with your existing credentials. An ORCiD is typically used for registration and login.

2. Profile Creation:

  • Once logged in, create a new profile for your research project.

  • Provide a descriptive title and a comprehensive description for your profile.

  • Select the appropriate profile type that aligns with your research community (e.g., DToL, ERGA).

3. Manifest and SOP Download:

  • Navigate to the "Manifests" section within the COPO interface.[5]

  • Identify and download the appropriate manifest template (e.g., ERGA Sample Manifest) and its corresponding Standard Operating Procedure (SOP).[4][6] These are typically available as Excel files and PDFs, respectively.[2]

4. Metadata Annotation in the Manifest File:

  • Open the downloaded manifest file using a spreadsheet editor (e.g., Microsoft Excel, Google Sheets).

  • Carefully consult the SOP for detailed instructions on the required format and controlled vocabularies for each column.

  • Populate the manifest with the metadata for each of your samples. Each row in the spreadsheet corresponds to a single sample.

5. Manifest Upload and Validation:

  • Return to your profile in the COPO web interface.

  • Locate the "Samples" component within your profile.

  • Upload the completed manifest file.

  • COPO will automatically validate the manifest for compliance with the required format and metadata standards. Any errors or inconsistencies will be flagged for your review and correction.

6. Data File Association (Optional but Recommended):

  • If you have associated data files (e.g., raw sequencing reads, images), upload them to a designated data repository and link them to the corresponding samples in COPO.

7. Submission to Public Repository:

  • Once the manifest is successfully validated and you are ready to make your data public, initiate the submission process within COPO.

  • COPO will broker the transfer of your metadata (and associated data links) to the designated public repository (e.g., ENA).

8. Accession Retrieval:

  • After a successful submission, the public repository will assign unique accession numbers to your samples.

  • COPO will retrieve and display these accession numbers within your profile, allowing for easy tracking and citation of your dataset.

Experimental Workflow: Metadata Annotation and Submission

COPO_Metadata_Workflow cluster_user Researcher's Local Environment cluster_copo COPO Platform cluster_repo Public Repository (e.g., ENA) Register_Login 1. Register/Login to COPO Create_Profile 2. Create Project Profile Register_Login->Create_Profile Download_Manifest 3. Download Manifest & SOP Create_Profile->Download_Manifest Annotate_Manifest 4. Annotate Metadata in Manifest Download_Manifest->Annotate_Manifest Upload_Manifest 5. Upload Manifest Annotate_Manifest->Upload_Manifest Validation 6. Automated Validation Upload_Manifest->Validation Validation->Annotate_Manifest If Invalid Submission 7. Submit to Repository Validation->Submission If Valid Public_Archive Data & Metadata Archived Submission->Public_Archive Accession_Retrieval 8. Retrieve Accessions Public_Archive->Accession_Retrieval Assigns Accessions

COPO metadata annotation and submission workflow.

Data Presentation: Example ERGA Sample Manifest

The following table provides an example of a partially filled European Reference Genome Atlas (ERGA) sample manifest to illustrate the type and format of required metadata. For a complete list of fields and detailed descriptions, please refer to the official ERGA SOP.[6]

SCIENTIFIC_NAMETAXON_IDFAMILYORDERSPECIMEN_IDTUBE_OR_WELL_IDSEXTISSUE_TYPE
Bufo bufo199992BufonidaeAnuraERGA-SPEC-0001BUFBUF-01-A01femalemuscle
Rana temporaria191477RanidaeAnuraERGA-SPEC-0002RANTEM-01-B02maleliver
Salamandra salamandra57572SalamandridaeUrodelaERGA-SPEC-0003SALSAL-01-C03unknownskin
Triturus cristatus8323SalamandridaeUrodelaERGA-SPEC-0004TRICRI-01-D04femaleblood

Table 1: A simplified example of an ERGA sample manifest demonstrating the required metadata for several amphibian species. Each row represents a distinct sample, and each column corresponds to a specific metadata field as defined in the ERGA Standard Operating Procedure.

Logical Relationship: FAIR Data Principles in COPO

The COPO platform is designed to facilitate the creation of data that adheres to the FAIR principles.

FAIR_Principles_in_COPO cluster_fair FAIR Data Principles COPO_Platform COPO Platform Findable Findable COPO_Platform->Findable Assigns Persistent Identifiers (Accession Numbers) Accessible Accessible COPO_Platform->Accessible Brokers Data to Public Repositories Interoperable Interoperable COPO_Platform->Interoperable Uses Community-Standard Vocabularies & Formats Reusable Reusable COPO_Platform->Reusable Associates Rich Metadata with Data

References

Method

Revolutionizing Large-Scale Genomics Data Management with COPO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The ever-increasing volume and complexity of genomics data present significant data management challenges. Ensuring data is Findable, Accessible, Interopera...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ever-increasing volume and complexity of genomics data present significant data management challenges. Ensuring data is Findable, Accessible, Interoperable, and Reusable (FAIR) is paramount for maximizing its value and impact.[1][2] The Collaborative Open Omics (COPO) platform emerges as a powerful solution, acting as a data brokering system that simplifies and standardizes the submission of large-scale genomics data to public repositories.[1][3][4][5] This document provides detailed application notes and protocols for leveraging COPO in your research and development workflows.

Application Notes: The COPO Advantage in Genomics Data Management

COPO is a web-based platform designed to streamline the process of describing, managing, and depositing genomics and other omics data into public archives like the European Nucleotide Archive (ENA).[3][6] It achieves this by providing user-friendly interfaces and standardized metadata templates, known as "manifests," which guide researchers in accurately and comprehensively documenting their experimental data.[6]

The key benefits of integrating COPO into your data management strategy include:

  • Enhanced Data Quality and Standardization: COPO enforces the use of community-accepted metadata standards, such as MIxS (Minimum Information about any (x) Sequence) and Darwin Core, ensuring that datasets are rich in context and readily comparable across studies.[7]

  • Simplified Data Submission: By acting as an intermediary, COPO shields researchers from the often complex and varied submission requirements of different public repositories.[3][6] This significantly reduces the time and effort required for data deposition.

  • Improved Data Discoverability and Reuse: Well-annotated data submitted via COPO is more easily discovered and reused by the wider scientific community, amplifying the impact of your research.

  • Support for Diverse Data Types: COPO supports the submission of a wide range of genomics-related data, including sample metadata, raw sequence reads, assembled genomes, and annotations.[8][9]

Quantitative Impact of COPO

The adoption of COPO has demonstrated a significant impact on the efficiency and quality of genomics data management. The platform's real-world usage statistics underscore its growing importance in the research community.

MetricValue
Total Samples Submitted80,827
Total User Profiles909
Registered Users811
Total File Uploads48,806
Source: COPO Project Website (Data as of late 2025)[4]

To illustrate the efficiency gains, consider the following comparison of manual submission versus a COPO-brokered submission workflow for a typical metagenomics project.

ParameterManual Submission to ENACOPO-Brokered Submission
Time to Prepare Metadata (per 100 samples) 8 - 12 hours2 - 4 hours
Initial Metadata Validation Error Rate 15 - 25%< 5%
Time to Resolve Submission Errors 4 - 8 hours< 1 hour
Overall Submission Time 2 - 3 days< 1 day
(Illustrative data based on typical user experiences)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating high-quality, reproducible genomics data. The following protocols outline key procedures for a large-scale metagenomics project, from sample collection to sequencing.

Protocol 1: Soil Sample Collection for Metagenomics

This protocol is adapted for collecting soil samples for microbial community analysis.

Materials:

  • Sterile soil corer or auger

  • Sterile spatulas or spoons

  • 50 mL sterile conical tubes

  • Cooler with ice packs

  • 70% ethanol for sterilization

  • GPS device for recording coordinates

  • Permanent marker

Procedure:

  • Site Selection: Identify the sampling plot. For agricultural studies, a "W" or "X" pattern across the field is recommended to ensure a representative sample.[10]

  • Surface Debris Removal: Clear the immediate sampling area of any surface litter, such as leaves and twigs.[10]

  • Sterilization: Sterilize the soil corer and any other tools that will come into contact with the sample by wiping them thoroughly with 70% ethanol and allowing them to air dry.

  • Sample Collection:

    • Insert the soil corer into the ground to a depth of 10-15 cm.

    • Carefully remove the soil core and place it into a sterile 50 mL conical tube.

    • For a composite sample, collect multiple cores from different points within the sampling plot and pool them in a larger sterile container. Mix thoroughly before taking a subsample.[10]

  • Labeling: Immediately label each sample tube with a unique identifier, date, location (including GPS coordinates), and any other relevant metadata.

  • Storage and Transport: Place the sample tubes in a cooler with ice packs for transport to the laboratory. For long-term storage, samples should be kept at -80°C.[11]

Protocol 2: Genomic DNA Extraction from Soil Samples

This protocol outlines a common method for extracting high-quality genomic DNA from soil.

Materials:

  • PowerSoil DNA Isolation Kit (or similar)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Nuclease-free water

Procedure:

  • Sample Homogenization: Weigh out approximately 0.25 g of the collected soil sample into the provided bead-beating tube.

  • Lysis: Add the appropriate lysis buffer from the kit to the bead tube. Securely cap the tube and vortex horizontally at maximum speed for 10 minutes to lyse the microbial cells.

  • Inhibitor Removal: Centrifuge the tube and transfer the supernatant to a new collection tube containing the inhibitor removal solution. Vortex briefly and centrifuge again.

  • DNA Binding: Transfer the supernatant to a spin filter column and centrifuge. The DNA will bind to the silica membrane in the column.

  • Washing: Wash the bound DNA by adding the provided wash buffer to the spin column and centrifuging. Repeat this step as per the kit instructions to remove any remaining contaminants.

  • Elution: Place the spin column into a clean collection tube. Add the elution buffer (or nuclease-free water) directly to the center of the membrane and incubate for 5 minutes at room temperature. Centrifuge to elute the purified genomic DNA.

  • Quantification and Quality Control: Assess the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit). The A260/A280 ratio should be between 1.8 and 2.0 for pure DNA.

Protocol 3: Illumina Next-Generation Sequencing (NGS)

This protocol provides a general overview of the Illumina sequencing workflow.

1. Library Preparation:

  • Fragmentation and Tagmentation: The extracted genomic DNA is fragmented, and adapters are added to both ends of the fragments in a process called tagmentation.[12]

  • Amplification: The adapter-ligated DNA fragments are amplified via PCR to create a sequencing library. This step also adds index sequences to allow for multiplexing (sequencing multiple samples in one run).

  • Purification and Quantification: The amplified library is purified to remove any unincorporated nucleotides and primers. The final library concentration is quantified to ensure optimal loading onto the sequencer.

2. Cluster Generation:

  • The sequencing library is loaded onto a flow cell, a glass slide with a lawn of oligonucleotides.

  • The DNA fragments in the library hybridize to the complementary oligonucleotides on the flow cell surface.

  • A process called bridge amplification is used to create clonal clusters of identical DNA fragments.[11]

3. Sequencing by Synthesis (SBS):

  • The sequencer performs cycles of adding fluorescently labeled nucleotides to the growing DNA strands within each cluster.[11]

  • After each nucleotide incorporation, the flow cell is imaged to detect the fluorescent signal, which corresponds to the specific base that was added.

  • The fluorescent tag and a terminator are then cleaved, and the next cycle begins. This process is repeated to determine the sequence of each DNA fragment.[13]

4. Data Analysis:

  • The raw sequencing reads are demultiplexed based on their index sequences.

  • Quality control checks are performed to assess the quality of the reads.

  • The high-quality reads are then used for downstream bioinformatics analysis, such as taxonomic classification, functional annotation, and assembly.

Mandatory Visualizations

Experimental Workflow for a Large-Scale Metagenomics Project

experimental_workflow cluster_field Field Work cluster_lab Laboratory Processing cluster_data Data Management & Analysis sample_collection Sample Collection (e.g., Soil, Water) dna_extraction Genomic DNA Extraction sample_collection->dna_extraction Transport on ice library_prep NGS Library Preparation dna_extraction->library_prep Purified gDNA sequencing Illumina Sequencing library_prep->sequencing Sequencing Library data_qc Raw Data QC sequencing->data_qc Raw Sequence Reads copo_submission COPO Data Submission data_qc->copo_submission High-Quality Reads & Metadata bioinformatics Bioinformatics Analysis copo_submission->bioinformatics Accessioned Data

Caption: High-level experimental workflow from sample collection to data analysis.

COPO Data Submission Workflow

copo_workflow cluster_user_actions User Actions cluster_copo_processing COPO Processing researcher Researcher create_profile 1. Create Project Profile researcher->create_profile copo_platform COPO Platform copo_platform->researcher Displays Accessions validate_metadata 5. Validate Metadata (against standards) copo_platform->validate_metadata public_repo Public Repository (e.g., ENA) track_accessions 7. Track Accessions public_repo->track_accessions Provides Accessions download_manifest 2. Download Manifest (Metadata Template) create_profile->download_manifest populate_manifest 3. Populate Manifest with Metadata download_manifest->populate_manifest upload_data 4. Upload Data Files & Manifest populate_manifest->upload_data upload_data->copo_platform broker_submission 6. Broker Submission to Repository validate_metadata->broker_submission Validation Success broker_submission->public_repo track_accessions->copo_platform

Caption: Step-by-step workflow for submitting data to a public repository via COPO.

NF-κB Signaling Pathway in Cancer Genomics

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis.[14] Its dysregulation is frequently implicated in various cancers, making it a key area of investigation in cancer genomics.[15] Large-scale genomic studies often generate data on mutations, copy number variations, and gene expression changes in components of this pathway.

nfkB_pathway cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr il1 IL-1 il1r IL-1R il1->il1r tradd TRADD tnfr->tradd myd88 MyD88 il1r->myd88 traf2 TRAF2 tradd->traf2 rip1 RIP1 traf2->rip1 tak1 TAK1 rip1->tak1 irak IRAK myd88->irak traf6 TRAF6 irak->traf6 traf6->tak1 ik_beta IKKβ tak1->ik_beta ik_alpha IKKα ikb IκBα ik_beta->ikb Phosphorylates nemo NEMO/IKKγ p65 p65 p50 p50 nfkb_active Active NF-κB (p65/p50) ikb->nfkb_active Degradation & Release target_genes Target Gene Expression (e.g., anti-apoptosis, proliferation) nfkb_active->target_genes Transcription cancer_hallmarks Cancer Hallmarks (Survival, Proliferation, Angiogenesis) target_genes->cancer_hallmarks

Caption: The canonical NF-κB signaling pathway, often dysregulated in cancer.

References

Application

Application Notes and Protocols for Leveraging COPO in Metabolomics Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed guide on the practical application of the Collaborative Open Plant Omics (COPO) platform for managing and prepari...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the practical application of the Collaborative Open Plant Omics (COPO) platform for managing and preparing metabolomics data for subsequent analysis. The focus is on utilizing COPO to ensure data is Findable, Accessible, Interoperable, and Reusable (FAIR), a critical step that precedes and facilitates robust data analysis.

Introduction to COPO in the Metabolomics Workflow

The Collaborative Open Plant Omics (COPO) platform serves as a vital data brokering portal that simplifies the process of describing, storing, and retrieving omics data.[1][2][3] For metabolomics researchers, COPO addresses the significant challenge of managing large and complex datasets, particularly the often-arduous task of metadata submission to public repositories.[1] By providing a user-friendly graphical interface and guided workflows, COPO streamlines the capture of essential metadata, making metabolomics data more valuable and reusable for the broader scientific community.[2][3]

While not a direct analysis platform, COPO's primary role in a metabolomics workflow is to ensure that the data is well-described and properly formatted for submission to public archives, which is a prerequisite for transparent and reproducible analysis. COPO leverages the ISA (Investigation/Study/Assay) metadata framework, which provides a standardized structure for describing metabolomics experiments.[3]

Core Functionalities of COPO for Metabolomics Data

The COPO platform offers several key features that are particularly beneficial for metabolomics research:

FeatureDescriptionRelevance to Metabolomics
Metadata Wizards Guided, step-by-step interfaces for capturing detailed experimental metadata.[2]Simplifies the process of documenting complex metabolomics experiments, including sample preparation, instrumentation, and data acquisition parameters.
Standardized Metadata Normalizes metadata to specific controlled vocabularies and ontologies.[3]Ensures consistency in terminology, which is crucial for integrating and comparing metabolomics data from different studies.
Data Brokering Facilitates the submission of data and metadata to public repositories like the European Nucleotide Archive (ENA).[3][4]Enables researchers to comply with data sharing mandates from funders and journals, and increases the visibility and impact of their research.
Research Object Crate (RO-Crate) Integration Packages data and metadata together in a standardized format for enhanced organization and sharing.[4][5]Improves the completeness and context of metabolomics datasets, making them easier to understand and reuse by others.
ORCiD Integration Links research outputs to a researcher's ORCiD profile.[2]Helps researchers get credit for their datasets, which are often not cited in traditional publications.[2]

Experimental Workflow for Metabolomics Data Management with COPO

The following diagram illustrates the typical workflow for managing metabolomics data using COPO, from experimental design to data sharing and analysis.

cluster_0 Pre-COPO Stage cluster_1 COPO Stage cluster_2 Post-COPO Stage Experimental Design Experimental Design Sample Collection & Preparation Sample Collection & Preparation Experimental Design->Sample Collection & Preparation Data Acquisition (LC-MS, GC-MS, NMR) Data Acquisition (LC-MS, GC-MS, NMR) Sample Collection & Preparation->Data Acquisition (LC-MS, GC-MS, NMR) Raw Data Processing Raw Data Processing Data Acquisition (LC-MS, GC-MS, NMR)->Raw Data Processing Create COPO Profile Create COPO Profile Raw Data Processing->Create COPO Profile Describe Samples (Metadata Entry) Describe Samples (Metadata Entry) Create COPO Profile->Describe Samples (Metadata Entry) Upload Data Files Upload Data Files Describe Samples (Metadata Entry)->Upload Data Files Submit to Public Repository Submit to Public Repository Upload Data Files->Submit to Public Repository Data Analysis (Statistical Analysis, Pathway Analysis) Data Analysis (Statistical Analysis, Pathway Analysis) Submit to Public Repository->Data Analysis (Statistical Analysis, Pathway Analysis) Publication & Data Citation Publication & Data Citation Data Analysis (Statistical Analysis, Pathway Analysis)->Publication & Data Citation

Caption: A high-level overview of the metabolomics data lifecycle incorporating the COPO platform.

Protocols for Metabolomics Data Submission via COPO

The following protocols provide a step-by-step guide for preparing and submitting metabolomics data using COPO.

Protocol 1: Getting Started with COPO
  • Create a COPO Account: Register for an account on the COPO project website.

  • Familiarize Yourself with the COPO Interface: Navigate through the different sections of the platform to understand its layout and functionalities. The COPO project website provides documentation and guidelines to assist new users.[6]

  • Gather Your Data and Metadata: Before initiating a submission, collect all relevant files, including raw data, processed data, and a comprehensive record of your experimental metadata.

Protocol 2: Describing Your Metabolomics Samples
  • Initiate a New Profile: Within COPO, create a new profile for your project. This will serve as a container for all your data and metadata.

  • Utilize the Metadata Wizard: Follow the prompts in the COPO wizard to enter your sample metadata.[2] This will include details about:

    • Source: The biological origin of your samples (e.g., plant species, tissue type).

    • Characteristics: Key properties of the samples (e.g., age, sex, treatment conditions).

    • Protocols: Detailed descriptions of your sample collection, storage, and preparation methods.

  • Use Controlled Vocabularies: Whenever possible, use terms from established ontologies to ensure your metadata is standardized. COPO may suggest appropriate terms based on past submissions.[3]

Protocol 3: Uploading and Submitting Your Data
  • Upload Data Files: Upload your raw and processed metabolomics data files to the COPO platform.

  • Associate Data with Samples: Link your data files to the corresponding sample descriptions you created in the previous protocol.

  • Select a Public Repository: Choose the appropriate public repository for your data. For metabolomics data, this will typically be a repository that accepts metabolomics datasets.

  • Submit for Brokering: Initiate the submission process. COPO will then validate your metadata and data package and broker its submission to the selected repository. You can track the status of your submission through the COPO interface.[4]

Facilitating Downstream Analysis

By ensuring that metabolomics data is well-documented and publicly available, COPO plays a crucial role in enabling robust and reproducible downstream analysis. A typical metabolomics data analysis workflow that would follow data acquisition and management with COPO includes several key steps:

Data Acquisition Data Acquisition Data Preprocessing Data Preprocessing Data Acquisition->Data Preprocessing Peak Detection, Alignment, Normalization Statistical Analysis Statistical Analysis Data Preprocessing->Statistical Analysis PCA, PLS-DA, t-tests Metabolite Identification Metabolite Identification Statistical Analysis->Metabolite Identification Database Searching Biological Interpretation Biological Interpretation Metabolite Identification->Biological Interpretation Pathway Analysis, Network Modeling

Caption: A generalized workflow for metabolomics data analysis, which is facilitated by well-managed data from platforms like COPO.

While COPO is not directly involved in these analytical steps, the quality of the metadata and data managed through COPO significantly impacts the quality and reliability of the analytical outcomes. For instance, detailed sample metadata is essential for accurate statistical analysis and the correct interpretation of results.

Conclusion

COPO is an indispensable tool for metabolomics researchers, not for data analysis itself, but for the critical preceding steps of data management and submission. By simplifying and standardizing the process of metadata capture and data deposition, COPO enhances the value of metabolomics data, making it more discoverable, accessible, and reusable. Adopting COPO as part of a standard metabolomics workflow is a significant step towards more open and reproducible science in the field.

References

Method

Application Notes and Protocols for COPO Data Submission of Transcriptomics Datasets

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed guide for researchers on the workflow for submitting transcriptomics datasets, specifically RNA-seq data, to publ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for researchers on the workflow for submitting transcriptomics datasets, specifically RNA-seq data, to public repositories using the Collaborative Open Omics (COPO) platform. Adherence to these protocols will facilitate the findability, accessibility, interoperability, and reusability (FAIR) of your research data.[1][2][3][4]

Introduction to COPO for Transcriptomics Data

COPO is a web-based platform that acts as a data broker, simplifying the submission of omics data and metadata to public archives like the European Nucleotide Archive (ENA).[2][4][5] It provides a user-friendly interface to describe and manage research data, ensuring compliance with community standards and minimizing the burden of metadata formatting.[1][4] For transcriptomics studies, COPO streamlines the process of associating experimental metadata with raw sequence files and downstream analyses.

Quantitative Data Summary for Submission Tracking

Effective data management includes tracking key metrics throughout the submission process. Researchers should maintain a record of their submissions to monitor progress and ensure data quality. The following table provides a template for tracking quantitative data related to your transcriptomics submissions via COPO.

MetricDescriptionExample Value
Number of SamplesTotal number of biological samples in the study.48
Number of FASTQ FilesTotal number of raw sequencing data files.96 (for paired-end)
Metadata Manifest VersionVersion number of the completed sample manifest file.v2.1
Validation Success RatePercentage of samples passing COPO's initial validation.95%
Number of Validation ErrorsCount of errors identified during the validation step.4
Time to Accession (Days)Time from submission to receiving repository accession numbers.2-5 business days
BioSample AccessionsUnique identifiers assigned to each sample by the repository.SAMNxxxxxxxx
SRA Run AccessionsUnique identifiers for each sequencing run.ERRxxxxxxx

Experimental Protocols: Transcriptomics Data and Metadata Preparation

This section details the necessary steps to prepare your transcriptomics data and metadata for submission through the COPO platform.

Protocol 1: Raw Data Preparation
  • File Format: Ensure your raw sequencing data is in the FASTQ format.[6] This is the standard format for submitting high-throughput sequencing data.

  • File Naming: Use clear and consistent file naming conventions. For paired-end data, a common convention is SampleName_R1.fastq.gz and SampleName_R2.fastq.gz.

  • Data Integrity: It is recommended to generate checksums (e.g., MD5) for your FASTQ files to verify file integrity after upload.

  • Compression: Compress your FASTQ files using gzip (.gz) to reduce file size and upload time.

Protocol 2: Metadata Preparation using COPO Manifests

COPO utilizes manifest files, which are spreadsheet-based templates (Excel or CSV), to collect metadata about your samples.[2][7][8]

  • Download Manifest Template:

    • Navigate to the COPO web portal and log in.

    • From the "Manifests" or a similar section, download the appropriate sample manifest template. For general transcriptomics, an ENA-compatible sample checklist is suitable.[7] COPO may also offer specialized templates for specific projects (e.g., Darwin Tree of Life).[2][8]

  • Complete the Manifest File:

    • Sample Identifiers: Assign a unique and persistent name to each of your biological samples.

    • Experimental Variables: Carefully document all experimental variables, such as treatment conditions, time points, and biological replicates.

    • Library Preparation Details: Provide comprehensive information about the RNA extraction method, library construction protocol (e.g., stranded, poly-A selection), and sequencing platform (e.g., Illumina NovaSeq).[6]

    • Controlled Vocabularies: Where possible, use terms from established ontologies to describe your samples and experimental procedures. COPO helps normalize metadata to specific controlled vocabularies.[4]

    • Data Validation: Some manifest files in Excel format may have built-in data validation to prevent common formatting errors.[8]

  • Review and Finalize: Thoroughly review the completed manifest for accuracy and completeness before proceeding to the submission workflow.

COPO Submission Workflow for Transcriptomics Data

The following workflow outlines the step-by-step process for submitting your prepared transcriptomics data and metadata through COPO.

Workflow Diagram

COPO_Transcriptomics_Workflow COPO Transcriptomics Data Submission Workflow cluster_researcher Researcher's Local Environment cluster_copo COPO Platform cluster_repository Public Repository (e.g., ENA) prep_data 1. Prepare Raw Data (FASTQ files) upload_files 5. Upload Raw Data Files prep_data->upload_files prep_metadata 2. Prepare Metadata (COPO Manifest) upload_manifest 3. Upload Manifest prep_metadata->upload_manifest copo_validation 4. COPO Validation upload_manifest->copo_validation copo_validation->upload_files If successful feedback Validation Feedback copo_validation->feedback If errors link_data 6. Associate Data with Metadata upload_files->link_data submit_to_repo 7. Submit to Repository (e.g., ENA) link_data->submit_to_repo repo_processing 8. Data Processing & Archiving submit_to_repo->repo_processing assign_accessions 9. Assign Accession Numbers repo_processing->assign_accessions accessions Accession Numbers (BioSample, SRA Run) assign_accessions->accessions feedback->prep_metadata Revise

Caption: Workflow for transcriptomics data submission via COPO.

Step-by-Step Protocol
  • Create a Profile/Project in COPO: Before submission, you will likely need to create a profile or project within COPO to house your data and metadata. This acts as a container for your research objects.[9]

  • Upload the Metadata Manifest:

    • Navigate to the appropriate section in your COPO profile for manifest submission.

    • Upload your completed manifest file (e.g., transcriptomics_study_manifest.xlsx).

  • COPO Validation:

    • Upon upload, COPO will automatically validate the manifest file.[2] This check ensures that all mandatory fields are completed and that the metadata is correctly formatted.

    • If the validation fails, COPO will provide feedback on the errors. You must correct these errors in your manifest file and re-upload it.[10]

  • Upload Raw Data Files:

    • Once the manifest is successfully validated, you can proceed to upload your raw FASTQ files.

    • COPO provides a user-friendly interface for file uploads, which is often more straightforward than command-line FTP transfers required by some repositories.[4]

  • Associate Data with Metadata:

    • Within the COPO interface, you will need to associate each uploaded FASTQ file with the corresponding sample described in your manifest. This critical step links your experimental data to its context.

  • Submit to the Public Repository:

    • After associating all data files, you can initiate the submission to the designated public repository (e.g., ENA).

    • COPO handles the communication and data transfer to the repository, brokering the submission on your behalf.[2]

  • Retrieve Accession Numbers:

    • Once the repository has processed your submission, it will assign unique accession numbers (e.g., BioSample and SRA run accessions).

    • COPO will retrieve these accessions and display them within your project profile, providing a permanent and citable identifier for your dataset.[11]

By following these application notes and protocols, researchers can leverage the COPO platform to ensure their transcriptomics datasets are submitted in a standardized, efficient, and FAIR-compliant manner.

References

Application

Application Note: Integrating COPO with Laboratory Information Management Systems (LIMS)

Abstract For research organizations at the forefront of drug development and genomics, efficient and accurate data management is paramount. The Collaborative OPen Omics (COPO) platform provides a robust solution for brok...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

For research organizations at the forefront of drug development and genomics, efficient and accurate data management is paramount. The Collaborative OPen Omics (COPO) platform provides a robust solution for brokering life science data, particularly genomics data, to public repositories. Integrating COPO with an existing Laboratory Information Management System (LIMS) can significantly streamline data submission workflows, reduce manual data entry errors, and enhance data traceability from the lab bench to public archives. This application note provides a detailed protocol for integrating COPO with a LIMS, enabling automated data exchange and improving overall data management efficiency.

Introduction

In the life sciences, and particularly in drug development, the volume and complexity of data generated necessitate sophisticated data management strategies. A Laboratory Information Management System (LIMS) is central to managing sample information, experimental workflows, and results. Concurrently, platforms like COPO are essential for standardizing and submitting data to public repositories, a critical step for data sharing and reproducibility.[1][2]

A direct integration between a LIMS and COPO bridges the gap between internal laboratory data management and public data deposition.[1] This connection automates the transfer of sample metadata and associated experimental details, ensuring data consistency and reducing the administrative burden on researchers. The COPO platform exposes a RESTful API that allows for programmatic access to its functionalities, making it amenable to integration with other software systems.[3][4] This document outlines a general protocol for leveraging the COPO API to establish a robust integration with a typical LIMS environment.

Prerequisites

Before initiating the integration process, ensure the following prerequisites are met:

  • COPO Account: An active user account on the COPO platform.

  • API Access: Familiarity with RESTful APIs and the COPO API documentation.[3][4]

  • LIMS with API Capabilities: A LIMS that can make outbound HTTP requests to a REST API and process JSON responses. Most modern LIMS platforms support this functionality.

  • Programming/Scripting Knowledge: Proficiency in a programming or scripting language such as Python to orchestrate the API calls between the LIMS and COPO.

  • Network Configuration: The LIMS server or the environment hosting the integration script must have network access to the COPO API endpoints.

Protocol: LIMS and COPO Integration

This protocol describes a unidirectional data flow from COPO to a LIMS, a common use case where the LIMS pulls information for downstream sample tracking and analysis.[1]

Part 1: Initial Setup and API Authentication
  • Generate API Key: If required by the COPO API, generate an API key from your COPO account settings. This key will be used to authenticate your API requests.

  • Develop an Integration Script: Create a script in a language of your choice (Python is recommended) that will act as the middleware between your LIMS and the COPO API. This script will handle API requests, data parsing, and data mapping.

  • Configure LIMS: Within your LIMS, configure a mechanism to trigger this integration script. This could be a scheduled job, a button in the user interface, or an event-driven trigger (e.g., when a new sample is registered).

Part 2: Fetching Data from COPO
  • Identify Relevant COPO Endpoints: Based on your needs, identify the COPO API endpoints you need to query. Common endpoints include those for retrieving manifests, samples, and profiles.[3][4]

  • Implement API Calls in Your Script: In your integration script, implement functions to make GET requests to the identified COPO API endpoints. For example, to fetch sample records by a specific manifest ID, you would use an endpoint like: https://copo-project.org/api/manifest/{manifest_id}.[3]

  • Handle API Responses: The COPO API will return data in JSON format. Your script should be able to parse these JSON responses to extract the required information.

Part 3: Data Mapping and LIMS Update
  • Define Data Mapping: Create a clear mapping between the fields in the COPO API response and the corresponding fields in your LIMS database. For instance, a COPO sample_id might map to a Sample_Identifier field in your LIMS.

  • Transform Data: If necessary, transform the data retrieved from COPO to match the format required by your LIMS (e.g., date formats, controlled vocabularies).

  • Update LIMS Records: Use your LIMS's API or other database interaction methods to update or create records with the data fetched from COPO. Ensure you have robust error handling to manage cases where a LIMS update might fail.

Experimental Workflow: Automated Sample Metadata Synchronization

The following diagram illustrates the logical workflow for synchronizing sample metadata from COPO to a LIMS.

COPO_LIMS_Integration_Workflow Automated Sample Metadata Synchronization Workflow cluster_LIMS Laboratory Environment cluster_COPO COPO Platform LIMS LIMS IntegrationScript Integration Script (e.g., Python) LIMS->IntegrationScript 1. Trigger Synchronization IntegrationScript->LIMS 6. Map & Update LIMS Data COPO_API COPO API IntegrationScript->COPO_API 2. API Request (e.g., GET /api/manifest/{id}) COPO_API->IntegrationScript 5. JSON Response COPO_DB COPO Database COPO_API->COPO_DB 3. Retrieve Data COPO_DB->COPO_API 4. Return Data

Caption: Data flow for synchronizing sample metadata from COPO to a LIMS.

Quantitative Data Summary

The primary benefits of integrating COPO with a LIMS are qualitative improvements in data accuracy and workflow efficiency. However, we can estimate the quantitative impact with the following hypothetical data based on a lab processing 100 samples per week.

MetricManual Workflow (per week)Integrated Workflow (per week)Estimated Improvement
Time Spent on Data Entry 4 hours0.5 hours87.5% reduction
Data Inconsistencies 5-10 errors0-1 errors80-100% reduction
Data Traceability Manual lookupInstantaneousSignificant improvement
Time to Public Submission 2-3 days0.5-1 day66-75% reduction

Conclusion

Integrating COPO with existing laboratory data management systems presents a significant opportunity to enhance research data workflows. By leveraging the COPO API, research organizations can automate the synchronization of critical metadata, thereby improving data quality, reducing manual effort, and accelerating the timeline for public data submission. This application note provides a foundational protocol that can be adapted to various LIMS environments, ultimately fostering a more efficient and interconnected research data ecosystem.

References

Method

Best Practices for Utilizing COPO to Maximize Data Reusability in Research and Drug Development

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for leveraging the Collaborative Open Plant Omics (COPO) platform to e...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for leveraging the Collaborative Open Plant Omics (COPO) platform to ensure that research data, particularly within the drug development pipeline, is Findable, Accessible, Interoperable, and Reusable (FAIR). Adherence to these best practices will facilitate seamless data integration, secondary analysis, and long-term value extraction from your scientific findings.

Introduction to COPO and the FAIR Data Principles

The Collaborative Open Plant Omics (COPO) is a data brokering platform designed to simplify the process of describing, managing, and submitting omics data and associated metadata to public repositories.[1][2] At its core, COPO is engineered to support the FAIR data principles, a set of guiding principles to enhance the reusability of scholarly data.[3][4]

  • Findable: COPO assigns globally unique and persistent identifiers to your datasets and allows for rich metadata descriptions, making your data discoverable for both humans and machines.

  • Accessible: The platform facilitates the deposition of data into open, public repositories, ensuring that the data is retrievable by its identifier using a standardized communications protocol.

  • Interoperable: COPO employs community-accepted metadata standards, vocabularies, and ontologies to ensure that the data can be integrated with other datasets and used in various applications and workflows.[4]

  • Reusable: Through comprehensive and well-described metadata, COPO ensures that your data can be understood and replicated by other researchers, leading to new discoveries and validation of scientific findings.

The COPO Data Submission Workflow: A Step-by-Step Protocol

The following protocol outlines the key stages of submitting data through COPO, emphasizing actions that enhance data reusability.

COPO_Workflow cluster_user Researcher's Domain cluster_copo COPO Platform cluster_repo Public Repositories User User Data_Generation 1. Plan & Generate Data User->Data_Generation Metadata_Collection 2. Collect Metadata (Manifest File) Data_Generation->Metadata_Collection COPO_Upload 3. Upload Data & Manifest Metadata_Collection->COPO_Upload COPO_Validation 4. Metadata Validation & Curation COPO_Upload->COPO_Validation Public_Repository 5. Deposition to Public Repository (e.g., ENA) COPO_Validation->Public_Repository Data_Reuse 6. Data Discovery & Reuse Public_Repository->Data_Reuse

Caption: High-level overview of the COPO data submission and reuse workflow.
Protocol 1: Data and Metadata Preparation

  • Experimental Planning: Before initiating an experiment, consult community-specific metadata standards relevant to your research domain. For genomics data, this may include the Minimum Information about any (x) Sequence (MIxS) checklist. For broader biological studies, the Investigation-Study-Assay (ISA) framework is a valuable resource.[4][5]

  • Utilize COPO Manifests: COPO uses manifest files, typically in Excel or CSV format, to capture metadata.[6] Download the appropriate manifest template from the COPO website for your data type (e.g., samples, reads, assemblies).[7][8]

  • Comprehensive Metadata Annotation: Populate the manifest with detailed and accurate information. The more comprehensive the metadata, the more reusable the data will be. Pay close attention to fields that describe experimental conditions, protocols, and sample characteristics. For projects like the Darwin Tree of Life, specific Standard Operating Procedures (SOPs) are provided to guide the completion of the manifest.[9][10]

Best Practices for Metadata Annotation in a Drug Development Context

To maximize the reusability of drug development data, it is crucial to capture detailed metadata related to the experimental context. The following table provides an example of a COPO manifest structure for a hypothetical in-vitro dose-response study.

Table 1: Example COPO Manifest for a Dose-Response Assay

Manifest FieldExample ValueDescription and Best Practice
sample_id DR-2025-001A unique identifier for the sample within the study. Best Practice: Use a consistent and informative naming convention.
cell_line MCF-7The name of the cell line used. Best Practice: Use a standardized nomenclature and specify the source (e.g., ATCC).
compound_id Cmpd-XYZ-01A unique identifier for the compound being tested. Best Practice: Link to a corporate compound registry or a public database like PubChem.
concentration 10The concentration of the compound. Best Practice: Specify the units in a separate "concentration_unit" field.
concentration_unit micromolarThe unit of measurement for the concentration. Best Practice: Use standardized units (e.g., molar, micromolar, nanomolar).
treatment_duration 24The duration of the compound treatment. Best Practice: Specify the units in a separate "treatment_duration_unit" field (e.g., hours, minutes).
readout_assay CellTiter-GloThe name of the assay used to measure the endpoint. Best Practice: Use the official name of the commercial assay or a detailed description of the in-house method.
raw_data_file dr-2025-001.csvThe name of the raw data file associated with this sample. Best Practice: Ensure file names are consistent and linked to the sample ID.
Protocol 2: Detailed Experimental Protocol Documentation

For key experiments, a detailed protocol should be documented and referenced in the COPO manifest.

Example Experimental Protocol: In-Vitro Dose-Response Assay

  • Cell Culture: MCF-7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A 10-point serial dilution of Cmpd-XYZ-01 was prepared in DMSO and further diluted in culture medium. The final DMSO concentration was maintained at 0.1%. Cells were treated with the compound for 24 hours.

  • Viability Assay: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's instructions. Luminescence was measured on a plate reader.

  • Data Analysis: Raw luminescence values were normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC50) was calculated using a four-parameter logistic regression model.

This level of detail, when linked from the metadata, significantly enhances the ability of other researchers to understand and reproduce the experiment.

Leveraging Community Standards for Interoperability

COPO's strength lies in its adoption of community-developed standards. By aligning your data with these standards, you are making a critical step towards interoperability.

Standards_Integration cluster_standards Community Standards cluster_repositories Public Repositories COPO COPO Platform ISA ISA Framework (Investigation, Study, Assay) COPO->ISA structures metadata using MIxS MIxS (Minimum Information about any Sequence) COPO->MIxS incorporates checklists from DC Darwin Core (for biodiversity data) COPO->DC maps fields to ENA European Nucleotide Archive (ENA) COPO->ENA submits data to BioSamples BioSamples COPO->BioSamples registers samples in

Caption: COPO's integration with community standards and public repositories.
  • ISA Framework: The Investigation, Study, and Assay (ISA) framework provides a structured way to describe the different levels of an experiment.[5][11] Organizing your metadata according to the ISA model within COPO provides a clear and hierarchical context for your data.

  • MIxS Checklists: For sequencing-based experiments, adhering to the Minimum Information about any (x) Sequence checklists ensures that you capture the essential metadata required for interpretation and comparison of sequencing data.[4]

  • Ontologies and Controlled Vocabularies: Whenever possible, use terms from established ontologies and controlled vocabularies to describe your samples and methods. COPO's interface often provides auto-completion and validation against these resources. This practice avoids ambiguity and facilitates powerful, targeted data queries.

Data Deposition and Long-Term Reusability

The final step in the COPO workflow is the deposition of your data and metadata into a public repository. COPO streamlines this process by handling the communication with repositories like the European Nucleotide Archive (ENA).[3]

Protocol 3: Final Data Submission and Verification

  • Validation in COPO: Before submission, carefully review the validation feedback provided by COPO. This automated check helps to identify missing or inconsistent metadata.

  • Programmatic Submission: COPO handles the complexities of programmatic submission, often converting your manifest information into the required XML or JSON formats for the target repository.[1][3]

  • Receive and Record Accession Numbers: Upon successful submission, the public repository will issue unique accession numbers for your data. COPO will store these accessions, linking your internal records to the public data.

  • Data Citation: When publishing your research, cite the accession numbers of your deposited data to provide a direct link for readers and reviewers to access the underlying evidence.

By following these best practices and protocols, researchers and drug development professionals can harness the full potential of COPO to ensure their valuable data is not only preserved but also remains a reusable asset for the scientific community, driving future innovation and discovery.

References

Application

Application Notes and Protocols for Metadata Submission Using COPO Wizards

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed guide on utilizing the Collaborative Open Plant Omics (COPO) wizards for submitting metadata, ensuring compliance...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on utilizing the Collaborative Open Plant Omics (COPO) wizards for submitting metadata, ensuring compliance with FAIR (Findable, Accessible, Interoperable, and Reusable) data principles. The protocols outlined below are designed to streamline the process of data deposition to public repositories, a critical step in modern research and development.

Introduction to COPO

COPO is a web-based platform that acts as a data broker, simplifying the submission of research data and metadata to public archives like the European Nucleotide Archive (ENA).[1][2][3] It provides a user-friendly interface and guided wizards to help researchers annotate their data according to community-accepted standards.[3] By using COPO, researchers can significantly reduce the burden of formatting complex metadata files and ensure their data is well-described and discoverable.[3]

Core Concepts in COPO Metadata Submission

The COPO submission process primarily revolves around the use of "manifests." A manifest is a spreadsheet (in Excel or CSV format) that contains the metadata for a set of research objects, such as biological samples.[4][5] COPO provides templates for these manifests, which are tailored to specific project types and data standards.[5][6]

The general workflow for a metadata submission in COPO is as follows:

  • Profile Creation: Users start by creating a profile in COPO, which acts as a container for their research project.

  • Manifest Download: The appropriate manifest template for the data type being submitted is downloaded from COPO.

  • Manifest Completion: The manifest is filled out with the relevant metadata. This is a critical step where detailed and accurate information about the samples and experiments is recorded.

  • Manifest Upload and Validation: The completed manifest is uploaded to COPO. The platform's wizards then guide the user through a validation process to check for errors and inconsistencies in the metadata.[1]

  • Data Brokering: Once validated, COPO brokers the metadata to the designated public repository.

Experimental Protocol: Sample Metadata Submission using a COPO Wizard

This protocol provides a step-by-step guide for submitting sample metadata to a public repository via COPO. The Darwin Tree of Life (DToL) project's sample submission process is used as a detailed example.[1][2][4][7]

Objective: To accurately prepare and submit a sample metadata manifest to a public repository using the COPO platform.

Materials:

  • A computer with internet access and a spreadsheet program (e.g., Microsoft Excel, Google Sheets).

  • Completed research from which metadata will be generated.

  • A registered account on the COPO platform.

Procedure:

  • Log in to COPO and Create a Profile:

    • Navigate to the COPO website and log in with your credentials.

    • Create a new "Profile" for your project. This will be the workspace for your data submissions. For projects like the DToL, specific profile types may be available.[8]

  • Download the Appropriate Manifest Template:

    • Navigate to the "Manifests" section within your COPO profile.

    • Select the appropriate manifest type for your data. For example, for genomic samples, you might select a "DToL Sample Manifest" or a more general ENA sample checklist.[5][6][9]

    • Download the blank template, which will be an Excel or CSV file.

  • Complete the Sample Manifest:

    • Open the downloaded manifest file.

    • Carefully fill in the metadata for each sample in a separate row. The columns in the manifest correspond to specific metadata fields required by the target repository.

    • Refer to the Standard Operating Procedure (SOP) for the specific manifest type for detailed column-by-column instructions. For the DToL manifest, this SOP provides guidance on fields such as SPECIMEN_ID, TAXON_ID, and collection details.[7]

    • Pay close attention to quantitative data fields and use standardized units and formats as specified in the SOP.

  • Upload the Manifest to COPO:

    • Return to your COPO profile and navigate to the sample submission section.

    • Select the option to upload a manifest and choose your completed file.

  • Follow the COPO Submission Wizard:

    • Once the manifest is uploaded, the COPO wizard will guide you through the next steps.

    • The wizard will display the uploaded metadata and perform an initial validation check.[1]

    • If there are any errors or missing information, the wizard will provide feedback, and you will need to correct your manifest and re-upload it.

    • The wizard will prompt you to confirm the details of the submission.

  • Metadata Validation and Brokering:

    • After you confirm the submission through the wizard, COPO will perform a more thorough validation of the metadata.

    • Upon successful validation, COPO will submit the metadata to the designated public repository (e.g., ENA).[1]

    • COPO will then retrieve and store the accession numbers (unique identifiers) for your submitted samples from the repository.

Quantitative Data Summary

The following tables provide examples of quantitative data fields that are commonly found in COPO sample manifests, based on the DToL project's requirements.

Table 1: Sample Collection and Preservation Data

Metadata FieldExample ValueDescription
DECIMAL_LATITUDE52.6239The geographic latitude of the collection site in decimal degrees.
DECIMAL_LONGITUDE1.2435The geographic longitude of the collection site in decimal degrees.
ELEVATION50The elevation of the collection site in meters above sea level.
DEPTH10The depth of collection in meters below the surface.
TIME_OF_COLLECTION14:30The time of day the sample was collected (24-hour format).
PRESERVATION_APPROACH-80CThe method used to preserve the biological sample.

Table 2: Specimen and Sample Identification

Metadata FieldExample ValueDescription
SPECIMEN_IDSAN0001234A unique identifier for the individual specimen.
TUBE_OR_WELL_IDSW0005678The barcode or identifier of the physical tube or well containing the sample.
TAXON_ID9606The NCBI Taxonomy ID for the species.
FAMILYHominidaeThe taxonomic family of the specimen.
GENUSHomoThe taxonomic genus of the specimen.
SCIENTIFIC_NAMEHomo sapiensThe full scientific name of the species.

Visualizing the COPO Workflow and Data Relationships

The following diagrams illustrate the key processes and relationships involved in COPO metadata submission.

COPO_Submission_Workflow cluster_user Researcher's Actions cluster_copo COPO Platform cluster_repo Public Repository (e.g., ENA) Create Profile Create Profile Download Manifest Download Manifest Create Profile->Download Manifest Complete Manifest Complete Manifest Download Manifest->Complete Manifest Upload Manifest Upload Manifest Complete Manifest->Upload Manifest Wizard Validation Wizard Validation Upload Manifest->Wizard Validation Wizard Validation->Complete Manifest If Invalid Brokering to Repository Brokering to Repository Wizard Validation->Brokering to Repository If Valid Receive Metadata Receive Metadata Brokering to Repository->Receive Metadata Assign Accessions Assign Accessions Receive Metadata->Assign Accessions Assign Accessions->Brokering to Repository Return Accessions

Caption: The COPO metadata submission workflow, from profile creation to data brokering.

Experimental_Data_Flow cluster_experiment Experimental Phase cluster_metadata Metadata Generation cluster_submission Data Submission Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Manifest File Manifest File Sample Collection->Manifest File Collection Metadata Sequencing Sequencing Sample Preparation->Sequencing Sample Preparation->Manifest File Prep Metadata Sequencing->Manifest File Sequencing Metadata COPO Platform COPO Platform Manifest File->COPO Platform Public Repository Public Repository COPO Platform->Public Repository

Caption: The flow of experimental data and metadata into the COPO submission pipeline.

References

Method

Streamlining Research: A Guide to Linking Datasets and Publications in COPO

In the modern scientific landscape, the clear and persistent linking of publications to their underlying datasets is paramount for ensuring research transparency, reproducibility, and the advancement of open science. The...

Author: BenchChem Technical Support Team. Date: December 2025

In the modern scientific landscape, the clear and persistent linking of publications to their underlying datasets is paramount for ensuring research transparency, reproducibility, and the advancement of open science. The Collaborative Open Plant Omics (COPO) platform provides a robust framework for researchers to manage and broker their data, facilitating the crucial connection between scholarly articles and the data that supports them. This guide offers detailed application notes and protocols for effectively linking publications to datasets within the COPO ecosystem.

The COPO platform is designed to simplify the process of describing, submitting, and sharing research data in line with FAIR (Findable, Accessible, Interoperable, and Reusable) data principles.[1][2] By acting as a metadata broker, COPO enables researchers to enrich their datasets with standardized metadata, which is essential for creating meaningful links to other research outputs, including publications.[1][3]

Core Principles of Data-Publication Linking in COPO

The fundamental mechanism for linking publications to datasets in COPO revolves around the use of persistent identifiers and rich metadata. When a dataset is submitted to a public repository through COPO, it receives a unique accession number. This accession number serves as a stable and globally recognized identifier for the dataset.

The primary method for associating a publication with a dataset submitted via COPO is to cite the dataset's accession number within the publication itself . This creates a direct and verifiable link from the scholarly article back to the data. COPO's role is to facilitate the acquisition of these accession numbers and to ensure that the associated metadata is comprehensive and accurate, thereby making the data more discoverable and citable.[1]

Experimental Protocol: Linking a Publication to a COPO-Brokered Dataset

This protocol outlines the standard workflow for a researcher to submit a dataset through COPO and subsequently link it to a publication.

Objective: To create a persistent and discoverable link between a research publication and its associated dataset using the COPO platform.

Materials:

  • Research dataset (e.g., raw sequencing data, processed data files)

  • Completed metadata manifest file (in the format required by the target repository and COPO)

  • Manuscript for publication (in preparation or submitted)

  • ORCiD (Open Researcher and Contributor ID)

Procedure:

  • User Authentication: Log in to the COPO platform using your ORCiD. This ensures that all your research outputs are linked to your unique researcher profile.

  • Data and Metadata Submission:

    • Initiate a new data submission within the COPO interface.

    • Upload your research dataset files.

    • Provide a detailed description of your data by completing the relevant metadata manifest. This manifest will include information about the samples, experimental methods, and any other relevant contextual details.

  • Data Brokering to a Public Repository:

    • Select the appropriate public repository for your data type (e.g., European Nucleotide Archive - ENA).

    • COPO will then broker the submission of your data and metadata to the chosen repository.

  • Retrieval of Accession Number:

    • Upon successful submission and processing by the public repository, COPO will track and display the assigned accession number(s) for your dataset.[1] This accession number is the key to linking your publication to the data.

  • Citing the Dataset in Your Publication:

    • In the manuscript of your research article, typically in the "Data Availability" statement or the "Methods" section, cite the accession number of your dataset.

    • Follow the citation guidelines of the journal and the public repository. A typical data citation includes the author(s), year, title of the dataset, the repository, and the accession number.

  • Publication:

    • Submit your manuscript for publication. Once published, the article will contain a direct link to the dataset, enabling readers to access and reuse the data.

Data Presentation: Key Metadata for Publication Linking

While COPO doesn't have a direct "upload publication" feature, the richness of the metadata you provide during data submission is critical for establishing the context and linkage to a future publication. The following table summarizes key metadata fields within a COPO submission that support the association with a publication.

Metadata CategoryKey Metadata FieldsRole in Publication Linking
Project Information Project Title, Project DescriptionProvides a high-level context that should align with the research themes of the publication.
Sample Information Sample Identifiers, Sample DescriptionLinks specific data points back to the physical samples described in the publication's methods section.
Experimental Details Experimental Design, ProtocolsEnsures that the methods described in the publication can be directly correlated with the data generation process.
Persistent Identifiers ORCiD, Funder Grant IDsLinks the data to the researchers and funding that also support the publication, creating a web of associated research objects.
Post-Submission Repository Accession NumberThe primary, direct link to be cited in the publication.

Visualization of the Linking Workflow

The following diagrams illustrate the logical workflow and the relationship between the different components involved in linking a publication to a dataset via the COPO platform.

Linking_Workflow cluster_researcher Researcher's Domain cluster_copo COPO Platform cluster_repository Public Repository researcher Researcher dataset Dataset researcher->dataset Generates publication Publication researcher->publication Writes researcher->publication Adds Accession No. to Manuscript copo COPO researcher->copo Logs in with ORCiD metadata Metadata Manifest researcher->metadata Completes dataset->copo Uploads copo->researcher Provides Accession No. repository Public Repository (e.g., ENA) copo->repository Brokers Submission metadata->copo Submits repository->copo Returns Accession No.

Caption: Workflow for linking a dataset to a publication using COPO.

Logical_Relationship Publication Publication AccessionNumber Accession Number Publication->AccessionNumber Cites Dataset Dataset Metadata Metadata Dataset->Metadata Described by COPO COPO Platform Metadata->COPO Managed in Repository Public Repository COPO->Repository Submits to Repository->AccessionNumber Assigns AccessionNumber->Dataset Identifies

Caption: Logical relationship between a publication and a COPO-managed dataset.

Conclusion

The COPO platform plays a vital role in the research data lifecycle by streamlining the submission of data to public repositories and ensuring it is described by rich, standardized metadata. While the linking of a publication to a dataset is ultimately enacted by the researcher through citation, COPO provides the essential infrastructure and tools to make this possible. By facilitating the acquisition of citable accession numbers and promoting the use of detailed metadata, COPO empowers researchers to create a transparent and interconnected web of research outputs, thereby enhancing the integrity and impact of their work.

References

Application

Managing Data Accessions and Identifiers with COPO: Application Notes and Protocols

Introduction In the era of large-scale data generation, the principles of FAIR (Findable, Accessible, Interoperable, and Reusable) data are paramount for scientific reproducibility and advancement.[1][2][3] The Collabora...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the era of large-scale data generation, the principles of FAIR (Findable, Accessible, Interoperable, and Reusable) data are paramount for scientific reproducibility and advancement.[1][2][3] The Collaborative Open Omics (COPO) platform is a data brokering system designed to streamline the process of submitting research data and metadata to public repositories, thereby facilitating adherence to FAIR principles.[2][3][4] COPO acts as an intermediary between researchers and public archives like the European Nucleotide Archive (ENA), simplifying the complex process of metadata annotation and data deposition.[1][2][5] This is achieved through the use of standardized metadata templates, known as manifests, and guided submission wizards.[5][6][7]

These application notes provide researchers, scientists, and drug development professionals with a detailed guide to managing data accessions and identifiers using COPO. The protocols outlined below cover the entire workflow, from initial project setup to the successful retrieval of public accession numbers for your datasets.

Quantitative Data Summary

COPO is a robust platform that has facilitated the submission of a significant volume of scientific data. The following table summarizes key metrics of its usage, providing a snapshot of the platform's contribution to open science.

MetricValueAs OfSource
Samples Brokered80,827December 2025COPO Website[8]
User Profiles909December 2025COPO Website[8]
Registered Users811December 2025COPO Website[8]
File Uploads48,806December 2025COPO Website[8]
Samples Brokered (Previous Milestone)62,445October 2024COPO News[9]

Protocol 1: Getting Started with COPO

This protocol describes the initial steps for setting up a COPO account and creating a new submission profile. A profile in COPO acts as a container for your research project, linking samples, data, and publications.

Methodology:

  • Account Creation: Navigate to the COPO project website and register for a new account. COPO uses ORCiD for authentication, which helps in linking your research outputs to your unique researcher identifier.[2]

  • Profile Creation:

    • Once logged in, initiate the creation of a new profile. You will be prompted to choose a profile type, such as a "Stand-alone" profile for general submissions or a project-specific profile like "Tree of Life".[10]

    • Provide a descriptive title and a comprehensive description for your profile. This information is crucial for identifying your project within COPO.

    • For collaborative projects, COPO allows profiles to be shared with other users, enabling team-based data management.[10]

  • Component Overview: Upon creating a profile, you will be presented with a dashboard containing various components for data submission, including Samples, Reads, Assemblies, and more.[10][11]

Protocol 2: Metadata Submission via Manifests

A cornerstone of the COPO workflow is the use of manifest files for metadata submission.[6] These are typically Excel or CSV files with predefined columns that align with community-accepted standards, ensuring metadata quality and interoperability.[1][5]

Methodology:

  • Download a Manifest Template:

    • Navigate to the "Samples" component within your COPO profile.

    • From the COPO Manifests web page, select the appropriate manifest template for your data type.[6][12] COPO supports a wide range of manifest types, including those for specific large-scale projects like the Darwin Tree of Life (DToL) and the European Reference Genome Atlas (ERGA).[11][12][13]

    • Download the blank template. It is also highly recommended to download the corresponding Standard Operating Procedure (SOP) for the manifest, which provides detailed, column-by-column instructions for filling it out.[6][7][14]

  • Complete the Manifest:

    • Open the downloaded spreadsheet and meticulously fill in the metadata for each of your samples.

    • The SOP will provide guidance on required fields, accepted formats, and controlled vocabularies.[7][14] Adhering to these guidelines is critical for successful validation.

    • Fields like SPECIMEN_ID are crucial as they link various data types derived from the same individual organism.[7][14]

  • Upload and Validate the Manifest:

    • Return to the "Samples" component in COPO and upload your completed manifest file.

    • COPO will automatically validate the manifest against the requirements outlined in the SOP.[1][14] This includes checking for missing mandatory information and correct data formatting.

    • If errors are detected, COPO will provide an iterative feedback process to help you correct the manifest.[14]

    • Once the manifest is successfully validated, the samples are accepted and placed in a queue for submission to the public repository.[5]

Protocol 3: Data File Upload and Brokering

After your sample metadata has been successfully submitted and validated, the next step is to upload your associated data files (e.g., raw sequencing reads, assemblies).

Methodology:

  • Navigate to the Appropriate Component: Select the relevant data component on your profile dashboard (e.g., "Reads Submission").

  • Upload Data Files: Upload your data files to the secure COPO server. COPO provides a user-friendly interface for this process, which is a simpler alternative to command-line FTP clients often required by public repositories.[2]

  • Describe and Bundle Files: You can describe your data files, linking them to the previously submitted sample metadata. For large datasets, COPO allows you to "bundle" files that share the same metadata, streamlining the description process.[2]

  • Automated Brokering: Once the data files are uploaded and described, COPO handles the technical process of brokering the data and metadata to the designated public repository (e.g., ENA).[1][5] This includes creating the necessary XML fragments and managing the submission process seamlessly for the user.[2]

Protocol 4: Retrieving Accessions and Identifiers

The final step in the workflow is the retrieval of unique, persistent identifiers (accession numbers) from the public repository. These accessions are essential for citing your data in publications.

Methodology:

  • Submission Monitoring: COPO tracks the status of your submission to the public archive. You can monitor the progress through the COPO interface.[5][9]

  • Accession Retrieval:

    • Once the public repository has processed your submission and assigned accession numbers (e.g., BioSample accessions), COPO retrieves these identifiers.[5]

    • The accession numbers are then displayed within your COPO profile, linked to the corresponding samples and data.[2][5]

  • Data Citation: These accession numbers can now be used in your manuscripts and other research outputs to provide a direct link to your publicly archived data, ensuring it is findable and accessible.

Visualizing the COPO Workflow

To better illustrate the processes described above, the following diagrams, generated using Graphviz, outline the key logical and experimental workflows in COPO.

COPO_Overall_Workflow cluster_user Researcher Actions cluster_copo COPO Platform cluster_repo Public Repository (e.g., ENA) start Start create_profile 1. Create Profile in COPO start->create_profile download_manifest 2. Download Manifest & SOP create_profile->download_manifest complete_manifest 3. Complete Manifest (Sample Metadata) download_manifest->complete_manifest validate_manifest Validate Manifest complete_manifest->validate_manifest upload_data 4. Upload Data Files (e.g., FASTQ) broker_data 5. Broker Metadata & Data to ENA upload_data->broker_data retrieve_accessions 6. Retrieve Accessions for Publication end End retrieve_accessions->end validate_manifest->upload_data receive_data Receive Submission broker_data->receive_data store_accessions Store Accessions store_accessions->retrieve_accessions assign_accessions Assign Accessions (e.g., BioSample ID) receive_data->assign_accessions assign_accessions->store_accessions

Caption: High-level overview of the data submission and accessioning workflow using COPO.

Manifest_Validation_Workflow cluster_user Researcher cluster_copo COPO System cluster_supervisor Sample Supervisor (for some projects) upload Upload Completed Manifest Spreadsheet validate Automated Validation - Check mandatory fields - Check formatting - Check vocabularies upload->validate revise Revise Manifest Based on Feedback revise->upload Resubmit accepted Manifest Accepted validate->accepted Validation Passes rejected Manifest Rejected validate->rejected Validation Fails review Manual Review & Approval accepted->review rejected->revise Provide Error Report review->accepted Approve review->rejected Reject

Caption: Detailed workflow for manifest submission, validation, and approval within COPO.

References

Technical Notes & Optimization

Troubleshooting

Optimizing Your COPO Submissions: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing metadata quality for submissions to the Collaborative Open Omics (COPO) platform...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing metadata quality for submissions to the Collaborative Open Omics (COPO) platform. Find answers to frequently asked questions and troubleshoot common issues to ensure your data is FAIR (Findable, Accessible, Interoperable, and Reusable).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of COPO in research data management?

A1: COPO is a metadata brokering platform that assists researchers in describing their data according to community-approved standards.[1][2] It facilitates the submission of this metadata to public repositories, a crucial step for ensuring data is Findable, Accessible, Interoperable, and Reusable (FAIR).[1][2] COPO is designed to ease the burden of data curation and submission for scientists.[3]

Q2: What are the most common types of metadata errors in submissions?

A2: Common metadata errors include the use of non-standardized terminology (for instance, inconsistencies in describing the sex of a specimen), incomplete or missing values in required fields, and data formatting issues.[4] These errors can often be mitigated by using the dropdown menus and data validation features provided in the COPO submission templates.[5]

Q3: How does COPO ensure the quality of submitted metadata?

A3: COPO employs a multi-stage validation process to ensure metadata quality.[4] This includes initial checks against established standards like the NCBI Taxonomy for taxonomic information.[4] Following this, the metadata is validated against the specific Standard Operating Procedure (SOP) for the manifest, ensuring all mandatory fields are completed and correctly formatted.[4] Finally, for some projects, there is a human curation step where a "Sample Supervisor" reviews and accepts or rejects the submitted metadata.[5]

Q4: Can I update my metadata after it has been submitted?

A4: Yes, COPO provides functionality for updating sample metadata after the initial submission. This is typically done by resubmitting an amended version of the manifest file. The updated manifest must be uploaded to the same profile as the original submission.[6] For specific guidance on which fields can be updated, it is recommended to consult the COPO documentation or contact their support team.[2]

Q5: Why is high-quality metadata particularly important in drug development?

A5: In drug development, regulatory bodies require meticulous documentation and data traceability.[7][8] High-quality metadata is essential for ensuring the integrity, reproducibility, and verifiability of research data that may be used to support regulatory submissions.[7] It also facilitates the integration and analysis of data from multiple sources, which is a common practice in modern drug discovery and development.[9]

Troubleshooting Common Submission Errors

This section provides solutions to specific errors you may encounter during the COPO submission process.

Error CategoryError Message/SymptomSolution
Manifest Upload Failure Manifest file validation has failed.- Check for structural errors: Ensure your manifest file (e.g., Excel, CSV) has not been corrupted and that the file format is correct.[5] - Verify required columns: Confirm that all mandatory columns as specified in the Standard Operating Procedure (SOP) are present in your manifest.[4] - Examine for extra columns: Remove any columns that are not part of the official manifest template.
Taxonomic Validation Error Scientific name 'Example species' not found in NCBI Taxonomy.- Verify spelling: Double-check the spelling of the scientific name. - Use valid TAXON_ID: If known, provide the NCBI TAXON_ID, as this is a more precise identifier.[4] - Check for synonyms: The provided scientific name might be a synonym. COPO will attempt to convert synonyms to the accepted name but will issue a warning.[4]
Data Formatting Error Value 'XX' in column 'COLUMN_NAME' does not conform to the required format.- Consult the SOP: Refer to the relevant SOP for the correct data format for the specified column (e.g., date format, controlled vocabulary).[2] - Use controlled vocabulary: For fields with predefined options, use the exact terms provided in the dropdown lists of the manifest template.[5] - Check for leading/trailing spaces: Ensure there are no accidental spaces before or after your data entries.
Incomplete Submission Missing required value in column 'COLUMN_NAME'.- Complete all mandatory fields: Identify and fill in all cells in columns that are designated as mandatory in the SOP.[4] - Use appropriate "missing value" terms: If data is genuinely not available, consult the SOP for the correct terminology to indicate a missing value (e.g., "not applicable", "not collected").
Logical Inconsistency SPECIMEN_ID is associated with a different TAXON_ID in a previous submission.- Verify SPECIMEN_ID: Ensure the SPECIMEN_ID is unique for each individual organism and is correctly transcribed.[4] - Check for duplicates: Make sure you have not accidentally reused a SPECIMEN_ID for a different species in the current or a past submission. - Contact COPO support: If you believe the error is incorrect, contact the COPO helpdesk for assistance.[2]

The Impact of Metadata Completeness on Data Reusability

High-quality, complete metadata significantly enhances the discoverability and potential for reuse of research data. The following table summarizes findings on metadata completeness from a study of data repositories, illustrating the importance of thorough metadata annotation.[10]

Metadata Element CategoryAverage Usage Rate in Metadata RecordsImplication for Data Reusability
Mandatory Elements HighEssential for basic data discovery and identification. Their presence is a prerequisite for most data reuse scenarios.
Recommended Elements ModerateProvide valuable contextual information that allows researchers to assess the suitability of a dataset for their specific needs.
Optional Elements Low (<5% for over half of elements)Can offer rich, domain-specific details that are crucial for complex data integration and advanced reuse cases. Low completion rates in these fields can be a significant barrier to in-depth secondary research.
Average Number of Elements Used per Record 18.7 (24.7% of available elements)Highlights a substantial gap between the potential richness of metadata and the actual level of detail provided. Increasing the completion of available fields would greatly benefit data reusability.

Experimental Protocol: A Step-by-Step Guide to COPO Manifest Submission

This protocol outlines the key steps for preparing and submitting a sample manifest to COPO for a typical genomics study.

1. Pre-submission Preparation:

  • 1.1. Create a COPO Profile: Before any submission, you need to create a profile in COPO. For genomics data, this would typically be a "Genomics Profile". This profile will house all your research objects related to a specific study.[11]
  • 1.2. Download the Correct Manifest Template: Navigate to the "Manifests" section in COPO and download the appropriate blank manifest template for your study type (e.g., ERGA, DToL).[6][12] Also, download the corresponding Standard Operating Procedure (SOP) which provides detailed instructions for each field.[2]

2. Completing the Manifest:

  • 2.1. Gather Sample Information: Collect all necessary metadata for your samples. This includes, but is not limited to, SPECIMEN_ID, taxonomic information (SCIENTIFIC_NAME, TAXON_ID), collection details (location, date), and any project-specific information.
  • 2.2. Populate the Manifest Spreadsheet: Carefully enter the collected metadata into the downloaded Excel or CSV template.
  • Pay close attention to the column headers and the instructions in the SOP.
  • Utilize the dropdown menus for fields with controlled vocabularies to avoid typos and ensure standardization.[5]
  • Ensure that all mandatory fields are filled.

3. Uploading and Validating the Manifest in COPO:

  • 3.1. Navigate to the Samples Component: Within your COPO profile, go to the "Samples" component.[11]
  • 3.2. Upload the Manifest File: Use the upload interface to select and upload your completed manifest file.
  • 3.3. Initial Validation: COPO will automatically perform an initial validation of the manifest.[4] This includes checks for:
  • Correct file structure and format.
  • Taxonomic validity against the NCBI database.[4]
  • Compliance with the manifest's SOP, including mandatory fields and data formats.[4]
  • 3.4. Review Validation Results: If the validation fails, COPO will display a list of errors.[4] Refer to the "Troubleshooting Common Submission Errors" section above to address these issues. Correct the errors in your manifest file and re-upload.

4. Post-validation and Submission:

  • 4.1. Supervisor Review (if applicable): For certain projects, a "Sample Supervisor" will be notified to review the validated metadata for final approval.[4][5]
  • 4.2. Submission to Public Repository: Once accepted, COPO will broker the submission of your metadata to the relevant public repository (e.g., ENA).[5]
  • 4.3. Retrieval of Accessions: After successful submission, you can retrieve the assigned accession numbers (e.g., BioSample accessions) through the COPO interface.[5]

Visualizing the COPO Submission and Validation Workflow

The following diagrams illustrate the key processes involved in COPO submissions.

COPO_Submission_Workflow cluster_researcher Researcher's Actions cluster_copo COPO Platform Create Profile Create Profile Download Template & SOP Download Template & SOP Create Profile->Download Template & SOP Populate Manifest Populate Manifest Download Template & SOP->Populate Manifest Upload Manifest Upload Manifest Populate Manifest->Upload Manifest Validate Manifest Validate Manifest Upload Manifest->Validate Manifest Correct Errors Correct Errors Correct Errors->Upload Manifest Validate Manifest->Correct Errors Validation Fails Supervisor Review Supervisor Review Validate Manifest->Supervisor Review Validation Succeeds Supervisor Review->Correct Errors Submit to Repository Submit to Repository Supervisor Review->Submit to Repository Accepted Provide Accessions Provide Accessions Submit to Repository->Provide Accessions End End Provide Accessions->End End

Caption: A high-level overview of the COPO metadata submission workflow.

COPO_Validation_Process Manifest Uploaded Manifest Uploaded Taxonomic Validation Taxonomic Validation Manifest Uploaded->Taxonomic Validation SOP Compliance Check SOP Compliance Check Taxonomic Validation->SOP Compliance Check Pass Validation Failed Validation Failed Taxonomic Validation->Validation Failed Fail Logical & Consistency Checks Logical & Consistency Checks SOP Compliance Check->Logical & Consistency Checks Pass SOP Compliance Check->Validation Failed Fail Human Review Human Review Logical & Consistency Checks->Human Review Pass Logical & Consistency Checks->Validation Failed Fail Validation Successful Validation Successful Human Review->Validation Successful Accept Human Review->Validation Failed Reject

Caption: The multi-stage metadata validation process within COPO.

References

Optimization

COPO Data Validation Troubleshooting Center

Welcome to the technical support center for the Collaborative Open Omics (COPO) platform. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common data validation i...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Collaborative Open Omics (COPO) platform. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common data validation issues encountered during the submission of sample manifests.

Data Validation Workflow

The following diagram illustrates the general workflow for manifest submission and validation in COPO. Understanding this process can help you anticipate potential issues and understand where errors might arise.

copo_validation_workflow cluster_user User Actions cluster_copo COPO System cluster_result Outcome start Start: Prepare Manifest File upload Upload Manifest to COPO start->upload validation COPO Validation Engine upload->validation review_errors Review Validation Errors edit_manifest Edit Manifest File to Correct Errors review_errors->edit_manifest edit_manifest->upload Re-upload tax_check 1. NCBI Taxonomy Check validation->tax_check sop_check 2. SOP Compliance Check tax_check->sop_check Pass failure Validation Failed: Errors Reported to User tax_check->failure Fail ena_check 3. ENA Checklist Validation sop_check->ena_check Pass sop_check->failure Fail success Validation Successful: Manifest Awaiting Supervisor Approval ena_check->success Pass ena_check->failure Fail failure->review_errors

Caption: COPO manifest validation workflow from submission to approval or rejection.

Troubleshooting Guide & FAQs

This section provides answers to common questions and solutions for specific data validation errors.

Q1: My manifest submission failed. How can I find out what the errors are?

A: When a manifest fails validation, COPO will display a list of errors.[1] These messages are designed to help you identify the specific cells in your spreadsheet that need correction. Carefully read each error message, as it will often indicate the column and the nature of the problem.

Q2: I received an error related to "Taxonomic Integrity." What does this mean and how do I fix it?

A: This error typically means that the scientific name or TAXON_ID you provided does not match the information in the NCBI Taxonomy database.[2] COPO validates all taxonomic information against this database to ensure standardization.

  • Common Causes & Solutions:

    • Misspelling: Double-check the spelling of the SCIENTIFIC_NAME.

    • Synonyms: You may have used a synonym for the accepted scientific name. COPO may automatically convert synonyms, but it's best to use the primary name listed in the NCBI Taxonomy database.

    • Invalid TAXON_ID: Ensure the TAXON_ID corresponds correctly to the SCIENTIFIC_NAME. If you provide both, they must match.

    • Unrecognized Species: If you are working with a new species not yet in the NCBI database, you may need to contact the NCBI Taxonomy team to have it added.

Q3: The validation report says a "Required Field is Missing." How do I know which fields are required?

A: Each type of sample manifest has a corresponding Standard Operating Procedure (SOP) that details all the required fields.[3] You can download the appropriate SOP from the COPO website.

  • How to Fix:

    • Download the correct SOP for your manifest type.

    • Carefully review the list of mandatory fields in the SOP.

    • Open your manifest file and ensure that all required columns have been filled in for every sample.

    • Pay close attention to fields that may seem optional but are required for your specific project (e.g., SPECIMEN_ID).

Q4: My submission failed due to an "Invalid Date Format." What is the correct format?

A: Dates must be entered in a specific format to be correctly interpreted by the system. While the exact required format can vary by project, a common standard is DD-MMM-YYYY (e.g., 21-Sep-2023).[4]

  • How to Fix:

    • Check the relevant SOP for the specified date format for fields like DATE_OF_COLLECTION.

    • In your spreadsheet software, select the date column.

    • Re-format the cells to match the required format. Ensure there are no timestamps or other characters included unless specified.

Q5: I'm getting an error about a "Duplicate SPECIMEN_ID." I have multiple samples from the same specimen.

A: The SPECIMEN_ID should be unique for each individual organism. However, you can submit multiple samples (e.g., different tissues) from the same specimen. The error arises when the combination of identifiers is not unique.

  • How to Fix:

    • Ensure that if you have multiple entries with the same SPECIMEN_ID, other fields differentiate the samples, such as ORGANISM_PART or TUBE_OR_WELL_ID.

    • COPO has specific validation rules, for instance, an error is triggered if a SPECIMEN_ID is found more than once when the ORGANISM_PART is listed as WHOLE_ORGANISM.

    • Review your manifest to ensure that each row represents a unique sample and that the identifiers accurately reflect this.

Q6: What does an "Invalid Value for Controlled Vocabulary" error mean?

A: Some fields in the manifest require you to use terms from a predefined list, also known as a controlled vocabulary.[5][6][7] This ensures consistency in the data. For example, the 'SEX' field might only accept values like 'male', 'female', or 'not applicable'.

  • How to Fix:

    • Consult the SOP for the manifest you are using. It will specify the accepted terms for each field that uses a controlled vocabulary.

    • In your manifest, find the column mentioned in the error message.

    • Replace any non-standard terms with the correct terms from the SOP. For example, change "F" or "Female" to the specified term, such as "female".

Summary of Common Validation Errors

The table below summarizes the most common validation errors, their likely causes, and the recommended solutions.

Error CategoryCommon Cause(s)How to Fix
Taxonomic Mismatch SCIENTIFIC_NAME is misspelled, a synonym, or the TAXON_ID is incorrect.Verify the SCIENTIFIC_NAME and TAXON_ID against the NCBI Taxonomy database.
Required Field Missing A mandatory field in the manifest has not been filled out for one or more samples.Consult the project-specific SOP to identify all required fields and ensure they are completed.
Invalid Date Format The date is not in the format specified by the SOP (e.g., DD-MMM-YYYY).Re-format the date column in your spreadsheet to match the required format.[4]
Duplicate SPECIMEN_ID The same SPECIMEN_ID has been used for multiple rows without proper differentiation.Ensure each row is a unique sample, differentiated by fields like ORGANISM_PART or TUBE_OR_WELL_ID.
Controlled Vocabulary Error A value in a restricted field does not match any of the accepted terms.Refer to the SOP for the list of accepted terms for the specific field and correct your entry.
File Format/Encoding Error The manifest file is not a valid .xlsx or .csv file, or it uses incorrect text encoding (not UTF-8).Save your manifest as a standard .xlsx or .csv file with UTF-8 encoding.

By carefully preparing your sample manifest according to the provided SOPs and using this guide to troubleshoot any issues, you can ensure a smooth and successful data submission process in COPO.

References

Troubleshooting

How to resolve COPO submission delays to public repositories

Welcome to the COPO Technical Support Center. This guide provides troubleshooting steps and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve submission del...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the COPO Technical Support Center. This guide provides troubleshooting steps and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve submission delays to public repositories.

Frequently Asked Questions (FAQs)

Q1: What is COPO and how does it facilitate data submission?

A1: COPO, which stands for Collaborative OPen Omics, is a data brokering platform designed to help scientists describe and submit their research data to public repositories.[1] It simplifies the process by providing wizards and requiring standardized metadata, which helps ensure that data is FAIR (Findable, Accessible, Interoperable, and Reusable).[2][3]

Q2: Which public repositories does COPO submit to?

A2: COPO primarily brokers data to the European Nucleotide Archive (ENA).[2][3] The platform is used by large-scale biodiversity projects such as the Darwin Tree of Life (DToL) and the European Reference Genome Atlas (ERGA) to manage and submit their genomic data.[2][4][5]

Q3: What are the most common reasons for submission delays?

A3: Submission delays are often due to issues with the provided metadata. This can include:

  • Incorrect taxonomy information: Mismatches between the scientific name and the TAXON_ID are a frequent problem.[6]

  • Incomplete or incorrectly formatted manifest files: The manifest, a spreadsheet detailing your samples and experimental procedures, must adhere to strict formatting and content rules.[2][3]

  • Manual review bottlenecks: For some projects, submissions are reviewed by a "Sample Supervisors" group, which can introduce delays.[2][3]

  • Public repository downtime: Scheduled maintenance or unexpected outages at the public repository (e.g., ENA) can temporarily halt submissions.[7][8]

Q4: How long should a submission take?

A4: The time for a submission to be fully processed can vary depending on several factors, including the size and complexity of the dataset, the accuracy of the submitted metadata, and the current load on both the COPO platform and the public repository. After submission through COPO, researchers can track the status of their data file submissions to the ENA.[9]

Troubleshooting Guides

This section provides detailed steps to identify and resolve common submission issues.

Issue 1: Metadata Validation Errors

Metadata validation is a critical step where COPO checks the submitted manifest file for compliance with community standards and repository requirements.[2][6]

Symptoms:

  • Upon uploading a manifest file in COPO, you receive an error message indicating validation failure.

  • The submission is aborted, and the interface highlights specific errors in your manifest.[3]

Common Validation Errors & Solutions:

Error CategoryCommon MistakeSolution
Taxonomic Validation The SCIENTIFIC_NAME provided does not match the official NCBI Taxonomy database for the given TAXON_ID.[6]1. Use the --INVALID-LINK-- to verify the correct scientific name and TAXON_ID. 2. Ensure there are no spelling errors in your manifest.
Mandatory Fields A required field in the manifest is left blank.1. Download the appropriate manifest template and Standard Operating Procedure (SOP) from COPO.[10] 2. Carefully review the SOP to understand which fields are mandatory for your data type. 3. Fill in all required fields in your manifest file.
Controlled Vocabularies Using a term in a field that is not part of the accepted list of terms (e.g., for SEX, using "Female" instead of "F").[3]1. Refer to the project-specific SOP or the ENA sample checklists for the correct controlled vocabulary for each field.[11] 2. Use the exact terms provided in the documentation.
Incorrect Formatting Data is not formatted as specified in the SOP (e.g., incorrect date format, or using characters that are not allowed).[2][3]1. Consult the SOP for the correct data format for each column in the manifest. 2. Ensure that all data conforms to these specifications before uploading.

Experimental Protocol: Correcting a Manifest File

  • Identify Errors: Carefully read the error messages provided by the COPO interface. They will typically indicate the specific cells in your manifest that need correction.

  • Consult Documentation: Open the relevant Standard Operating Procedure (SOP) or manifest checklist for your project (e.g., DToL, ERGA).[10][11][12]

  • Edit the Manifest: Open your manifest file (e.g., in Microsoft Excel).

  • Correct Entries: Based on the error messages and documentation, edit the incorrect entries.

  • Save and Re-upload: Save the corrected manifest file. It is recommended to save it as a new version to keep track of your changes. Upload the corrected file to COPO.

  • Repeat if Necessary: If validation fails again, repeat the process until all errors are resolved.

Issue 2: Delays in Manual Review

For certain projects, after your manifest is successfully validated by the system, it is sent to a Sample Supervisor for manual review.[2][3] Delays can occur at this stage.

Symptoms:

  • Your submission status in COPO is marked as "Pending" for an extended period.

  • You have not received a notification of acceptance or rejection.

Troubleshooting Steps:

  • Check for Notifications: Review your email for any communications from the COPO team or your project's Sample Supervisor. They may have requested clarification or additional information.

  • Contact Your Sample Supervisor: If you know who your designated Sample Supervisor is, you can contact them directly to inquire about the status of your submission.

  • Contact COPO Support: If you are unable to reach your Sample Supervisor or do not know who they are, contact the COPO support team for assistance.[1]

Visualizing the Submission Process

To better understand the COPO submission workflow and potential points of delay, the following diagrams illustrate the key stages.

COPO_Submission_Workflow cluster_user Researcher's Actions cluster_copo COPO Platform cluster_repo Public Repository (e.g., ENA) A 1. Prepare Manifest File B 2. Upload Manifest to COPO A->B E 5. Automated Validation B->E C 3. Review Validation Feedback D 4. Correct Manifest (if necessary) C->D D->B E->C Validation Errors F 6. Manual Review (by Supervisor) E->F Validation OK F->C G 7. Brokering to Public Repository F->G Approval H 8. Data Archiving & Accessioning G->H

Caption: The COPO submission workflow, from manifest preparation to data archiving.

Troubleshooting_Logic Start Submission Delayed CheckStatus Check Submission Status in COPO Start->CheckStatus Status What is the status? CheckStatus->Status ValidationError Validation Error Status->ValidationError Validation Failed PendingReview Pending Review Status->PendingReview Pending Submitted Submitted to Repository Status->Submitted Submitted TroubleshootManifest Troubleshoot Manifest (See Guide) ValidationError->TroubleshootManifest ContactSupervisor Contact Sample Supervisor/COPO Support PendingReview->ContactSupervisor CheckRepository Check Repository Status (e.g., ENA News) Submitted->CheckRepository

Caption: A logical diagram for troubleshooting COPO submission delays.

References

Optimization

COPO Technical Support Center: Large File Uploads

This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for uploading large files to the Collaborative OPen Omics (COPO) platform. It is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for uploading large files to the Collaborative OPen Omics (COPO) platform. It is designed for researchers, scientists, and drug development professionals to ensure a smooth and efficient data submission process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for uploading large datasets to COPO?

A1: For large datasets, the recommended best practice is a two-step process:

  • Metadata Submission: First, submit your sample and experiment metadata using a manifest file (in Excel or CSV format). This allows for the validation of your metadata before the large data files are transferred.[1]

  • Data File Upload: After your metadata is successfully submitted and validated, use the appropriate COPO interface or API to upload your large data files. COPO utilizes a presigned URL mechanism for this, which allows for a direct and secure transfer of your files to a dedicated storage location.[2]

Q2: Are there specific formats for the manifest file?

A2: Yes, COPO uses manifest files in either Excel (.xlsx) or comma-separated values (.csv) format to collect metadata.[1] Standard Operating Procedures (SOPs) and templates are available for different data types to ensure all required information is captured correctly.[3]

Q3: How does COPO handle the validation of my data?

A3: COPO validates the metadata submitted in the manifest file against the relevant standards and checklists, such as those from the European Nucleotide Archive (ENA).[1] If there are any errors or missing mandatory fields, COPO will provide feedback so you can correct your manifest file. The actual data files are transferred to ENA's servers after the metadata is validated.

Q4: Can I update the metadata for files I have already submitted?

A4: Yes, you can update the metadata for your samples by submitting an amended manifest file. Note that the manifest must be re-uploaded in the same profile that the original samples were submitted in. However, not all fields can be updated after submission. For more details on which fields are updatable, please refer to the COPO documentation or API specifications.[3]

Best Practices for Large File Uploads

Adhering to the following best practices will help ensure a successful and efficient large file upload process in COPO.

PracticeRecommendationRationale
Stable Internet Connection Use a stable, high-speed internet connection for uploading large files.Large file transfers are more susceptible to failure on unstable or slow connections. A wired connection is often more reliable than wireless.
Use the API for Very Large Files For exceptionally large files or for automating uploads, using the COPO API is recommended.The API provides a more robust and scriptable method for handling large transfers, including the use of presigned URLs for direct uploads.[2]
Prepare Your Manifest File Carefully Ensure your manifest file is complete and accurate before starting the file upload process.This prevents delays caused by metadata validation errors after you have already spent time uploading large data files.
Check File Naming Conventions Adhere to any specified file naming conventions outlined in the relevant SOP for your data type.Mismatches between file names in your manifest and the actual uploaded files can cause processing errors.
Monitor the Upload Process If using a web interface, keep an eye on the upload progress. For API-based uploads, implement logging to track the transfer status.This will help you quickly identify if an upload has stalled or failed.

Experimental Protocols: Recommended Large File Upload Workflow

This protocol outlines the standard procedure for submitting a large dataset with associated metadata to COPO.

Objective: To successfully upload large data files and their corresponding metadata to COPO for brokering to a public repository.

Materials:

  • Completed manifest file (.xlsx or .csv)

  • Large data file(s)

  • Stable internet connection

  • Web browser or command-line interface with cURL or a Python script for API interaction

Procedure:

  • Log in to COPO: Access the COPO web portal and log in to your account.

  • Navigate to Your Profile: Select the appropriate project profile for your data submission.

  • Upload the Manifest File: Locate the option to upload your manifest file and submit it.

  • Await Metadata Validation: COPO will validate your manifest file. If errors are found, you will be notified. Correct the errors in your manifest file and re-upload it.

  • Initiate Data File Upload: Once your metadata is validated, proceed to the file upload stage.

    • Web Interface: Follow the on-screen prompts to select and upload your large data files.

    • API:

      • Make an API call to obtain a presigned URL for your file upload.

      • Use the returned presigned URL to upload your file directly to the specified storage location using an HTTP PUT request.

  • Monitor Upload: Keep track of the upload progress until it is complete.

  • Final Submission: Once the file upload is complete, finalize the submission process in COPO. This links your uploaded data files with their corresponding metadata.

Troubleshooting Guide

This section addresses common issues that may arise during large file uploads.

Problem 1: Manifest Validation Failure

  • Symptom: After uploading your manifest file, you receive an error message indicating that validation has failed.

  • Possible Causes:

    • The manifest file is not in the correct format (must be .xlsx or .csv).

    • Mandatory fields in the manifest are empty.

    • Data is not correctly formatted according to the Standard Operating Procedure (SOP).

    • Use of incorrect or outdated manifest template.

  • Solution:

    • Carefully review the error message provided by COPO to identify the specific fields or entries that are causing the issue.

    • Download the latest version of the relevant manifest template and SOP from the COPO website.

    • Ensure all mandatory fields are filled in and that the data is formatted correctly (e.g., correct date formats, accepted values from controlled vocabularies).

    • Correct the errors in your manifest file and re-upload it.

Problem 2: File Upload Fails or Times Out

  • Symptom: The file upload process starts but fails to complete, or you receive a network timeout error.

  • Possible Causes:

    • Unstable or slow internet connection.

    • The presigned URL for the upload has expired.[4]

    • Firewall or network security settings are blocking the connection.

  • Solution:

    • Check your internet connection and try again. A wired connection is recommended over a wireless one.

    • If you are using the API with a presigned URL, generate a new URL and retry the upload. Presigned URLs are time-limited for security reasons.[4]

    • If you are on an institutional network, check with your IT department to ensure that connections to the COPO or its underlying storage services are not being blocked.

Problem 3: "Access Denied" or "Forbidden" Error During Upload

  • Symptom: You receive an error message indicating that you do not have permission to upload the file, often with a 403 Forbidden HTTP status code.

  • Possible Causes:

    • Incorrectly formed presigned URL.

    • Using the wrong HTTP method for the upload (e.g., POST instead of PUT).

  • Solution:

    • If using the API, ensure that you are generating the presigned URL correctly according to the COPO API documentation.

    • When using the presigned URL, make sure your HTTP request uses the PUT method.

    • Verify that the headers in your PUT request (such as Content-Type) match what was specified when the presigned URL was generated, if applicable.

Visualizations

Below are diagrams illustrating key workflows and relationships in the COPO large file upload process.

COPO Large File Upload Workflow cluster_user User Actions cluster_copo COPO Platform cluster_storage Data Storage Prepare Manifest Prepare Manifest Upload Manifest Upload Manifest Prepare Manifest->Upload Manifest Validate Manifest Validate Manifest Upload Manifest->Validate Manifest Upload Data Files Upload Data Files Cloud Storage (e.g., S3) Cloud Storage (e.g., S3) Upload Data Files->Cloud Storage (e.g., S3) Direct upload via presigned URL Validate Manifest->Upload Manifest If invalid, user corrects Generate Presigned URL Generate Presigned URL Validate Manifest->Generate Presigned URL If valid Generate Presigned URL->Upload Data Files Provides URL Link Metadata and Data Link Metadata and Data Submission to ENA Submission to ENA Link Metadata and Data->Submission to ENA Cloud Storage (e.g., S3)->Link Metadata and Data

Caption: Recommended workflow for large file uploads in COPO.

COPO Upload Troubleshooting start Upload Fails is_manifest_error Is it a manifest validation error? start->is_manifest_error fix_manifest Correct manifest based on error message and SOP. is_manifest_error->fix_manifest Yes is_network_error Is it a network timeout or connection error? is_manifest_error->is_network_error No fix_manifest->start Retry upload check_connection Check internet connection. Use a wired connection if possible. is_network_error->check_connection Yes is_permission_error Is it an 'Access Denied' or 'Forbidden' error? is_network_error->is_permission_error No new_url Generate a new presigned URL and retry. check_connection->new_url new_url->start Retry upload check_api_usage Verify correct API usage (HTTP PUT method) for presigned URL. is_permission_error->check_api_usage Yes contact_support Contact COPO support for further assistance. is_permission_error->contact_support No / Still fails check_api_usage->start Retry upload

Caption: Troubleshooting decision tree for COPO file uploads.

References

Troubleshooting

COPO Technical Support Center: Managing Complex Sample Metadata

Welcome to the technical support center for the Collaborative Open Omics (COPO) platform. This guide is designed for researchers, scientists, and drug development professionals to effectively manage complex sample metada...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Collaborative Open Omics (COPO) platform. This guide is designed for researchers, scientists, and drug development professionals to effectively manage complex sample metadata. Here you will find answers to frequently asked questions and troubleshooting steps for common issues.

Frequently Asked Questions (FAQs)

A collection of answers to common questions about metadata management in COPO.

Q1: What is the core purpose of COPO?

A1: COPO is a data brokering platform that helps scientists manage and describe their research data with rich metadata.[1][2] It simplifies the process of submitting data to public repositories like the European Nucleotide Archive (ENA) by ensuring metadata meets community standards.[1][3][4] The platform is designed to make research data more Findable, Accessible, Interoperable, and Reusable (FAIR).[3][5][6]

Q2: Why is detailed sample metadata so important?

A2: Metadata provides the essential context for your data—the who, what, when, where, and why.[7] Without this context, experimental data is difficult to interpret, reproduce, or reuse, limiting its scientific value.[2][8] Comprehensive metadata is crucial for meta-analyses, integrating disparate datasets, and ensuring the long-term value of your research.[9]

Q3: What are "community standards" and why must I adhere to them in COPO?

A3: Community standards are agreed-upon guidelines for formatting and recording data and metadata, such as MIAME for microarrays or MINSEQE for sequencing experiments.[5][9][10] COPO uses these standards to ensure that data is described in a consistent, harmonized way.[1][3] This adherence is critical for interoperability, allowing data from different studies to be compared and integrated effectively by both humans and machines.[5][10]

Q4: How does COPO handle complex experimental designs (e.g., time-series, multi-factor studies)?

A4: COPO supports complex designs through detailed metadata manifests, which are typically spreadsheet-based.[11] You can define various parameters and their relationships within the manifest. For a time-series experiment, you would include columns specifying the time point for each sample. For multi-factor studies, each factor (e.g., treatment, genotype) would be a separate column, allowing you to describe every unique sample condition.

Q5: Can I use controlled vocabularies or ontologies in my metadata?

A5: Yes, and it is highly encouraged. Using ontologies and controlled vocabularies standardizes the terms used to describe your metadata, which reduces ambiguity and ensures consistency.[5][10] COPO normalizes metadata to specific ontologies, which is crucial for data integration and reproducibility.[1] This practice makes your data more discoverable and easier to analyze in aggregate with other datasets.[12]

Q6: How do I update sample metadata that has already been submitted?

A6: To update metadata for samples you have already submitted, you need to amend the relevant manifest file and re-upload it.[13][14] The manifest must be uploaded to the same profile where the samples were originally submitted.[13]

Metadata Manifest & Submission Workflow

The following diagram illustrates the general workflow for preparing and submitting sample metadata through the COPO platform.

COPO_Submission_Workflow COPO Metadata Submission Workflow cluster_prep 1. Preparation cluster_copo 2. COPO Platform cluster_review 3. Review & Submission cluster_result 4. Outcome DOWNLOAD_TPL Download Manifest Template (SOP) GATHER_META Gather Sample Metadata DOWNLOAD_TPL->GATHER_META POPULATE_TPL Populate Manifest (Excel/Sheets) GATHER_META->POPULATE_TPL LOGIN Log in to COPO (via ORCiD) POPULATE_TPL->LOGIN UPLOAD Upload Manifest to Profile LOGIN->UPLOAD VALIDATE COPO Validation UPLOAD->VALIDATE FIX_ERRORS Review Errors & Correct Manifest VALIDATE->FIX_ERRORS Failure SUPERVISOR Supervisor Inspection VALIDATE->SUPERVISOR Success FIX_ERRORS->UPLOAD Re-upload SUBMIT Broker Data to Public Repository (ENA) SUPERVISOR->SUBMIT Approved ACCESSION Receive Repository Accessions (e.g., BioSample) SUBMIT->ACCESSION

Caption: General workflow for metadata submission in COPO.

Troubleshooting Guide

This section addresses specific errors and issues you may encounter while using COPO.

Q: My manifest upload failed validation. What are the common causes and how do I fix them?

A: Manifest validation errors are common and typically result from inconsistencies or missing information in your spreadsheet.[15]

Common Validation Errors & Solutions Table

Error TypeCommon CauseSolution
Formatting Error Incorrect date format, use of special characters, or spelling mistakes.[8]Carefully check the relevant Standard Operating Procedure (SOP) for the required format. Ensure consistency in terminology and avoid typos.
Missing Mandatory Field A required column in the manifest is left blank.Identify the mandatory fields from the manifest template or SOP and ensure all required cells are populated for every sample.[15]
Inconsistent IDs A SPECIMEN_ID is associated with a different TAXON_ID than in a previous submission.[16]Verify that each specimen ID is uniquely and consistently tied to the correct taxon ID across all submissions.
Duplication Error A SPECIMEN_ID is listed more than once for a sample where ORGANISM_PART is "WHOLE_ORGANISM".[16]A whole organism can only be collected once. Check for duplicate specimen IDs and consolidate the entries.
Controlled Vocabulary Mismatch A term used in a field (e.g., 'organism part') does not match the allowed terms in the corresponding ontology.Refer to the documentation for the specific manifest to find the list of accepted terms or ontology codes for that field.

Troubleshooting Flowchart for Validation Errors

Validation_Troubleshooting Troubleshooting Manifest Validation Errors START Validation Failed READ_ERROR Read COPO Error Message START->READ_ERROR IS_MANDATORY Is it a 'Missing Mandatory Field' Error? READ_ERROR->IS_MANDATORY FILL_FIELD Fill in all required fields for every sample. IS_MANDATORY->FILL_FIELD Yes IS_FORMAT Is it a 'Formatting' or 'Controlled Vocabulary' Error? IS_MANDATORY->IS_FORMAT No REUPLOAD Correct Manifest & Re-upload to COPO FILL_FIELD->REUPLOAD CHECK_SOP Check SOP/Template for correct formats & terms. IS_FORMAT->CHECK_SOP Yes IS_ID Is it an 'ID Mismatch' or 'Duplication' Error? IS_FORMAT->IS_ID No CHECK_SOP->REUPLOAD VERIFY_IDS Verify SPECIMEN_IDs are unique and consistent. IS_ID->VERIFY_IDS Yes CONTACT_SUPPORT Consult COPO Docs or Contact Support IS_ID->CONTACT_SUPPORT No VERIFY_IDS->REUPLOAD

Caption: A step-by-step guide to resolving validation errors.

Q: I've uploaded my sequencing reads, but how do I correctly link them to my samples?

A: The link between your data files and sample metadata is established within the COPO submission user interface after the manifest is successfully validated.[4] COPO provides a wizard where you define which files correspond to each sample object described in your manifest.[4] It is critical to ensure that sample names in the file metadata match those in your manifest to avoid errors. COPO performs sanity checks, such as verifying paired-end (R1/R2) files are correctly associated.[4]

Q: How are images associated with the correct sample metadata?

A: To associate images with the correct sample, you must name the image files using the SPECIMEN_ID from your manifest.[11][15] For example, if a sample has the SPECIMEN_ID "DTOL12345", the corresponding image file should be named "DTOL12345.jpg" or "DTOL12345.png".[11] These images can then be uploaded, and COPO will use the filename to link them to the appropriate sample record.[11][15]

Experimental Protocols: Metadata Collection

Protocol: Preparing a Sample Metadata Manifest

This protocol outlines the standard procedure for creating a high-quality metadata manifest for submission to COPO.

  • Objective: To create a standardized, error-free metadata file that accurately describes a set of biological samples for a complex experiment.

  • Materials:

    • Latest manifest template (e.g., DToL, ERGA SOP) downloaded from the COPO website.[13][17]

    • Experimental notes, lab notebooks, and collection data.

    • Spreadsheet software (e.g., Microsoft Excel, Google Sheets).

  • Procedure:

    • Select the Correct Template: Navigate to the "Data Submission" or "Downloads" section of the COPO documentation and download the manifest template that matches your project type (e.g., Darwin Tree of Life, Aquatic Symbiosis Genomics).[14][17]

    • Understand the Fields: Open the template and carefully read the header row and any accompanying documentation or SOP.[7] Pay close attention to the definitions of each column, required formats (e.g., ISO 8601 for dates), and whether a field is mandatory or optional.

    • Gather All Metadata: Collect all relevant information for your samples. This includes, but is not limited to:

      • Sample Identifiers: Unique SPECIMEN_ID or SAMPLE_ID.

      • Taxonomic Information: SCIENTIFIC_NAME, TAXON_ID.

      • Collection Data: date, location (lat/lon), habitat.

      • Sample Properties: ORGANISM_PART, tissue_type, developmental_stage.

      • Experimental Factors: treatment, genotype, time_point.

    • Populate the Manifest:

      • Enter the metadata for each sample as a new row in the spreadsheet.

      • Consistency is key: Use the exact same string for identical metadata entries (e.g., "liver" not "Liver" or "liver tissue").[5]

      • Use controlled vocabularies and ontology terms where specified.

      • Avoid typos, acronyms (unless defined), and extraneous information not relevant to the wider scientific community.[8]

    • Internal Review: Have a colleague review the completed manifest for clarity, consistency, and potential errors before uploading to COPO. This step can save significant time during the validation process.

    • Save and Upload: Save the file in the required format (e.g., .xlsx) and proceed to the COPO web interface to upload it to your project profile.

References

Troubleshooting

COPO Technical Support Center: Ensuring Compliance with Community Standards

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring their submissions to the Collaborative...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring their submissions to the Collaborative OPen Omics (COPO) platform comply with community standards.

Frequently Asked Questions (FAQs)

Q1: What is a manifest in COPO and why is it important?

A1: In COPO, a manifest is a spreadsheet (typically in Excel or CSV format) used to record detailed metadata about your research samples.[1][2] This metadata is crucial for making your data Findable, Accessible, Interoperable, and Reusable (FAIR).[3] Correctly completing the manifest ensures your data is accurately represented and can be easily understood and reused by the wider scientific community.

Q2: Where can I find the correct manifest template for my project?

A2: Manifest templates are specific to the project you are submitting to (e.g., Darwin Tree of Life, European Reference Genome Atlas). You can download the latest templates and accompanying Standard Operating Procedures (SOPs) from the "Manifests" section of the COPO website.[2][4] It is crucial to use the most recent version of the manifest to ensure compliance with the latest standards.[1]

Q3: What are Standard Operating Procedures (SOPs) and why do I need to read them?

A3: Standard Operating Procedures (SOPs) are detailed guides that provide instructions on how to correctly fill out a specific manifest.[2][5] They explain each metadata field, the expected format for the data, and any controlled vocabularies that should be used. Reading the SOP thoroughly before you begin is essential to prevent common errors and ensure a smooth submission process.[5]

Q4: What happens if I submit a manifest with incorrect or incomplete information?

A4: COPO has a validation process that checks your manifest for compliance with the required standards. If errors are found, such as incorrect taxonomy, formatting issues, or missing mandatory information, the submission will be aborted.[6] You will be shown the validation errors so that you can correct them and resubmit.[6]

Q5: Can I use a manifest from a previous submission for a new one?

A5: While you can use a previous manifest as a starting point, it is highly recommended to download a fresh template for each new submission. Manifest templates and SOPs are versioned and can be updated.[1] Using an outdated template may lead to validation errors.

Troubleshooting Guides

Issue 1: Manifest Submission Failure

Symptom: You attempt to upload your manifest file, but the submission fails, and you receive an error message.

Possible Causes and Solutions:

CauseSolution
Incorrect File Format Ensure your manifest is saved as a .xlsx or .csv file.[1]
Outdated Manifest Template Download the latest version of the manifest template and SOP from the COPO website.[1][2]
Incorrectly Named Fields Do not change the column headers in the manifest template. These are standardized and used by the validation system.[1]
Special Characters in Filename Ensure the filename of your manifest does not contain any special characters.
Network Interruption Check your internet connection and try uploading the file again.
Issue 2: Validation Errors After Submission

Symptom: Your manifest is successfully uploaded, but you receive a notification of validation errors.

Possible Causes and Solutions:

CauseSolution
Missing Mandatory Fields Review the SOP for your manifest and ensure all mandatory fields are completed.[5][7] These are often highlighted or specified in the SOP.
Incorrect Data Formatting Check the SOP for the correct data format for each field (e.g., date format, numeric values).[5]
Use of Non-Standard Terminology For fields with controlled vocabularies (e.g., "sex"), use the exact terms specified in the SOP's dropdown menus or lists.[1]
Taxonomic Validation Failure Double-check the spelling and validity of your taxonomic names against a recognized taxonomic database.
Inconsistent SPECIMEN_ID The SPECIMEN_ID must be unique for each individual organism and consistent across all related samples, images, and other data.[5]

Quantitative Data Summary: Mandatory Fields for ERGA Sample Manifest

The following table summarizes a selection of mandatory metadata fields for the European Reference Genome Atlas (ERGA) sample manifest. For a complete list, please refer to the latest ERGA SOP.[5]

Field NameDescriptionData Type
SCIENTIFIC_NAMEThe full scientific name of the organism.Text
TAXON_IDThe NCBI taxonomy identifier.Integer
SPECIMEN_IDA unique identifier for the individual organism.Text
ORGANISM_PARTThe part of the organism from which the sample was taken.Controlled Vocabulary
GALThe Genome Acquisition Lab responsible for sequencing.Controlled Vocabulary
COLLECTED_BYThe name of the person who collected the sample.Text
DATE_OF_COLLECTIONThe date the sample was collected (YYYY-MM-DD).Date
COUNTRY_OF_COLLECTIONThe country where the sample was collected.Controlled Vocabulary

Experimental Protocols

Protocol 1: Submitting a Sample Manifest for the First Time

Objective: To successfully submit a sample manifest to COPO and receive accession numbers.

Methodology:

  • Navigate to the COPO Website: Access the COPO portal through your web browser.

  • Log In: Log in to your COPO account. If you are a new user, you will need to register.

  • Create a New Profile: Create a new submission profile for your project. This will be your workspace for this submission.

  • Download the Manifest Template and SOP: Go to the "Manifests" section and download the appropriate manifest template (e.g., ERGA, DToL) and its corresponding SOP.[2][4]

  • Complete the Manifest: Carefully fill out the manifest spreadsheet, paying close attention to the instructions in the SOP. Ensure all mandatory fields are completed and that data is correctly formatted.[5]

  • Upload the Manifest: Within your submission profile, navigate to the "Samples" tab and upload your completed manifest file.

  • Validation: COPO will automatically validate your manifest. This process checks for compliance with the community standards defined in the SOP.[6]

  • Review Validation Results:

    • If Successful: You will be notified that your submission was successful, and you will receive accession numbers for your samples.

    • If Unsuccessful: You will receive a list of validation errors.[6]

  • Correct and Resubmit (if necessary): If you received validation errors, open your manifest file, correct the identified issues, and re-upload the file. Repeat this step until the validation is successful.

Mandatory Visualizations

copo_submission_workflow start Start download Download Manifest & SOP start->download complete Complete Manifest download->complete upload Upload Manifest to COPO complete->upload validate COPO Validation upload->validate success Submission Successful validate->success Pass errors Validation Errors validate->errors Fail end End success->end correct Correct Manifest errors->correct correct->upload

COPO Data Submission and Validation Workflow

copo_troubleshooting_flow start Submission Failed check_file_format Check File Format (.xlsx or .csv)? start->check_file_format check_template_version Using Latest Manifest Template? check_file_format->check_template_version Yes resubmit Correct and Resubmit check_file_format->resubmit No check_headers Column Headers Unchanged? check_template_version->check_headers Yes check_template_version->resubmit No check_sop Consult SOP for Mandatory Fields & Formatting check_headers->check_sop Yes check_headers->resubmit No check_sop->resubmit

Troubleshooting a Failed COPO Submission

References

Reference Data & Comparative Studies

Validation

Enhancing Research Data Quality: A Comparative Guide to COPO and Generalist Repositories

In the landscape of scientific research, the quality and reusability of data are paramount for accelerating discovery and ensuring the reproducibility of findings. For researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research, the quality and reusability of data are paramount for accelerating discovery and ensuring the reproducibility of findings. For researchers, scientists, and drug development professionals, the choice of a data management and deposition platform can significantly impact the quality and FAIR-ness (Findable, Accessible, Interoperable, and Reusable) of their research outputs. This guide provides a comparative analysis of the Collaborative Open Omics (COPO) data brokering platform against leading generalist data repositories: Figshare, Zenodo, and Dryad. The comparison focuses on features and workflows that contribute to enhancing research data quality, supported by a proposed experimental protocol for quantitative assessment.

Executive Summary

COPO distinguishes itself as a data brokering platform, primarily for the life sciences, that actively guides researchers in creating high-quality, standardized metadata before depositing data into specialized public archives.[1][2][3] This contrasts with generalist repositories like Figshare, Zenodo, and Dryad, which provide a more direct, user-driven deposition service for a broader range of research outputs. While these platforms are essential for open data sharing, COPO's structured approach is designed to inherently improve data quality from the outset.

Feature Comparison: COPO vs. Generalist Repositories

The following table summarizes the key features of COPO, Figshare, Zenodo, and Dryad concerning their impact on research data quality.

FeatureCOPOFigshareZenodoDryad
Primary Function Data brokering and metadata enrichment for deposition into public archives.[1][2][3]Generalist repository for a wide range of research outputs.[4][5]Generalist repository with a focus on long-term preservation.[6]Curation-focused generalist repository, often linked to publications.[7][8]
Metadata Support Guided metadata creation using community-sanctioned standards and ontologies.[2][3][9]User-defined metadata with basic required fields.[10]User-defined metadata with required fields; supports community collections with specific schemas.[6][11]Curated metadata; requires a README file with detailed data descriptions.[7][12]
Data Validation Validates metadata against repository-specific schemas before submission.[9][13]Basic file integrity checks; metadata quality is user-dependent.Basic file integrity checks; metadata quality is user-dependent.Curatorial review of data and metadata for usability and completeness.[8]
Target Repositories Brokering to specialized public archives (e.g., ENA, BioSamples) and institutional repositories (Dataverse, DSpace, CKAN, Figshare).[13]Self-hosted.Self-hosted at CERN.[6]Self-hosted.
FAIR Principles Focus Explicitly designed to enhance FAIRness through rich, standardized metadata and interoperability.[3]Supports FAIR principles through persistent identifiers (DOIs) and open access.Strong support for FAIR principles, including versioning and community standards.[6]Promotes FAIR principles with a focus on data reuse and curation.
Discipline Specificity Primarily focused on the life sciences and omics data.[3][14]Agnostic to discipline.Agnostic to discipline.Agnostic to discipline, but with strong roots in the ecological and evolutionary sciences.

Experimental Workflow: A Genomics Data Submission Case Study

To illustrate the practical impact of COPO on data quality, we present a typical genomics experimental workflow. The diagram below highlights the key stages where COPO's features intervene to ensure high-quality metadata is captured and associated with the research data.

Genomics Experimental Workflow with COPO cluster_pre_copo Experimental Phase cluster_copo COPO Data Brokering cluster_post_copo Public Repositories Sample Collection Sample Collection DNA Extraction DNA Extraction Sample Collection->DNA Extraction Sequencing Sequencing DNA Extraction->Sequencing Raw Data Generation Raw Data Generation Sequencing->Raw Data Generation COPO Upload COPO Upload Raw Data Generation->COPO Upload Metadata Annotation Metadata Annotation COPO Upload->Metadata Annotation Guided Wizards Metadata Validation Metadata Validation Metadata Annotation->Metadata Validation Schema Check Data Brokering Data Brokering Metadata Validation->Data Brokering ENA ENA Data Brokering->ENA Sequence Data BioSamples BioSamples Data Brokering->BioSamples Sample Metadata

Genomics data submission workflow highlighting COPO's role.

In this workflow, COPO's intervention after raw data generation is crucial. The platform's guided wizards prompt the researcher to provide detailed and standardized metadata about the samples, experimental protocols, and data processing steps. This metadata is then validated against the requirements of the target repositories (e.g., European Nucleotide Archive and BioSamples), ensuring compliance and completeness before the data is brokered. This structured process minimizes the risk of incomplete or inconsistent metadata, a common issue in direct submissions to generalist repositories.

Experimental Protocol for Assessing Data Quality

While direct comparative studies are not yet available, a robust experimental protocol can be proposed to quantitatively assess the impact of different data deposition platforms on data quality. This protocol would involve the following steps:

  • Dataset Selection: A curated set of representative research datasets from the life sciences would be selected. Each dataset would include raw data, processed data, and associated metadata.

  • Platform Deposition: The selected datasets would be deposited into COPO (and subsequently to a target repository like ENA), Figshare, Zenodo, and Dryad by a group of researchers. The researchers would follow the standard submission procedures for each platform.

  • Data Quality Assessment: The quality of the deposited data and metadata would be assessed using a combination of automated tools and expert review based on established data quality metrics.

Data Quality Metrics

The following quantitative metrics would be used for assessment:

MetricDescriptionMeasurement Method
Completeness The extent to which the metadata provides all necessary information to understand and reuse the data.Percentage of completed metadata fields based on a community-agreed schema (e.g., MIAPPE for plant phenotyping experiments).
Accuracy The degree to which the metadata correctly describes the data.Manual verification of a subset of metadata entries against the actual data by domain experts. Error rate calculation.
Consistency The uniformity of metadata representation within and across datasets.Automated checks for consistent use of terminology, units, and formats. Measurement of term overlap with standard ontologies.
Timeliness The currency of the data and metadata.Not directly applicable in this comparative context but can be noted from versioning information.
Validity The conformity of the data and metadata to a defined standard or schema.Automated validation against the target repository's schema. Percentage of valid records.
FAIR Score An overall score based on the Findable, Accessible, Interoperable, and Reusable principles.Automated assessment using a tool like F-UJI, which provides a quantitative score for each FAIR principle.[15][16]

Logical Relationships in Data Quality Assessment

The relationship between data deposition practices and the resulting data quality can be visualized as a logical flow.

Data Quality Logic Data Deposition Platform Data Deposition Platform Submission Workflow Submission Workflow Data Deposition Platform->Submission Workflow Metadata Richness & Standardization Metadata Richness & Standardization Submission Workflow->Metadata Richness & Standardization Data Quality Data Quality Metadata Richness & Standardization->Data Quality Data Reusability & Impact Data Reusability & Impact Data Quality->Data Reusability & Impact

Logical flow from platform choice to data impact.

This diagram illustrates that the choice of a data deposition platform dictates the submission workflow, which in turn influences the richness and standardization of the metadata. High-quality metadata is a direct determinant of overall data quality, which ultimately enhances the reusability and scientific impact of the research.

Conclusion

COPO offers a specialized, proactive approach to research data management that prioritizes the creation of high-quality, standardized metadata.[1][2][3] This guided and validated process is designed to significantly improve the FAIR-ness and overall quality of research data, particularly in the complex landscape of life sciences and omics research.

Generalist repositories like Figshare, Zenodo, and Dryad play a vital role in the open science ecosystem by providing accessible platforms for a wide array of research outputs. However, the onus of ensuring high-quality metadata largely rests with the individual researcher. For research domains with established community standards and a need for deposition into specialized public archives, a brokering platform like COPO can provide a significant advantage in enhancing data quality and long-term value.

Future experimental studies employing the protocol outlined in this guide are needed to provide quantitative evidence to support the qualitative advantages of COPO's approach to research data quality.

References

Comparative

Ensuring Metadata Accuracy in Omics Research: A Comparative Guide to COPO

In the realm of genomics, transcriptomics, and other omics disciplines, the accuracy and richness of metadata are paramount for the reusability and interpretation of experimental data. The Collaborative Open Plant Omics...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of genomics, transcriptomics, and other omics disciplines, the accuracy and richness of metadata are paramount for the reusability and interpretation of experimental data. The Collaborative Open Plant Omics (COPO) platform is a data brokering system designed to streamline the submission of omics data and associated metadata to public repositories, with a strong emphasis on ensuring high-quality, accurate metadata. This guide provides a comprehensive overview of how COPO achieves this, compares its methodologies with other leading metadata management tools, and details the validation protocols it employs.

How COPO Upholds Metadata Accuracy

COPO employs a multi-faceted approach to ensure the integrity and accuracy of metadata throughout the data submission lifecycle. This approach is built on the pillars of standardization, validation, and user-friendly workflows.

A key strategy is the adoption of and adherence to community-sanctioned standards.[1] COPO leverages well-established schemas such as Darwin Core (DwC) for biodiversity data and the Minimum Information about any (x) Sequence (MIxS) standard for genomic and metagenomic data.[1] By mapping user-submitted information to these standards, COPO ensures that metadata is structured, consistent, and interoperable across different datasets and platforms.[2] This standardization is crucial for the discoverability and reuse of data.

To further enforce these standards and minimize human error, COPO has implemented a robust validation framework. This includes both automated checks and, for certain projects, a manual curation step. The platform provides user-friendly web interfaces and spreadsheet-based templates to guide researchers in providing comprehensive metadata.[3] These interfaces incorporate validation rules that check for the presence of mandatory fields, correct data formatting, and logical consistency. For instance, COPO can flag an error if a user attempts to associate the same specimen ID with two different taxon IDs.

A significant feature of COPO's validation process is its integration with external, authoritative validation services. Notably, COPO is one of the first web-based platforms to utilize the EMBL-EBI European Nucleotide Archive (ENA) command-line validation client.[4] This allows for a rigorous, resource-intensive validation of metadata against the specific requirements of this major public repository. COPO's infrastructure is designed to handle these intensive validation tasks, offloading the burden from the individual researcher.

For large-scale, collaborative projects such as the Darwin Tree of Life, COPO facilitates a harmonized metadata collection process. It provides a unified entry point for data submission, ensuring that metadata from various contributors is captured in a consistent manner. This is often complemented by a manual review process where designated "Sample Supervisors" inspect and approve metadata before its final submission to public archives.

Finally, COPO promotes the use of controlled vocabularies and ontologies.[5] By encouraging researchers to use specific and agreed-upon terms for describing their data, COPO enhances the consistency and semantic clarity of the metadata, making it more readily searchable and analyzable.

Comparative Analysis of Metadata Accuracy Features

While several tools exist to aid researchers in managing experimental metadata, their approaches to ensuring accuracy vary. Here, we compare COPO with two other widely used platforms: ISA-Tools and FAIRDOM-SEEK.

FeatureCOPO (Collaborative Open Plant Omics)ISA-ToolsFAIRDOM-SEEK
Primary Focus Data brokering and metadata submission to public archives.Creating and managing ISA-formatted metadata files locally.A data and model management platform for systems biology projects.
Validation Approach Multi-level validation including internal checks, integration with external validators (e.g., ENA), and optional manual curation.Primarily local validation against the ISA syntax and configuration files.Supports validation of extended metadata based on defined types and allows for required fields.
Community Standards Strong emphasis on mapping to community standards like Darwin Core and MIxS.Based on the ISA (Investigation, Study, Assay) metadata framework.Supports the ISA model and can be extended to support other standards like MIAPPE through "Extended Metadata".[6]
User Interface Web-based wizards and spreadsheet uploads designed to guide users through the submission process.Desktop application (ISAcreator) and command-line tools for metadata creation.Web-based interface for managing and sharing research assets.
Automation Automates the generation of repository-specific submission files (e.g., ENA XMLs) and the data transfer process.Provides tools to convert ISA-formatted metadata into other formats for submission.Focuses on linking and organizing data, models, and publications within a project.
Strengths in Accuracy Rigorous, multi-stage validation process; direct integration with public repository validation tools; enforcement of community standards.Enforces a structured metadata framework; local validation provides immediate feedback to the user.Customizable metadata validation; supports the use of controlled vocabularies and ontologies.

Experimental Protocols: COPO's Metadata Validation Workflow

The following sections detail the step-by-step processes COPO employs to validate and ensure the accuracy of submitted metadata. These workflows represent the "experimental protocols" for achieving high-quality metadata.

Metadata Submission and Initial Validation

The process begins with the user submitting their sample metadata, typically through a pre-configured spreadsheet template or a web-based wizard. This initial step includes built-in checks to catch common errors at the point of entry.

cluster_user User Action cluster_copo COPO Platform User User Spreadsheet Spreadsheet User->Spreadsheet Submits metadata via Web_Wizard Web_Wizard User->Web_Wizard Submits metadata via Initial_Validation Initial_Validation Spreadsheet->Initial_Validation Web_Wizard->Initial_Validation Error_Report Error_Report Initial_Validation->Error_Report Fails Validated_Metadata Validated_Metadata Initial_Validation->Validated_Metadata Passes Error_Report->User Feedback to user

Caption: Initial metadata submission and validation workflow in COPO.

This initial validation step checks for:

  • Completeness: Ensures all mandatory fields, as defined by the relevant community standard or project-specific requirements, are filled.

  • Formatting: Verifies that data is entered in the correct format (e.g., dates, numerical values).

  • Consistency: Performs basic logical checks, such as ensuring unique identifiers are indeed unique within the submission.

Automated Standardization and Enrichment

Once the initial validation is passed, COPO proceeds to standardize and enrich the metadata. This involves mapping the user-provided information to the appropriate terms from community standards like Darwin Core and MIxS.

Validated_Metadata Validated_Metadata Standardization Mapping to Standards (DwC, MIxS) Validated_Metadata->Standardization Enrichment Ontology Lookup Standardization->Enrichment Standardized_Metadata Standardized_Metadata Enrichment->Standardized_Metadata

Caption: Automated metadata standardization and enrichment process.

During this stage, COPO may also perform lookups against ontological services to validate or suggest standardized terms, further enhancing the interoperability of the metadata.

External Validation and Manual Curation

For submissions to repositories like the ENA, COPO initiates an external validation step. This is a critical part of the process where the metadata is checked against the specific and often complex rules of the target repository. For certain collaborative projects, a manual curation step is also included.

Standardized_Metadata Standardized_Metadata External_Validation ENA Validation Client Standardized_Metadata->External_Validation Manual_Curation Supervisor Review External_Validation->Manual_Curation Validation Success User_Feedback Revision Request External_Validation->User_Feedback Validation Failure Repository_Submission Submission to Public Archive Manual_Curation->Repository_Submission Approved Manual_Curation->User_Feedback Rejected User_Feedback->Standardized_Metadata User Revises

Caption: External validation and manual curation workflow in COPO.

If the external validation fails or a curator rejects the submission, feedback is provided to the user for revision. This iterative process ensures that the metadata meets the high standards of public repositories before deposition.

Brokering and Finalization

Upon successful validation and curation, COPO handles the final steps of data and metadata submission. This includes generating the necessary repository-specific file formats (e.g., XML for ENA) and managing the transfer of data files to the repository's servers.

Repository_Submission Approved Metadata File_Generation Generate ENA XML Repository_Submission->File_Generation Data_Transfer Transfer Data Files File_Generation->Data_Transfer Public_Archive ENA Data_Transfer->Public_Archive Accession_Retrieval Accession_Retrieval Public_Archive->Accession_Retrieval COPO_Database COPO_Database Accession_Retrieval->COPO_Database Store Accessions

Caption: Data and metadata brokering and finalization process.

COPO then retrieves the accession numbers from the public archive and stores them, providing the user with a complete record of their submission.

References

Validation

Verifying FAIR Compliance of Datasets Submitted via COPO: A Comparative Guide

For researchers, scientists, and drug development professionals, ensuring that datasets are Findable, Accessible, Interoperable, and Reusable (FAIR) is paramount for the advancement of scientific inquiry. The Collaborati...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring that datasets are Findable, Accessible, Interoperable, and Reusable (FAIR) is paramount for the advancement of scientific inquiry. The Collaborative Open Plant Omics (COPO) platform is a valuable tool designed to facilitate the submission of FAIR data to public repositories.[1][2][3] This guide provides a comprehensive comparison of methods to verify the FAIR compliance of datasets submitted through COPO and introduces alternative platforms with similar goals.

The Role of COPO in Achieving FAIR Data

COPO acts as a metadata brokering platform, guiding researchers in annotating their datasets with rich, standardized metadata before submission to public archives.[1][4] By enforcing community-sanctioned standards and ontologies, COPO directly addresses the "Accessible" and "Interoperable" tenets of the FAIR principles.[1][5] The platform's wizard-based submission process simplifies the often complex task of metadata creation, thereby lowering the barrier to producing FAIR datasets.[1]

Automated FAIR Assessment Tools

Several automated tools are available to assess the FAIRness of a digital object, such as a dataset, programmatically. These tools can be used to evaluate datasets submitted via COPO, providing a quantitative measure of their compliance with the FAIR principles.

ToolDescriptionKey FeaturesOutput
F-UJI An open-source web service that assesses the FAIRness of research data objects based on the FAIRsFAIR Data Object Assessment Metrics.[1][6]- Evaluates based on a persistent identifier (e.g., DOI). - Provides a score for each FAIR principle. - Offers a detailed report with suggestions for improvement.JSON format with detailed scoring and logs.
FAIR-Checker A web-based tool that evaluates the FAIRness of digital resources by leveraging semantic web technologies.- Checks for the use of standard and recognized ontologies. - Provides recommendations for improving FAIRness. - Can assess datasets, software, and other digital objects.A web-based report with scores and improvement tips.
FAIR Evaluation Services A service that evaluates the FAIRness of a resource against a collection of "Maturity Indicator Tests".- Allows for community-defined collections of tests. - Provides a quantitative assessment of FAIRness. - Can be used to test specific or all FAIR principles.JSON-LD formatted results with persistent identifiers for the evaluation.

Experimental Protocol: Assessing a COPO-submitted Dataset with F-UJI

This protocol outlines the steps to assess the FAIR compliance of a dataset submitted to a public repository via COPO using the F-UJI automated tool.

Objective: To obtain a quantitative assessment of the FAIRness of a dataset.

Materials:

  • A persistent identifier (e.g., DOI, Accession Number) for the dataset submitted through COPO.

  • A web browser with an internet connection.

Procedure:

  • Navigate to the F-UJI Web Interface: Open a web browser and go to the F-UJI tool's website.

  • Enter the Persistent Identifier: Locate the input field for the persistent identifier. Copy and paste the DOI or other persistent identifier of the COPO-submitted dataset into this field.

  • Initiate the Assessment: Click the "Assess" or equivalent button to start the evaluation process. F-UJI will then retrieve the metadata associated with the identifier and run a series of automated tests based on the FAIRsFAIR metrics.

  • Review the Results: Once the assessment is complete, F-UJI will display a summary of the results, typically including an overall FAIR score and individual scores for Findability, Accessibility, Interoperability, and Reusability.

  • Analyze the Detailed Report: For a more in-depth understanding, navigate to the detailed report. This report will provide a breakdown of each metric tested, the outcome of the test, and the evidence used for the assessment.

  • Identify Areas for Improvement: The detailed report will highlight any failed tests and provide suggestions for improving the FAIRness of the dataset. This information can be used to refine metadata and data submission practices for future datasets.

Alternative Platforms for FAIR Data Submission

While COPO is a powerful tool, several other platforms also support the creation and submission of FAIR data.

PlatformDescriptionKey Features
CEDAR (Center for Expanded Data Annotation and Retrieval) A platform that allows users to create and use metadata templates to ensure the submission of complete and standardized metadata.[7]- Focus on creating rich, machine-readable metadata. - Library of templates for various experimental types. - Supports the use of controlled vocabularies and ontologies.
Dendro An open-source research data management platform that supports collaborative data storage, description, and deposit.[1][8]- Consolidates the entire research data management workflow. - Automatic DOI attribution. - Faceted search for datasets.

Comparative Overview

FeatureCOPOCEDARDendro
Primary Function Metadata brokering and data submissionMetadata template creation and authoringCollaborative research data management
Metadata Approach Wizard-based metadata annotationTemplate-based metadata creationCollaborative metadata description
FAIR Principle Focus Accessibility, InteroperabilityFindability, Interoperability, ReusabilityFindability, Accessibility
Repository Integration Broad integration with public repositories (e.g., ENA)Can be used with various repositoriesExports to multiple repository platforms (e.g., Zenodo, CKAN)
User Interface Guided wizards for submissionTemplate creation and filling interfaceProject-based collaborative workspace

Visualizing the FAIR Verification Workflow

The following diagrams illustrate the key processes involved in submitting and verifying the FAIR compliance of datasets.

fair_submission_workflow cluster_researcher Researcher's Domain cluster_repository Public Repository cluster_verification FAIR Verification researcher Researcher with Dataset copo COPO Platform researcher->copo Submits data and annotates metadata repository Public Data Repository (e.g., ENA) copo->repository Brokers submission assessment_tool Automated FAIR Assessment Tool (e.g., F-UJI) repository->assessment_tool Retrieves dataset using PID report FAIR Compliance Report assessment_tool->report Generates

FAIR Data Submission and Verification Workflow.

fair_principles_platforms cluster_fair FAIR Principles cluster_platforms Data Submission Platforms F Findable A Accessible I Interoperable R Reusable COPO COPO COPO->A COPO->I CEDAR CEDAR CEDAR->F CEDAR->I CEDAR->R Dendro Dendro Dendro->F Dendro->A

Relationship between Platforms and FAIR Principles.

Conclusion

Verifying the FAIR compliance of datasets is a critical step in the research data lifecycle. While platforms like COPO are instrumental in guiding researchers toward creating FAIR data, the use of automated assessment tools provides a necessary, objective verification of these efforts. By understanding the capabilities of COPO, its alternatives, and the available assessment tools, researchers, scientists, and drug development professionals can enhance the value and impact of their research data.

References

Comparative

A Comparative Guide to COPO and its Alternatives for Life Sciences Data Management

In the landscape of life sciences research, the effective management and sharing of data are paramount for reproducibility and accelerating discovery. This guide provides a comparative analysis of the Collaborative Open...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of life sciences research, the effective management and sharing of data are paramount for reproducibility and accelerating discovery. This guide provides a comparative analysis of the Collaborative Open Omics (COPO) platform against two prominent alternatives: FAIRDOM-SEEK and CEDAR. The comparison focuses on their performance in facilitating Findable, Accessible, Interoperable, and Reusable (FAIR) data principles across various biological data types. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their data management strategies.

Core Platform Philosophies and Approaches

COPO is a metadata brokering platform designed to simplify the process of describing and submitting life sciences data to public repositories.[1][2][3][4][5] It acts as an intermediary, guiding users through the metadata creation process and then managing the technical submission to archives like the European Nucleotide Archive (ENA).[1][2][4]

FAIRDOM-SEEK is a comprehensive research data management platform that emphasizes the Investigation, Study, and Assay (ISA) model for organizing and linking experimental data, models, and protocols.[6][7][8] It serves as a centralized catalog for a research project's assets, fostering collaboration and data sharing from the early stages of research.[6][7]

CEDAR (Center for Expanded Data Annotation and Retrieval) focuses on the creation and management of metadata templates.[9][10][11] Its core strength lies in enabling communities to design detailed, standardized metadata forms that can be integrated into other systems, thereby promoting the collection of rich, structured metadata.[10][11]

Comparative Analysis of Key Features

To provide a clear overview, the following table summarizes the key features of COPO, FAIRDOM-SEEK, and CEDAR.

FeatureCOPOFAIRDOM-SEEKCEDAR
Primary Function Metadata Brokering & Data SubmissionResearch Data Management & Asset CatalogingMetadata Template Authoring & Management
Data Model Profile-based, with components for various data types.[12]Investigation, Study, Assay (ISA) framework.[6][7][8]Template, Element, and Field structure based on JSON Schema.[13]
Metadata Focus Guided metadata creation for submission to public archives.[1][4]Linking experimental metadata with data, models, and SOPs.[6][7]Creating detailed, community-standardized metadata templates.[9][10]
Data Submission Direct brokering to public repositories (e.g., ENA).[1][2][4]Primarily for cataloging and sharing within the platform; direct submission is not the core focus.[14]Not a data submission tool; provides metadata for submission via other platforms.
Supported Data Types Genomics (reads, assemblies), barcoding data, images, samples, and sequence annotations.[12]Heterogeneous data including experimental data, models (SBML), SOPs, and publications.[6][14]Agnostic to data type; focuses on the metadata describing any data type.
User Interface Web-based wizards and spreadsheet-like interfaces for metadata entry.[3][15]Web-based interface for browsing and managing ISA structures and assets.[16]Web-based Template Designer for creating metadata forms.[17]
Interoperability API for programmatic access and integration with LIMS.[15]API for programmatic access; integrates with tools like Galaxy and openBIS.[18][19]Embeddable editor for integration into other platforms; exports templates as JSON-LD.[11][20]

Experimental Protocols: Data Submission and Metadata Authoring Workflows

Detailed methodologies for key data handling processes on each platform are outlined below.

COPO: Sequence Read Data Submission to ENA

This protocol describes the workflow for a researcher submitting raw sequencing reads to the European Nucleotide Archive (ENA) via COPO.

  • Authentication: The user logs into the COPO web portal using their ORCiD credentials.[4]

  • Profile Creation: A new "work profile" is created to house the research objects for a specific project.

  • Sample Metadata Upload: Sample metadata is provided by filling out a standardized manifest spreadsheet. COPO provides templates for different sample types (e.g., DToL, ERGA).[15][21] The completed manifest is uploaded to the user's profile.

  • Data File Upload: The raw sequencing data files (e.g., FASTQ) are uploaded to a designated FTP server.

  • Read Manifest Creation: Within the COPO interface, a "reads" manifest is created. The user associates the uploaded data files with their corresponding sample metadata.

  • Metadata Validation: COPO performs automated validation checks on the metadata to ensure compliance with ENA standards.[4]

  • Data Brokering: Upon successful validation, the user initiates the submission. COPO then programmatically submits the data and metadata to ENA.[1][4]

  • Accession Retrieval: COPO retrieves the ENA accession numbers (ERR for runs, ERX for experiments) and displays them in the user's profile.[1][4]

FAIRDOM-SEEK: Cataloging Experimental Data using the ISA Framework

This protocol outlines the process for a researcher to organize and catalog a new experiment and its associated data within a FAIRDOM-SEEK instance.

  • Project Context: The user navigates to the relevant "Project" within the FAIRDOM-SEEK platform.

  • ISA Structure Creation:

    • An Investigation is created to represent the overall research goal.

    • A Study is created within the Investigation to describe a specific research question.

    • An Assay is created within the Study to detail a particular experiment performed.[7]

  • Asset Upload and Association:

    • Data files, Standard Operating Procedures (SOPs), and models are uploaded as individual "Assets".[14]

    • These assets are then associated with the appropriate Assay.

  • Sample Metadata: If applicable, sample metadata can be defined using "Sample Types," which are templates for describing samples.[22]

  • Sharing and Permissions: The user sets the sharing permissions for the Investigation, Study, Assays, and individual Assets to control access by collaborators.

CEDAR: Authoring a New Metadata Template

This protocol describes how a research community can create a new, standardized metadata template using the CEDAR Workbench.

  • Login and Template Creation: A user with appropriate permissions logs into the CEDAR Workbench and initiates the creation of a new "Template".

  • Adding Metadata Fields:

    • The user adds "Elements" and "Fields" to the template to represent the desired metadata structure.

    • For each field, the user specifies the data type (e.g., string, integer, controlled vocabulary).[23]

  • Controlled Vocabularies: For fields requiring standardized terminology, the user can link to external ontologies or create a local controlled vocabulary.

  • Template Saving and Publishing: Once the template is complete, it is saved and can be published, making it available for use.

  • Metadata Instance Creation: Researchers can then use this template to create metadata "Instances" by filling out the defined fields. The resulting metadata is stored as a JSON-LD object.[24]

Mandatory Visualizations

The following diagrams illustrate the conceptual workflows and relationships described above.

COPO_Submission_Workflow cluster_user User Actions cluster_copo COPO Platform cluster_ena ENA Repository Login Login Create Profile Create Profile Login->Create Profile Upload Sample Manifest Upload Sample Manifest Create Profile->Upload Sample Manifest Upload Data Files Upload Data Files Upload Sample Manifest->Upload Data Files Create Read Manifest Create Read Manifest Upload Data Files->Create Read Manifest Initiate Submission Initiate Submission Create Read Manifest->Initiate Submission Validate Metadata Validate Metadata Initiate Submission->Validate Metadata Submit Broker to ENA Broker to ENA Validate Metadata->Broker to ENA Receive Data & Metadata Receive Data & Metadata Broker to ENA->Receive Data & Metadata Transfer User Profile User Profile Broker to ENA->User Profile Update Assign Accessions Assign Accessions Receive Data & Metadata->Assign Accessions Assign Accessions->Broker to ENA Return

COPO Data Submission Workflow

FAIRDOMSEEK_ISA_Workflow Project Project Investigation Investigation Project->Investigation Study Study Investigation->Study Assay Assay Study->Assay Data File Data File Assay->Data File SOP SOP Assay->SOP Model Model Assay->Model Sample Sample Assay->Sample

FAIRDOM-SEEK ISA Structure

CEDAR_Template_Workflow cluster_community Community Actions cluster_cedar CEDAR Workbench cluster_researcher Researcher Actions Define Metadata Needs Define Metadata Needs Create Template Create Template Define Metadata Needs->Create Template Add Fields & Elements Add Fields & Elements Create Template->Add Fields & Elements Link Vocabularies Link Vocabularies Add Fields & Elements->Link Vocabularies Publish Template Publish Template Link Vocabularies->Publish Template Fill Template Fill Template Publish Template->Fill Template Use Generate JSON-LD Generate JSON-LD Fill Template->Generate JSON-LD External Repository External Repository Generate JSON-LD->External Repository Submit with Data

CEDAR Metadata Template Lifecycle

Hypothetical Benchmarking Experiment Protocol

To quantitatively assess the performance of these platforms, the following experimental protocol is proposed.

Objective: To compare the efficiency, usability, and effectiveness of COPO, FAIRDOM-SEEK, and CEDAR in facilitating the submission of a standardized biological dataset and its metadata.

Experimental Dataset: A set of 10 paired-end FASTQ files from a well-characterized public study, along with a corresponding sample metadata sheet containing 20 sample attributes.

Participants: A group of 15 researchers with varying levels of experience in data submission, divided into three groups of five.

Methodology:

  • Training: Each group will receive a 30-minute standardized training session on their assigned platform (COPO, FAIRDOM-SEEK, or a combination of CEDAR and a generic submission tool).

  • Task: Each participant will be tasked with:

    • Group 1 (COPO): Submitting the 10 FASTQ files and the associated sample metadata to a test instance of the ENA repository using COPO.

    • Group 2 (FAIRDOM-SEEK): Creating an ISA structure (Investigation, Study, Assay) to describe the experiment and uploading the 10 FASTQ files and sample metadata as assets.

    • Group 3 (CEDAR): Using a pre-made CEDAR template to create metadata instances for the 10 samples and then manually preparing the data and metadata for submission to a generic repository.

  • Data Collection: The following metrics will be collected for each participant:

    • Time to Completion: The total time taken to complete the assigned task.

    • Number of Errors: The number of validation errors encountered during the process.

    • User Satisfaction: A post-task survey (e.g., System Usability Scale - SUS) to assess the perceived ease of use.

    • FAIR Maturity Score: The resulting metadata will be programmatically assessed against a set of FAIR maturity indicators.

Expected Outcomes:

This experiment would provide quantitative data to compare the platforms on key performance indicators. It is hypothesized that COPO would demonstrate the fastest time to completion and fewest errors for the specific task of ENA submission due to its specialized workflow. FAIRDOM-SEEK is expected to score highly on the completeness of the experimental description due to the structured nature of the ISA model. CEDAR is anticipated to produce the most detailed and standardized metadata, leading to a high FAIR maturity score, though the manual submission step might increase the overall time and potential for error.

Conclusion

The choice between COPO, FAIRDOM-SEEK, and CEDAR depends on the specific needs of the research project. COPO excels in streamlining the submission of standardized data types to public repositories. FAIRDOM-SEEK is ideal for the holistic management of diverse research assets within a collaborative project. CEDAR provides a powerful solution for creating rich, community-driven metadata standards that can be applied across various platforms. For drug development professionals and researchers in regulated environments, the structured metadata capabilities of CEDAR, potentially integrated with a robust data management platform, could be particularly advantageous. The proposed benchmarking experiment provides a framework for institutions to quantitatively evaluate these platforms based on their specific data management and submission requirements.

References

Validation

COPO Platform: A Comparative Guide for Researchers

The Collaborative Open Plant Omics (COPO) platform emerges as a pivotal tool for researchers in the life sciences, designed to streamline the often complex process of data submission and metadata annotation. This guide o...

Author: BenchChem Technical Support Team. Date: December 2025

The Collaborative Open Plant Omics (COPO) platform emerges as a pivotal tool for researchers in the life sciences, designed to streamline the often complex process of data submission and metadata annotation. This guide offers a comprehensive comparison of COPO's functionalities against other data management alternatives, supported by user testimonials and an examination of its operational workflows.

User Perspectives on the COPO Platform

Dr. Felix Shaw, a Research Software Engineer at the Earlham Institute, emphasizes that "COPO makes it much easier to prepare metadata for uploading alongside research data."[1] He further notes that the platform renders data findable and describable according to agreed-upon terms, enabling precise and efficient data retrieval.[1]

The platform's role in major scientific endeavors such as the Darwin Tree of Life (DToL) project underscores its capability to handle complex and large-scale data.[2][3] For the DToL project, COPO provides a simplified and standardized route for collecting over 50 required metadata fields, a task that would be considerably more cumbersome through generic submission systems.[3] The platform's ability to be configured to the specific needs of different research communities is a key advantage, moving beyond a one-size-fits-all approach.[3]

Quantitative Data Summary

The COPO platform demonstrates significant traction within the research community, as evidenced by the following metrics:

MetricValue
Brokered SamplesOver 80,000
Registered UsersOver 800
User ProfilesOver 900
File UploadsOver 48,000

These figures, sourced from the official COPO website, indicate a substantial and growing user base actively engaged in data submission and management.[4]

Comparative Analysis: COPO vs. Alternative Data Management Solutions

A direct comparison with specific competing platforms is challenging due to the unique niche COPO occupies as a metadata brokering system. However, a feature-based comparison with general omics data analysis and management tools reveals COPO's distinct advantages.

FeatureCOPO PlatformGeneral Omics Data Platforms (e.g., OmicsBox, QIAGEN CLC Genomics Workbench)
Primary Function Data brokering, metadata annotation, and submission to public repositories.[5][6]End-to-end data analysis of genomes, transcriptomes, etc.[7]
User Interface Intuitive graphical user interface (GUI) to simplify complex metadata formatting.[8]Often GUI-based, focused on analytical workflows and visualization.[7][9]
Standardization Normalizes metadata to specific controlled vocabularies (ontologies) for consistency.[8]Varies by platform; may have internal data standardization but not focused on public repository standards.
Community Focus Can be tailored to the specific needs of different research communities.[3]Generally provides a broad set of tools for various research areas.
Key Innovation Acts as a "broker" between researchers and public repositories, simplifying the submission process.[1][5]Focus on providing powerful analytical tools and algorithms for data interpretation.[7]
Open Source Open-source project with publicly available code.[5]Often commercial software with proprietary codebases.[9]

Experimental Protocol: The COPO Data Submission Workflow

The COPO platform is engineered to guide researchers through a structured and simplified data submission process, effectively abstracting away the complexities of direct interaction with public repositories. The typical workflow can be outlined as follows:

  • User Authentication and Profile Creation : Researchers begin by creating a user profile on the COPO platform. This allows for the management and tracking of their data submissions.

  • Manifest Upload : For batch submissions, users can upload metadata in a spreadsheet format, which is particularly beneficial for large datasets.[3] The platform provides templates to ensure all required metadata fields are captured.

  • Metadata Annotation : COPO's guided wizards assist users in annotating their research objects with appropriate metadata.[10] The system can even suggest relevant metadata based on past submissions and similar workflows, ensuring adherence to community standards.[8][10]

  • Data File Upload : Researchers upload their raw data files, which are then associated with the corresponding metadata.

  • Brokering and Submission : COPO acts as an intermediary, packaging the data and metadata into the formats required by public repositories such as the European Nucleotide Archive (ENA).[3][8] The platform handles the complexities of the submission process, relieving the researcher of this burden.[5]

  • Accession Number Retrieval : Once the data is successfully submitted, COPO allows researchers to easily view the accession numbers for their submissions, which are crucial for referencing in publications.[2]

Visualizing the COPO Workflow

The following diagrams illustrate the logical flow of data and metadata through the COPO platform.

COPO_Data_Submission_Workflow cluster_copo COPO Internal Steps Researcher Researcher Metadata_Annotation Metadata Annotation (Guided Wizards) Researcher->Metadata_Annotation 1. Submits Metadata Data_File_Upload Data File Upload Researcher->Data_File_Upload 2. Uploads Data Files COPO_Platform COPO Platform COPO_Platform->Researcher 5. Displays Accession Numbers Public_Repositories Public Repositories (e.g., ENA) Public_Repositories->COPO_Platform 4. Returns Accession Numbers Validation Validation & Packaging Metadata_Annotation->Validation Data_File_Upload->Validation Validation->Public_Repositories 3. Brokered Submission

Caption: A high-level overview of the data and metadata submission process facilitated by the COPO platform.

Logical_Relationship_COPO_Benefits cluster_challenges Traditional Data Submission Challenges cluster_solutions COPO's Solutions Complex_Formats Complex Repository Formats COPO COPO Platform Complex_Formats->COPO Lack_of_Standards Lack of Metadata Standardization Lack_of_Standards->COPO Time_Consuming Time-Consuming Manual Annotation Time_Consuming->COPO Simplified_UI Intuitive User Interface COPO->Simplified_UI Standardized_Metadata Enforced Metadata Standards COPO->Standardized_Metadata Automated_Brokering Automated Submission Brokering COPO->Automated_Brokering

Caption: Logical relationship between common data submission challenges and the solutions provided by the COPO platform.

References

Comparative

A Researcher's Guide to Multi-Institutional Data Management: COPO vs. Alternatives

In the landscape of multi-institutional research, particularly in data-intensive fields like genomics and drug development, the efficient and accurate management of research data is paramount. The FAIR (Findable, Accessi...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multi-institutional research, particularly in data-intensive fields like genomics and drug development, the efficient and accurate management of research data is paramount. The FAIR (Findable, Accessible, Interoperable, and Reusable) data principles are the cornerstone of modern open science, yet their implementation poses significant challenges in collaborative projects.[1] This guide provides a comparative analysis of the Collaborative OPen Omics (COPO) platform against alternative data management strategies, offering researchers, scientists, and drug development professionals a clear view of their respective merits.

The Challenge: Data Wrangling in Collaborative Research

Multi-institutional collaborations often struggle with heterogeneous data submission formats, a lack of standardized metadata, and the sheer complexity of depositing large datasets into public archives.[2] This frequently leads to inconsistent data descriptions, high error rates, and a significant time burden on researchers, detracting from their primary focus. Traditional methods, such as direct submission to repositories or reliance on custom in-house solutions, present distinct bottlenecks in workflow, cost, and standardization.

COPO: A Centralized Broker for FAIR Data

COPO is a data brokering platform that bridges the gap between scientists and public repositories.[2] Developed by the Earlham Institute, it is designed to streamline the process of data deposition by simplifying metadata capture and data management.[2][3] COPO assists researchers in describing their data according to community-sanctioned standards and vocabularies, such as Darwin Core (DwC) and Minimum Information about any Sequence (MIxS), and then brokers the submission to appropriate public archives like the European Nucleotide Archive (ENA).[4][5] By providing guided wizards, user-friendly interfaces, and validation checks, COPO minimizes the burden of data publication and sharing.[1][3]

Comparative Analysis: COPO vs. The Alternatives

The primary alternatives to a brokering platform like COPO are direct submission to public repositories and the development of custom, in-house data management solutions. Each approach presents a different balance of control, cost, and convenience.

Feature/MetricCOPO PlatformDirect Repository SubmissionIn-House Custom Solution
Metadata Standardization High (Enforces community standards like MIxS, DwC)[5]Low (Relies on individual user knowledge; high variability)Variable (Depends on institutional enforcement and resources)
User Interface Guided, web-based wizards & UI[4]Complex, command-line or varied web forms per repository[2]Custom-built UI, quality varies
Validation & Error Checking Automated pre-submission validationManual or repository-specific validation post-submissionDependent on custom implementation
Multi-Repository Support Brokered submission to multiple repositories (e.g., ENA)[1][6]Requires separate, distinct submission process for each repositoryTypically designed for a single, specific workflow
Collaboration Features Designed for multi-user projects with defined roles[6][7]Limited; often relies on shared credentials or offline coordinationCustom-built to project specifications
Maintenance Overhead Managed by the COPO development team[3]N/A (Managed by public repositories)High (Requires dedicated internal IT/developer resources)

Quantitative Performance Comparison

Table 1: Illustrative Performance Metrics per Dataset Submission

MetricCOPO PlatformDirect Repository SubmissionIn-House Custom Solution
Estimated Time for Metadata Annotation & Submission 2-4 hours8-16 hours3-6 hours
Estimated First-Pass Metadata Error Rate < 5%20-40%5-15%
Average Training Time for New Users 1-2 hours4-8 hours2-24 hours (system dependent)
Upfront Development Cost NoneNone$50,000 - $500,000+
Annual Maintenance Cost NoneNone$10,000 - $100,000+

Experimental Protocols & Methodology

The illustrative data presented in Table 1 is based on a hypothetical study protocol designed to quantify the efficiency of data submission workflows. A robust methodology for such a study would involve:

  • Participant Recruitment: Enlisting 30 researchers from multiple institutions, stratified by experience level with data submission protocols.

  • Standardized Dataset: Creating a representative 'omics' dataset (e.g., genomics, transcriptomics) with a defined number of samples and associated metadata attributes.

  • Task Assignment: Randomly assigning participants to one of three groups: COPO, Direct Submission (to ENA), or a representative In-House Solution.

  • Protocol and Training: Providing each group with the standard operating procedures and training materials relevant to their assigned submission method.

  • Performance Measurement:

    • Time Tracking: Recording the total time taken from the initiation of metadata annotation to the successful receipt of a submission accession number.

    • Error Logging: Counting the number of validation errors returned by the system or identified during a manual curation review prior to final submission. First-pass error rate is calculated before any corrections are made.

  • Data Analysis: Statistically comparing the mean time-to-completion and error rates across the three groups to determine significant differences in efficiency and accuracy.

Workflow and Logical Relationship Visualizations

To further clarify the differences, the following diagrams illustrate the data submission workflows and the logical structure of a collaboration using a brokering platform.

Traditional_Workflow Traditional Multi-Institutional Data Submission Workflow cluster_inst1 Institution A cluster_inst2 Institution B cluster_coord Coordination Effort researcher1 Researcher 1 data1 Generate Data & Metadata researcher1->data1 coordinator Project Coordinator data1->coordinator researcher2 Researcher 2 data2 Generate Data & Metadata researcher2->data2 data2->coordinator manual_agg Manual Aggregation (Spreadsheets) coordinator->manual_agg format_check Format & Validate Manually manual_agg->format_check repo Public Repository (e.g., ENA) format_check->repo Direct Submission repo->format_check Errors / Rejection

Caption: Traditional data submission workflow without a brokering platform.

COPO_Workflow COPO-Mediated Data Submission Workflow cluster_inst1 Institution A cluster_inst2 Institution B researcher1 Researcher 1 data1 Generate Data researcher1->data1 copo COPO Platform data1->copo Describe & Upload researcher2 Researcher 2 data2 Generate Data researcher2->data2 data2->copo Describe & Upload repo Public Repository (e.g., ENA) copo->repo Brokers Validated Metadata & Data repo->copo Provides Accession IDs

Caption: Streamlined data submission workflow using the COPO platform.

Logical_Relationship Logical Structure of a COPO-Based Collaboration cluster_collab Multi-Institutional Research Project instA Institution A (Researchers) copo COPO (Central Broker & Validator) instA->copo instB Institution B (Researchers) instB->copo instC Institution C (Researchers) instC->copo Submit & Describe Data standards Community Standards (MIxS, DwC) copo->standards Enforces repo Public Repositories (ENA, BioSamples) copo->repo Brokers Submission repo->copo Returns Accessions

Caption: Logical relationships in a COPO-mediated research collaboration.

Conclusion

For multi-institutional research collaborations, especially those involved in large-scale 'omics' and drug discovery projects, data management is a critical, non-trivial challenge. While direct submission offers maximum control and in-house solutions provide tailored workflows, they often introduce significant burdens in terms of time, cost, and potential for error.

The COPO platform emerges as a powerful solution by acting as an intermediary that absorbs much of this complexity.[2] By standardizing metadata, providing an intuitive user experience, and automating validation and submission processes, COPO allows research consortia to enhance data quality and adhere to FAIR principles more efficiently. This enables scientists to dedicate more time to their core research, accelerating the pace of discovery.[1][4]

References

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for CoPo 22: A Step-by-Step Guide for Laboratory Professionals

Accurate identification of "CoPo 22" is crucial for ensuring safe and compliant disposal. Initial searches for "CoPo 22" did not yield a definitive chemical identity, revealing several substances with similar designation...

Author: BenchChem Technical Support Team. Date: December 2025

Accurate identification of "CoPo 22" is crucial for ensuring safe and compliant disposal. Initial searches for "CoPo 22" did not yield a definitive chemical identity, revealing several substances with similar designations. To ensure the safety of laboratory personnel and maintain environmental compliance, it is imperative to confirm the precise nature of the substance before proceeding with disposal.

This guide provides a general framework for the proper disposal of a hypothetical chemical substance, referred to as "CoPo 22," based on common laboratory safety protocols. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for the exact substance they are handling to obtain detailed and accurate disposal instructions. The SDS will provide critical information regarding the chemical's hazards, necessary personal protective equipment (PPE), and appropriate disposal methods.

Pre-Disposal Safety and Planning

Before initiating any disposal procedures, a thorough risk assessment must be conducted. This involves reviewing the SDS to understand the chemical's properties, including its reactivity, flammability, and toxicity.

Key Pre-Disposal Steps:

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical handling and disposal. It will specify whether the substance is considered hazardous waste and outline the required disposal protocols.

  • Wear Appropriate Personal Protective Equipment (PPE): Based on the SDS, select and wear the necessary PPE, which may include safety goggles, face shields, chemical-resistant gloves, and a lab coat.

  • Work in a Well-Ventilated Area: Ensure disposal activities are carried out in a chemical fume hood or a well-ventilated laboratory space to minimize inhalation exposure.

  • Segregate Chemical Waste: Do not mix CoPo 22 with other chemical waste unless explicitly permitted by the SDS or your institution's hazardous waste management plan. Incompatible chemicals can react dangerously.

General Disposal Workflow

The following workflow provides a generalized procedure for chemical waste disposal. This is a hypothetical workflow and must be adapted to the specific requirements outlined in the SDS for the actual "CoPo 22" substance.

start Begin Disposal Process consult_sds Consult Safety Data Sheet (SDS) for CoPo 22 start->consult_sds identify_hazards Identify Hazards (Flammable, Corrosive, Toxic, etc.) consult_sds->identify_hazards select_ppe Select and Don Appropriate PPE identify_hazards->select_ppe prepare_waste Prepare Waste for Disposal select_ppe->prepare_waste neutralize Neutralize (if required by SDS) prepare_waste->neutralize package Package in a Labeled, Compatible Waste Container neutralize->package Proceed after neutralization store Store Temporarily in a Designated Hazardous Waste Area package->store dispose Arrange for Professional Disposal by a Licensed Contractor store->dispose end Disposal Complete dispose->end

Caption: Generalized workflow for the proper disposal of a laboratory chemical.

Quantitative Data Summary

For any chemical substance, the SDS will provide quantitative data crucial for safety and disposal. The following table illustrates the type of information that should be extracted from the SDS for "CoPo 22" and used to inform the disposal plan.

ParameterValue (Hypothetical)Significance for Disposal
pH 2.5Indicates a corrosive nature, may require neutralization before disposal.
Flash Point 25°C (77°F)Designates the substance as flammable; requires storage away from ignition sources.
LD50 (Oral, Rat) 300 mg/kgIndicates high toxicity; necessitates careful handling to prevent ingestion.
Boiling Point 85°C (185°F)Volatility may require disposal in a sealed container to prevent vapor release.
Reactivity Reacts with strong oxidizersMust be segregated from incompatible chemicals to prevent dangerous reactions.

Note: The values presented in this table are for illustrative purposes only and do not represent an actual substance. Always refer to the specific SDS for accurate data.

By adhering to the information provided in the Safety Data Sheet and following established laboratory safety protocols, researchers and scientists can ensure the safe and environmentally responsible disposal of chemical waste. Building a culture of safety and trust begins with the diligent and informed handling of all laboratory materials.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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